molecular formula C12H12N2 B167288 1,2-Bis(4-pyridyl)ethane CAS No. 4916-57-8

1,2-Bis(4-pyridyl)ethane

Cat. No.: B167288
CAS No.: 4916-57-8
M. Wt: 184.24 g/mol
InChI Key: DQRKTVIJNCVZAX-UHFFFAOYSA-N
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Description

1,2-Bis(4-pyridyl)ethane is an N-donor ligand mainly used in the formation of molecular and coordination polymers with metal ions.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-pyridin-4-ylethyl)pyridine
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InChI

InChI=1S/C12H12N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-10H,1-2H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DQRKTVIJNCVZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5022221
Record name 1,2-bis(4-Pyridyl)ethane
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Molecular Weight

184.24 g/mol
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CAS No.

4916-57-8
Record name 1,2-Bis(4-pyridyl)ethane
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Record name 1,2-Bis(4-pyridyl)ethane
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Record name 1,2-bis(4-Pyridyl)ethane
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Record name 4,4'-ethylenedipyridine
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Record name 1,2-BIS(4-PYRIDYL)ETHANE
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Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(4-pyridyl)ethane: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-pyridyl)ethane, also known as 4,4'-ethylenedipyridine, is a versatile bipyridine ligand extensively utilized in the fields of coordination chemistry, crystal engineering, and materials science. Its flexible ethylene (B1197577) bridge allows for the formation of diverse supramolecular architectures, making it a valuable building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and pharmaceutical co-crystals. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications relevant to drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder under standard conditions.[1][2] It is soluble in methanol (B129727) and other organic solvents.[2] The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂[3]
Molecular Weight 184.24 g/mol [3][4]
Appearance White to light yellow or pinkish crystalline powder[1][2]
Melting Point 110-112 °C[2][4]
Boiling Point 174 °C at 3 mmHg[2]
Solubility Soluble in methanol[2]
pKa 6.13 ± 0.10 (Predicted)[2]
Storage Inert atmosphere, Room Temperature[2]
CAS Number 4916-57-8[3][4]

Experimental Protocols

Synthesis of this compound from 4-Methylpyridine (B42270)

A general and effective method for the synthesis of this compound involves the oxidative coupling of 4-methylpyridine (4-picoline).

Materials:

Procedure: [1]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylpyridine (1.6 g, 17.18 mmol), powdered sulfur (275 mg, 8.59 mmol), and concentrated hydrochloric acid (0.48 mL, 5.76 mmol).

  • Heat the reaction mixture to 120 °C and stir vigorously for 24 hours.

  • After 24 hours, cool the mixture to room temperature.

  • Perform an extraction by adding dichloromethane (20 mL) and water (20 mL) to the reaction flask.

  • Separate the organic layer, and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., a mixture of benzene (B151609) and cyclohexane, or ethanol)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure: [5][6][7][8][9]

  • Dissolve the crude product in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Characterization Techniques

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (ATR-FTIR): [10]

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum.

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra.

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and information on the crystal packing.

Procedure:

  • Grow single crystals of this compound, typically by slow evaporation of a saturated solution.

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using an X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials: 4-Methylpyridine, Sulfur, Hydrochloric Acid Reaction Oxidative Coupling Reaction (120°C, 24h) Start->Reaction 1. Mix & Heat Extraction Work-up: Dichloromethane/Water Extraction Reaction->Extraction 2. Cool & Extract CrudeProduct Crude this compound Extraction->CrudeProduct 3. Isolate Recrystallization Recrystallization CrudeProduct->Recrystallization 4. Purify PureProduct Purified this compound Recrystallization->PureProduct FTIR FTIR Spectroscopy PureProduct->FTIR NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR Xray X-ray Crystallography PureProduct->Xray FinalAnalysis Structural Confirmation and Purity Assessment FTIR->FinalAnalysis NMR->FinalAnalysis Xray->FinalAnalysis

Caption: A flowchart illustrating the key stages in the synthesis, purification, and characterization of this compound.

Applications in Drug Development

The unique structural features of this compound make it a compound of interest in drug development for several reasons:

  • Co-crystal Formation: Its ability to act as a hydrogen bond acceptor allows it to form co-crystals with active pharmaceutical ingredients (APIs). This can be used to modify the physicochemical properties of a drug, such as its solubility, stability, and bioavailability, without altering its chemical structure.

  • Metal-Organic Frameworks (MOFs) for Drug Delivery: As a flexible linker, this compound is used in the construction of MOFs.[1][4] These porous materials can be designed to encapsulate drug molecules and release them in a controlled manner, offering potential for targeted drug delivery systems.

  • Ligand in Bioinorganic Chemistry: The pyridine (B92270) nitrogen atoms can coordinate with metal ions that are essential for biological processes or are components of metallodrugs. Studying the coordination complexes of this compound can provide insights into the interactions of metal-based drugs with biological targets.[4]

Conclusion

This compound is a fundamentally important and versatile molecule with well-defined chemical and physical properties. The straightforward synthesis and purification protocols, combined with a range of characterization techniques, make it an accessible compound for researchers. Its applications in co-crystal engineering and the development of MOFs highlight its significant potential in the field of drug development, particularly in the areas of drug formulation and delivery. This guide provides the core technical information required for scientists to effectively utilize this compound in their research endeavors.

References

An In-depth Technical Guide on the Structure and Conformation of 1,2-Bis(4-pyridyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1,2-Bis(4-pyridyl)ethane (Bpa), a versatile N-donor ligand used in the construction of metal-organic frameworks and coordination polymers.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed structural data, experimental methodologies, and visual representations of the molecule's key features.

Molecular Structure and Conformation

This compound is a flexible ligand composed of two pyridine (B92270) rings linked by an ethane (B1197151) bridge.[1] The molecule's overall shape is dictated by the rotation around the C-C bonds of the ethane bridge, leading to different conformations.

Crystal Structure

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction.[3] In the crystalline state, the molecule lies on a center of symmetry.[3] This arrangement dictates that the two pyridyl rings are oriented in an anti-conformation with respect to each other. The molecule is not planar, with the pyridyl rings being twisted relative to the central ethane bridge.[3]

Key Structural Parameters:

The precise geometry of the molecule in the solid state is defined by its bond lengths, bond angles, and torsion angles.

ParameterAtoms InvolvedValue
Bond Lengths (Å)
C6-C6'1.498 (4) Å
Bond Angles (°)
C6'-C6-C3112.6 (2)°
Torsion Angles (°)
C2-C3-C6-C6'-99.5 (3)°
C4-C3-C6-C6'78.0 (3)°
Table 1: Selected crystallographic data for this compound. Data sourced from Ide et al., Acta Cryst. (1995). C51, 2304-2305.[3]

The torsion angles indicate a significant deviation from a planar structure, highlighting the gauche conformation of the pyridyl rings relative to the ethane bridge.[3]

Figure 1: Molecular structure of this compound with key bond length and torsion angle.

Conformational Isomerism

In solution and in the gas phase, this compound can exist as a mixture of conformers due to rotation around the central C-C bond. The two primary conformers are the anti and gauche forms. Computational studies using methods like Hartree-Fock and Density Functional Theory (DFT) have been employed to calculate the geometries and vibrational frequencies of these conformers.[4]

Experimental Protocols

Synthesis

A general procedure for the synthesis of this compound involves the reaction of 4-methylpyridine (B42270) with powdered sulfur and concentrated hydrochloric acid at elevated temperatures.[1]

Protocol:

  • Mix 4-methylpyridine (1.6 g, 17.18 mmol), powdered sulfur (275 mg, 8.59 mmol), and concentrated hydrochloric acid (12 M, 0.48 mL, 5.76 mmol).[1]

  • Heat the mixture to 120 °C and stir for 24 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Perform an extraction using dichloromethane (B109758) (20 mL) and water.[1]

  • Separate the organic phase and purify it by column chromatography (eluent: ethyl acetate/ethylamine = 97/2/1 to 90/7/3) to yield the product as a yellow solid.[1]

X-ray Crystallography

The single-crystal X-ray diffraction data for this compound was collected to determine its solid-state structure.[3]

Protocol:

  • Crystal Growth: Crystals of Bpa were obtained by recrystallization from a benzene-cyclohexane (1:3) mixed solvent.[3]

  • Data Collection: An Enraf-Nonius CAD-4 diffractometer was used for data collection.[3]

  • Structure Solution and Refinement: The structure was solved by direct methods using the MULTAN80 program and refined by full-matrix least squares using MolEN LSFM.[3] Hydrogen atoms were located from a difference Fourier synthesis and refined isotropically.[3] Molecular graphics were generated using ORTEPII.[3]

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization start Starting Materials (4-methylpyridine, S, HCl) reaction Reaction (120°C, 24h) start->reaction extraction Extraction (DCM/Water) reaction->extraction purification Column Chromatography extraction->purification product Pure this compound purification->product crystal_growth Crystal Growth (Recrystallization) product->crystal_growth xray X-ray Diffraction (CAD-4) crystal_growth->xray data_processing Data Processing (MolEN) xray->data_processing structure_solution Structure Solution (MULTAN80) data_processing->structure_solution refinement Structure Refinement (MolEN LSFM) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Figure 2: General experimental workflow for the synthesis and structural characterization of this compound.

Spectroscopic Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for studying the conformational properties of this compound.[4][5]

FTIR Spectroscopy:

  • Sample Preparation: Samples can be prepared as KBr pellets or by depositing a thin film on a suitable substrate (e.g., silver for surface-enhanced infrared spectroscopy).[4]

  • Data Acquisition: Spectra are typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Analysis: Characteristic bands corresponding to pyridine ring vibrations, C-H stretching, and CH₂ wagging can be identified and assigned, often with the aid of computational calculations.[4][6]

Raman Spectroscopy:

  • Sample Preparation: Solid samples are typically analyzed directly. For surface-enhanced Raman scattering (SERS), the compound is adsorbed onto a roughened metal surface (e.g., silver island films).[4]

  • Data Acquisition: A laser source (e.g., He-Ne laser) is used for excitation.

  • Analysis: The Raman spectrum provides complementary information to the IR spectrum, particularly for symmetric vibrations. Changes in the spectra upon coordination to metal ions can elucidate the nature of the interaction.[5]

Applications in Research and Development

This compound serves as a crucial building block in supramolecular chemistry and crystal engineering.[7] Its flexibility allows for the construction of diverse coordination polymers and metal-organic frameworks with interesting topologies and properties, such as guest inclusion and magnetic behavior.[5] Understanding the fundamental structure and conformation of this ligand is paramount for the rational design of new functional materials.

References

An In-Depth Technical Guide to 1,2-Bis(4-pyridyl)ethane (CAS 4916-57-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Bis(4-pyridyl)ethane, a versatile bipyridine ligand extensively utilized in coordination chemistry and crystal engineering. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and key applications, with a particular focus on its role in the formation of metal-organic frameworks (MOFs) and coordination polymers. Experimental protocols for its synthesis and the preparation of a representative MOF are provided to facilitate practical application in a research setting.

Physicochemical Properties

This compound, also known as 4,4'-ethylenedipyridine, is a solid, typically appearing as white to light yellow crystals.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 4916-57-8[2]
Molecular Formula C₁₂H₁₂N₂[2][3]
Molecular Weight 184.24 g/mol [2]
Melting Point 110-112 °C
Boiling Point 174 °C at 3 mmHg[4]
Solubility Soluble in Methanol[5]
Appearance White to light yellow crystalline powder[1][5]

Spectroscopic and Structural Data

The structural and spectroscopic characteristics of this compound are crucial for its identification and characterization in various chemical processes.

Spectroscopic Analysis

A summary of the key spectroscopic data is presented below.

TechniqueData HighlightsReference(s)
¹H NMR A representative spectrum is available, showing characteristic peaks for the pyridyl and ethane (B1197151) protons.[1]
¹³C NMR Spectra are available and provide information on the carbon framework.[2][6]
Infrared (IR) Spectroscopy ATR-FTIR spectra have been reported, showing characteristic vibrational modes.[7][8]
Mass Spectrometry (MS) GC-MS data is available, with major peaks observed at m/z 92 and 184.[2]
Crystal Structure

X-ray diffraction studies have revealed that the this compound molecule can be situated on a center of symmetry within its crystal lattice.[9] The molecule is not planar, with a notable torsion angle between the pyridyl rings and the ethane bridge.[9] This flexibility is a key attribute that influences the geometry of the coordination polymers it forms.

Synthesis and Reactions

Synthesis of this compound

Two primary synthetic routes for this compound have been reported.

Method 1: From 4-Methylpyridine (B42270)

A general procedure involves the reaction of 4-methylpyridine with powdered sulfur in the presence of concentrated hydrochloric acid.[4]

Method 2: From 4-Pyridinecarboxaldehyde (B46228) and Ethylenediamine (B42938)

This method involves a two-step process:

  • Reaction of 4-pyridinecarboxaldehyde with ethylenediamine to form an intermediate di-alkoxide.

  • Subsequent condensation under acidic conditions to yield this compound.[10]

Experimental Protocol: Synthesis from 4-Methylpyridine

This protocol is adapted from a reported general procedure.[4]

Materials:

  • 4-Methylpyridine

  • Powdered Sulfur

  • Concentrated Hydrochloric Acid (12 M)

  • Dichloromethane (B109758)

  • Water

  • Ethyl acetate

  • Ethylamine

Procedure:

  • Combine 4-methylpyridine, powdered sulfur, and concentrated hydrochloric acid in a suitable reaction vessel.

  • Heat the mixture to 120 °C and stir for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an extraction using dichloromethane and water.

  • Separate the organic phase.

  • Purify the crude product by column chromatography using an eluent of ethyl acetate/ethylamine.

Diagram of Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Start Materials: 4-Methylpyridine, Sulfur, HCl reaction Reaction: Heat to 120°C, 24h start->reaction extraction Workup: Extraction with CH2Cl2/H2O reaction->extraction purification Purification: Column Chromatography extraction->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Applications

The primary application of this compound lies in its role as a versatile building block in supramolecular chemistry.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is widely employed as a flexible bridging ligand in the synthesis of coordination polymers and MOFs.[4][11] Its ability to connect metal centers allows for the construction of one-, two-, and three-dimensional networks. The flexibility of the ethane linker enables the formation of diverse and often interpenetrated structures. These materials have potential applications in gas storage and separation.

Experimental Protocol: Synthesis of a Zinc-based MOF

The following is a representative protocol for the synthesis of a MOF using this compound.

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • A dicarboxylic acid linker (e.g., terephthalic acid)

  • This compound

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a vial, dissolve the dicarboxylic acid linker and this compound in DMF.

  • In a separate vial, dissolve zinc nitrate hexahydrate in DMF.

  • Carefully layer the zinc nitrate solution on top of the ligand solution.

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

  • After cooling to room temperature, crystals of the MOF should have formed.

  • Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol (B145695) or acetone.

  • Dry the crystals under vacuum.

Diagram of MOF Synthesis Workflow

G cluster_mof_synthesis MOF Synthesis using this compound ligands Ligand Solution: This compound + Dicarboxylic Acid in DMF layering Layering ligands->layering metal Metal Salt Solution: Zn(NO3)2·6H2O in DMF metal->layering heating Solvothermal Reaction: Heat in Oven layering->heating crystallization Crystallization heating->crystallization washing Washing & Drying crystallization->washing mof_product MOF Product washing->mof_product

Caption: General workflow for the synthesis of a MOF.

Other Applications
  • Proteomics Research: It has been described as a bipyridine compound for use in proteomics research.[12]

  • Catalysis: A study has reported its use as a catalyst in the oxidative conversion of D-lactose to lactobionic acid.

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its metal complexes have been investigated for their biological activities. For instance, dinuclear palladium(II) complexes incorporating this ligand have been studied for their in vitro cytotoxic activities and their interactions with DNA and bovine serum albumin (BSA).[11] This suggests a potential, albeit indirect, role in the development of novel metallodrugs for cancer therapy. Further research is needed to explore the therapeutic potential of its derivatives and coordination compounds.

Safety Information

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in modern chemistry. Its well-defined physicochemical properties, coupled with its flexible nature, make it an ideal candidate for the construction of complex supramolecular architectures such as coordination polymers and MOFs. The synthetic routes are accessible, and its applications continue to expand. For researchers in materials science and drug development, this compound offers a foundational component for the design and synthesis of novel functional materials and potential therapeutic agents.

References

solubility and melting point of 1,2-Bis(4-pyridyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Melting Point of 1,2-Bis(4-pyridyl)ethane

Introduction

This compound, also known as 4,4'-Ethylenedipyridine, is a bidentate N-donor ligand widely utilized in the fields of coordination chemistry and materials science.[1][2] Its flexible ethylene (B1197577) bridge and terminal pyridine (B92270) rings allow it to coordinate with metal ions, forming diverse structures such as metal-organic frameworks (MOFs) and coordination polymers.[1][2] An accurate understanding of its fundamental physical properties, particularly its melting point and solubility, is critical for its synthesis, purification, and application in designing novel materials. This guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are foundational to its handling and use in experimental settings. It is typically described as a solid ranging in appearance from white or colorless to light yellow or pink crystals or crystalline powder.[1][3][4]

Data Presentation: Melting Point and Solubility

The following tables summarize the reported quantitative data for the melting point and qualitative solubility of this compound.

Physical Property Value Source
Melting Point110-112 °C (lit.)[1][3]
Melting Point107-113 °C[4]
Melting Point110-114 °C
Solvent Solubility Source
MethanolSoluble[1][5][6]
EthanolSoluble[3]
AcetoneSoluble[3]
BenzeneSoluble[3]
Acidic Solutions (e.g., 5% HCl)Expected to be soluble[7][8]

Note: The solubility in acidic solutions is predicted based on the basic nature of the pyridine nitrogen atoms, which can be protonated to form more polar, water-soluble salts.

Experimental Protocols

Accurate determination of melting point and solubility requires standardized experimental procedures. The following methodologies are adapted from established organic chemistry laboratory techniques.

Protocol 1: Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[9] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to depress and broaden the melting range.[9][10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a mortar and pestle.[11][12]

  • Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until the packed sample is approximately 1-2 cm high.[11][12]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. This saves time in the subsequent, more precise measurements.[9]

  • Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Prepare a new sample and place it in the apparatus.

  • Heating and Observation: Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, as it approaches the expected melting point.[9][13]

  • Record Melting Range: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last crystal melts and the entire sample is a clear liquid (T2).[9] The melting range is reported as T1-T2.

  • Repeat: For accuracy, conduct at least two careful determinations. The values should be consistent.

Protocol 2: Qualitative Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[7][14] The basic nitrogen atoms in the pyridine rings of this compound suggest solubility in acidic solutions.

Apparatus:

  • Small test tubes

  • Graduated cylinder or pipettes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Sample Measurement: In a small, clean test tube, place approximately 25 mg of this compound.

  • Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, methanol, 5% HCl) to the test tube in three separate 0.25 mL portions.[7]

  • Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution. A vortex mixer can be used for more consistent mixing.

  • Observation: Observe the mixture closely. The compound is considered "soluble" if it dissolves completely, leaving no visible solid particles. If the solid remains, it is "insoluble."

  • Systematic Testing: A systematic approach is often used:

    • Water: Test solubility in water first to determine polarity. The presence of two pyridine rings in this compound suggests it may have low solubility in water.

    • 5% HCl: If insoluble in water, test in 5% aqueous HCl. The basic pyridine nitrogens should be protonated by the acid, forming a polar salt that is soluble in the aqueous medium.[7][8] This confirms the presence of a basic functional group.

    • Organic Solvents: Test solubility in various organic solvents of differing polarities, such as methanol, ethanol, and acetone, to establish a broader solubility profile.

Visualizations

Workflow for Physical Property Characterization

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like this compound.

G cluster_0 Characterization Workflow cluster_1 Physical Property Determination start Obtain Sample of This compound prep Sample Preparation (Drying, Grinding) start->prep mp Melting Point Determination prep->mp sol Solubility Testing prep->sol analysis Data Analysis & Comparison mp->analysis sol->analysis report Final Report analysis->report

Caption: Workflow for determining physical properties.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-Bis(4-pyridyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2-Bis(4-pyridyl)ethane. This document details the expected spectral data, outlines a thorough experimental protocol for acquiring high-quality NMR spectra, and presents the information in a clear, accessible format for researchers and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a versatile bidentate ligand used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its structural and electronic properties are of significant interest in materials science and medicinal chemistry. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This guide will facilitate the interpretation of ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its characterization.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the symmetry of the this compound molecule, the NMR spectra are relatively simple. The pyridyl rings and the ethane (B1197151) bridge give rise to distinct signals that can be readily assigned. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of similar pyridyl-containing compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
SignalProtonsMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-α2, 6, 2', 6'Doublet~8.50~6.0
H-β3, 5, 3', 5'Doublet~7.15~6.0
-CH₂-7, 8Singlet~3.00N/A
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
SignalCarbonsChemical Shift (δ, ppm)
C-α2, 6, 2', 6'~150.0
C-β3, 5, 3', 5'~124.0
C-γ4, 4'~148.0
-CH₂-7, 8~37.0

Visualizing the Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If necessary, gently warm the vial to aid dissolution.

  • Transfer: Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). If not already present in the solvent, a small amount can be added.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.

¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024-4096 scans, or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A spectral width of 0 to 160 ppm is appropriate.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak of CDCl₃ can be used for referencing (δ ~7.26 ppm for ¹H and δ ~77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas in the ¹H NMR spectrum to determine the relative number of protons.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

A Sample Preparation (Dissolution in CDCl₃) B NMR Tube Loading A->B C Instrument Setup (Shimming, Tuning) B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Data Processing (FT, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Peak Picking, Integration) F->G H Structure Elucidation & Data Interpretation G->H

Caption: General experimental workflow for NMR analysis.

Conclusion

This technical guide provides essential information for the ¹H and ¹³C NMR analysis of this compound. The presented data and protocols offer a solid foundation for researchers and scientists to accurately characterize this important chemical compound, aiding in quality control, reaction monitoring, and further research in its various applications. By following the outlined procedures, high-quality, reproducible NMR data can be obtained, leading to confident structural assignment and purity assessment.

An In-depth Spectroscopic Guide to 1,2-Bis(4-pyridyl)ethane: FTIR and Raman Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Raman spectroscopic analysis of 1,2-Bis(4-pyridyl)ethane (BPE), a key building block in supramolecular chemistry and crystal engineering. This document details the vibrational characteristics of BPE, offering a foundational understanding for its identification, characterization, and application in drug development and materials science.

Introduction to this compound and Vibrational Spectroscopy

This compound (BPE) is a versatile linear bidentate ligand known for its ability to form coordination polymers and metal-organic frameworks (MOFs). Its flexible ethylene (B1197577) bridge allows for conformational freedom, leading to diverse structural motifs. Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure and bonding within BPE.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar functional groups. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (laser), providing information about the polarizability changes during molecular vibrations. It is highly effective for analyzing non-polar bonds and symmetric vibrations. Together, these complementary techniques offer a complete vibrational fingerprint of the molecule.[1]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following protocols are recommended for the FTIR and Raman analysis of solid BPE.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grinding: A small amount of BPE (typically 1-2 mg) is intimately mixed with approximately 200-300 mg of dry, infrared-grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be ground to a fine, homogeneous powder to minimize scattering of infrared radiation.

  • Pellet Formation: The powdered mixture is transferred to a pellet press. A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 to 64 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of a pure KBr pellet should be recorded under the same conditions and subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation:

  • Solid BPE powder can be directly placed on a microscope slide or packed into a capillary tube for analysis.

Instrumentation and Parameters:

  • Spectrometer: A Raman spectrometer equipped with a charge-coupled device (CCD) detector.

  • Excitation Source: A solid-state laser is commonly used. The choice of laser wavelength (e.g., 532 nm, 785 nm, or 1064 nm) is critical to avoid or minimize fluorescence from the sample. For aromatic compounds like BPE, a longer wavelength laser (e.g., 785 nm or 1064 nm) is often preferred.[2]

  • Laser Power: The laser power at the sample should be optimized to obtain a good signal without causing thermal degradation of the BPE. A typical starting point is 5-10 mW.

  • Spectral Range: 3500 - 100 cm⁻¹

  • Resolution: 2-4 cm⁻¹

  • Acquisition Time: The integration time and number of accumulations should be adjusted to achieve an adequate signal-to-noise ratio.

Spectroscopic Data and Vibrational Mode Assignments

The vibrational spectra of BPE are characterized by modes associated with the pyridyl rings, the ethylene bridge, and their coupled motions. The assignments presented here are based on a combination of experimental observations and computational studies, primarily from density functional theory (DFT) calculations at the B3LYP/6-31G(d) level of theory.[3]

FTIR Spectral Data

The FTIR spectrum of BPE is dominated by bands arising from the vibrations of the pyridyl rings and the C-H groups.

Observed Peak (cm⁻¹)Calculated Peak (cm⁻¹)Vibrational Assignment
~3070~3075Aromatic C-H stretching
~2920~2925CH₂ asymmetric stretching
~2850~2855CH₂ symmetric stretching
~1600~1605Pyridyl ring C=C and C=N stretching
~1480~1485Pyridyl ring stretching
~1415~1420CH₂ scissoring
~1215~1220In-plane C-H bending
~1065~1070Pyridyl ring breathing
~995~1000Pyridyl ring trigonal breathing
~810~815Out-of-plane C-H bending
~550~555Ring deformation
Raman Spectral Data

The Raman spectrum of BPE provides complementary information, particularly for the symmetric vibrations of the molecule.

Observed Peak (cm⁻¹)Calculated Peak (cm⁻¹)Vibrational Assignment
~3070~3075Aromatic C-H stretching
~2925~2930CH₂ asymmetric stretching
~2855~2860CH₂ symmetric stretching
~1610~1615Pyridyl ring C=C and C=N stretching
~1210~1215In-plane C-H bending
~1030~1035C-C stretching (ethylene bridge)
~1000~1005Pyridyl ring trigonal breathing (symmetric)
~820~825Out-of-plane C-H bending
~630~635In-plane ring deformation

Visualizing the Analytical Workflow and Molecular Vibrations

Experimental and Analytical Workflow

The logical flow from sample preparation to spectral interpretation is a critical aspect of robust spectroscopic analysis.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation BPE_Solid This compound (Solid) KBr_Pellet KBr Pellet Preparation BPE_Solid->KBr_Pellet FTIR Direct_Sample Direct Solid Sampling BPE_Solid->Direct_Sample Raman FTIR_Spec FTIR Spectrometer KBr_Pellet->FTIR_Spec Raman_Spec Raman Spectrometer Direct_Sample->Raman_Spec FTIR_Spectrum FTIR Spectrum FTIR_Spec->FTIR_Spectrum Raman_Spectrum Raman Spectrum Raman_Spec->Raman_Spectrum Peak_Picking Peak Identification FTIR_Spectrum->Peak_Picking Raman_Spectrum->Peak_Picking Vib_Assignment Vibrational Mode Assignment (Computational Comparison) Peak_Picking->Vib_Assignment Final_Report Comprehensive Analysis Report Vib_Assignment->Final_Report

Caption: Workflow for FTIR and Raman Spectroscopic Analysis.

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key vibrational modes that are characteristic in its FTIR and Raman spectra.

Caption: Key Vibrational Modes of BPE.

Conclusion

The combined application of FTIR and Raman spectroscopy provides a robust analytical framework for the characterization of this compound. This guide summarizes the key spectral features, provides detailed experimental protocols, and offers a visual representation of the analytical workflow and molecular vibrations. For researchers in drug development and materials science, this information is fundamental for quality control, structural elucidation, and understanding the intermolecular interactions of BPE in more complex systems. The presented data and protocols serve as a valuable reference for the routine analysis and advanced research involving this important molecular building block.

References

1,2-Bis(4-pyridyl)ethane: A Comprehensive Technical Guide to a Flexible N-donor Ligand in Coordination Chemistry and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-pyridyl)ethane (BPE) is a versatile and flexible N-donor ligand that has garnered significant attention in the fields of coordination chemistry, materials science, and medicinal chemistry. Its unique structural properties, characterized by two pyridine (B92270) rings linked by a flexible ethane (B1197151) bridge, allow it to adopt various conformations, primarily the anti and gauche forms. This conformational flexibility plays a crucial role in the construction of diverse supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs) with tunable properties. This technical guide provides an in-depth overview of BPE, covering its synthesis, structural characteristics, coordination chemistry, and applications, with a particular focus on its emerging role in the development of novel therapeutic agents.

Introduction

The rational design and synthesis of functional materials based on the principles of supramolecular chemistry have become a cornerstone of modern chemical research. At the heart of this field lies the judicious selection of molecular building blocks, where organic ligands play a pivotal role in dictating the structure and, consequently, the function of the resulting assemblies. This compound (BPE), with its two accessible nitrogen donor atoms and a conformationally adaptable ethane spacer, has emerged as a powerful and versatile linker in the construction of coordination networks.[1][2] Its ability to bridge metal centers in different orientations allows for the formation of a wide array of architectures, from one-dimensional chains to complex three-dimensional frameworks.[3][4] This guide aims to provide a comprehensive technical resource for researchers and professionals interested in harnessing the potential of BPE in their respective fields.

Synthesis of this compound

The synthesis of BPE can be achieved through several routes, with two common methods detailed below.

Experimental Protocol: Synthesis from 4-Methylpyridine (B42270) (4-Picoline)

This method involves the oxidative coupling of 4-methylpyridine in the presence of sulfur and hydrochloric acid.[5]

Materials:

  • 4-Methylpyridine (4-Picoline)

  • Powdered Sulfur

  • Concentrated Hydrochloric Acid (12 M)

  • Dichloromethane (B109758)

  • Water

  • Ethyl Acetate

  • Ethylamine

Procedure:

  • In a suitable reaction vessel, combine 4-methylpyridine (1.6 g, 17.18 mmol), powdered sulfur (275 mg, 8.59 mmol), and concentrated hydrochloric acid (0.48 mL, 5.76 mmol).[5]

  • Heat the mixture to 120 °C and stir for 24 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an extraction using dichloromethane (20 mL) and water.

  • Separate the organic phase and purify the product using column chromatography. A suitable eluent system is a gradient of ethyl acetate/ethylamine (e.g., starting from 97:2:1 and gradually increasing the polarity to 90:7:3).[5]

  • The product, this compound, is obtained as a yellow solid. The reported yield for this method is approximately 16%.[5]

Experimental Protocol: Synthesis from 4-Pyridinecarboxaldehyde (B46228)

This two-step method involves the initial formation of a diol followed by a condensation reaction.[6]

Materials:

Procedure:

  • Step 1: Synthesis of 1,2-bis(4-pyridyl)ethanol. React 4-pyridinecarboxaldehyde with ethylenediamine in a suitable solvent to generate 1,2-bis(4-pyridyl)ethanol.

  • Step 2: Condensation Reaction. Subject the 1,2-bis(4-pyridyl)ethanol intermediate to a condensation reaction with pyrophosphoric acid under acidic conditions to yield this compound.

Synthesis Workflow for this compound

G Synthesis of this compound cluster_0 Method 1: From 4-Methylpyridine cluster_1 Method 2: From 4-Pyridinecarboxaldehyde 4-Methylpyridine 4-Methylpyridine Reaction Mixture Reaction Mixture 4-Methylpyridine->Reaction Mixture Sulfur, HCl Extraction Extraction Reaction Mixture->Extraction DCM, Water Column Chromatography Column Chromatography Extraction->Column Chromatography Purification This compound This compound Column Chromatography->this compound 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde 1,2-bis(4-pyridyl)ethanol 1,2-bis(4-pyridyl)ethanol 4-Pyridinecarboxaldehyde->1,2-bis(4-pyridyl)ethanol Ethylenediamine Condensation Condensation 1,2-bis(4-pyridyl)ethanol->Condensation Pyrophosphoric acid BPE_product BPE_product Condensation->BPE_product This compound

Synthesis pathways for this compound.

Structural Properties and Conformational Flexibility

The ethane linker in BPE allows for rotation around the central C-C bond, leading to two primary conformers: anti and gauche. This flexibility is a defining characteristic of BPE and has profound implications for the structures of the coordination polymers and MOFs it forms. The anti conformation, with a dihedral angle of 180°, results in a linear arrangement of the two pyridyl rings, favoring the formation of one-dimensional chains or extended networks. In contrast, the gauche conformation, with a dihedral angle of approximately 60°, leads to a bent geometry, which can give rise to more complex, often interpenetrated, three-dimensional structures.

Quantitative Structural Data

The following tables summarize key bond lengths and angles for BPE in its different conformations, both as a free ligand and when coordinated to metal centers.

Parameter anti Conformation gauche Conformation Reference
N···N distance (Å)~7.0~4.5[2]
C-C (ethane) bond length (Å)~1.54~1.54[4]
Pyridyl ring C-N bond length (Å)~1.34~1.34[4]
Dihedral angle (°)~180~60[7]

Table 1: Geometric parameters of anti and gauche conformers of this compound.

Complex Metal-N Bond Length (Å) BPE Conformation Reference
[Co(BPE)(5-bromoisophthalato)]Co-N: ~2.15anti[8]
[Zn₂(2-I-bdc)₂(BPE)]Zn-N: 2.019–2.030anti[4]
[Co₂(2-I-bdc)₂(BPE)]Co-N: 2.044anti[4]
[CuI(BPE)]nCu-N: Not specifiedanti[2]

Table 2: Selected Metal-Nitrogen bond lengths in coordination polymers containing this compound.

Coordination Chemistry and MOF Construction

The ability of BPE to act as a bridging ligand between metal centers is the cornerstone of its utility in constructing coordination polymers and MOFs. The choice of metal ion, counter-anion, and reaction conditions (e.g., solvent, temperature) can influence the final architecture.

Coordination Modes and Resulting Architectures

The conformational flexibility of BPE directly impacts the dimensionality of the resulting coordination polymer.

  • 1D Chains: The linear anti conformation of BPE often leads to the formation of simple one-dimensional zigzag or linear chains.

  • 2D Layers: By combining BPE with other bridging ligands, such as dicarboxylates, two-dimensional layered structures can be assembled.

  • 3D Frameworks: The bent gauche conformation is particularly important for the construction of three-dimensional frameworks, which can exhibit interesting properties such as porosity and interpenetration.

Coordination Modes of BPE

G Coordination of BPE in MOFs cluster_0 Anti Conformation cluster_1 Gauche Conformation Metal_Center_A1 Metal Center BPE_anti BPE (anti) Metal_Center_A1->BPE_anti Metal_Center_A2 Metal Center Result_A 1D Chain / 2D Layer Metal_Center_A2->Result_A BPE_anti->Metal_Center_A2 Metal_Center_G1 Metal Center BPE_gauche BPE (gauche) Metal_Center_G1->BPE_gauche Metal_Center_G2 Metal Center Result_G 3D Framework Metal_Center_G2->Result_G BPE_gauche->Metal_Center_G2

Influence of BPE conformation on framework dimensionality.
Experimental Protocol: Hydrothermal/Solvothermal Synthesis of MOFs

Hydrothermal and solvothermal methods are widely used for the synthesis of MOFs, as they promote the crystallization of high-quality materials.

General Procedure:

  • Reactant Preparation: Dissolve the metal salt (e.g., zinc nitrate, copper acetate) and the organic ligands (BPE and a carboxylate co-ligand) in a suitable solvent or mixture of solvents (e.g., dimethylformamide (DMF), ethanol, water).[9]

  • Reaction Setup: Place the solution in a sealed reaction vessel, typically a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave to a specific temperature (typically between 80 °C and 180 °C) for a defined period (from several hours to a few days).[10]

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Product Isolation: Collect the crystalline product by filtration, wash with fresh solvent to remove any unreacted starting materials, and dry under vacuum or in an oven.

Hydrothermal/Solvothermal MOF Synthesis Workflow

G General Workflow for MOF Synthesis Start Reactant Preparation (Metal Salt, BPE, Solvent) Reaction Sealed Vessel (Autoclave) Start->Reaction Heating Heating (80-180°C) Reaction->Heating Cooling Slow Cooling Heating->Cooling Isolation Filtration & Washing Cooling->Isolation Product Crystalline MOF Isolation->Product G Conceptual Anticancer Mechanism of BPE-Metal Complexes Complex BPE-Metal Complex Cell Cancer Cell Complex->Cell DNA DNA Complex->DNA Intercalation / Groove Binding Cell->DNA Replication DNA Replication/Transcription Inhibition DNA->Replication Apoptosis Apoptosis (Cell Death) Replication->Apoptosis

References

Unraveling the Conformational Landscape of 1,2-Bis(4-pyridyl)ethane: A Technical Guide to its Molecular Geometry and Torsion Angles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular geometry and conformational flexibility of 1,2-Bis(4-pyridyl)ethane (BPE), a versatile building block in supramolecular chemistry and crystal engineering. A comprehensive understanding of its structural parameters, particularly torsion angles, is critical for the rational design of novel materials and coordination polymers with tailored properties. This document summarizes key crystallographic data, outlines experimental methodologies for its characterization, and provides visual representations of its structural features.

Molecular Structure and Conformation

This compound is a flexible ligand comprised of two pyridine (B92270) rings linked by an ethane (B1197151) bridge. The rotational freedom around the central carbon-carbon bond of the ethane linker allows the molecule to adopt various conformations. The specific conformation observed is often influenced by the solid-state packing forces in its crystalline form or its coordination environment in metal-organic frameworks.

The crystal structure of this compound reveals a non-planar molecular geometry.[1] The molecule crystallizes on a centre of symmetry, dictating the relationship between its two halves.[1] This inherent symmetry is a crucial aspect of its packing in the solid state.

Quantitative Geometric Data

The precise bond lengths, bond angles, and torsion angles of this compound have been determined through single-crystal X-ray diffraction. These parameters provide a quantitative snapshot of the molecule's conformation in the crystalline state.

ParameterAtoms InvolvedValue
Bond Length C6 - C6'1.498 (4) Å
Bond Angle C6' - C6 - C3112.6 (2) °
Torsion Angle C2 - C3 - C6 - C6'-99.5 (3) °
Torsion Angle C4 - C3 - C6 - C6'78.0 (3) °

Table 1: Key geometric parameters of this compound as determined by X-ray crystallography. The atom numbering corresponds to the published crystal structure.[1]

The torsion angles are particularly noteworthy as they quantitatively describe the twist of the pyridine rings relative to the ethane bridge, confirming the molecule's non-planar nature.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular geometry of this compound is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of electron density distribution within a crystal, from which atomic positions and, consequently, all geometric parameters can be derived.

A typical experimental workflow for the single-crystal X-ray diffraction analysis of this compound is as follows:

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement_visualization Refinement & Visualization recrystallization Recrystallization from benzene-cyclohexane (1:3) data_collection CAD-4 Diffractometer recrystallization->data_collection cell_refinement Cell Refinement (CAD-4 Software) data_collection->cell_refinement data_reduction Data Reduction (MolEN PROCESS) cell_refinement->data_reduction structure_solution Structure Solution (MULTAN80 - Direct Methods) data_reduction->structure_solution refinement Full-matrix least-squares refinement (MolEN LSFM) structure_solution->refinement h_atom_location H-atom location (Difference Fourier) refinement->h_atom_location visualization Molecular Graphics (ORTEPII) h_atom_location->visualization

A typical workflow for the crystallographic analysis of this compound.

Detailed Methodological Steps:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown. For this compound, this has been achieved by recrystallization from a benzene-cyclohexane (1:3) mixed solvent.[1]

  • Data Collection: A selected crystal is mounted on a diffractometer (e.g., an Enraf-Nonius CAD-4). X-ray diffraction data are collected, typically using software provided with the instrument.[1]

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of structure factors. This step is often performed using programs like MolEN PROCESS.[1]

  • Structure Solution: The initial positions of the atoms in the crystal's unit cell are determined. For organic molecules like this compound, direct methods are commonly employed using software such as MULTAN80.[1]

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using a full-matrix least-squares method to achieve the best possible fit between the calculated and observed structure factors. This is carried out with programs like MolEN LSFM.[1] Hydrogen atoms are typically located from a difference Fourier map and refined isotropically.[1]

  • Visualization: The final refined structure is visualized using molecular graphics software like ORTEPII to generate diagrams for publication and further analysis.[1]

Visualization of Torsion Angles

The concept of torsion angles is crucial for understanding the three-dimensional structure of this compound. The following diagram illustrates the key torsion angle that defines the orientation of the pyridine rings relative to the central ethane bridge.

References

Unveiling the Electronic and Photophysical Landscape of 1,2-Bis(4-pyridyl)ethane Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electronic and photophysical properties of coordination complexes incorporating the versatile bridging ligand 1,2-Bis(4-pyridyl)ethane (BPE). BPE's flexible ethane (B1197151) linker and coordinating pyridyl groups enable the formation of a diverse array of supramolecular architectures, from discrete molecules to one-, two-, and three-dimensional coordination polymers. The resulting metal complexes, particularly with d10 and lanthanide metal centers, often exhibit intriguing luminescent properties, making them promising candidates for applications in sensing, bioimaging, and materials science. This guide provides a comprehensive overview of their synthesis, structural diversity, and, most importantly, their electronic and photophysical behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Photophysical Properties of BPE Complexes

The photophysical properties of BPE complexes are intrinsically linked to the nature of the metal center, the overall dimensionality of the coordination network, and the presence of other coordinating ligands. These factors dictate the energies of the frontier molecular orbitals and the pathways for absorption, energy transfer, and emission.

Complexes with d10 Metal Ions

Complexes of d10 metal ions such as Zn(II) and Cd(II) with BPE often exhibit fluorescence originating from intraligand π-π* transitions of the BPE ligand or other aromatic co-ligands. The metal ion in these cases primarily serves as a structural template, organizing the ligands in a way that can influence their photophysical properties. For instance, π–π stacking interactions between pyridyl rings of neighboring BPE linkers in 3D networks can lead to unexpected hypsochromic (blue-shifted) emissions compared to the free ligand[1]. Conversely, the absence of such interactions in 2D frameworks can result in the more anticipated bathochromic (red-shifted) luminescence due to metal coordination[1]. Solid-state photoluminescence of d10 metal complexes with BPE and related ligands can result in blue to green light emission.

Complexes with Lanthanide Ions

Lanthanide complexes containing BPE are of particular interest due to the characteristic sharp, line-like emission bands of the lanthanide ions, which arise from f-f electronic transitions. Since these transitions are Laporte-forbidden and result in low absorption coefficients, the BPE ligand often acts as an "antenna." The organic ligand absorbs incident light, undergoes intersystem crossing to a triplet state, and then transfers this energy to the lanthanide ion, which subsequently luminesces. This process, known as the antenna effect, is crucial for sensitizing the emission of lanthanide ions. The efficiency of this energy transfer is highly dependent on the energy alignment of the ligand's triplet state and the emissive level of the lanthanide ion.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for representative BPE and related luminescent coordination complexes.

Table 1: Photophysical Data for Selected d10 Metal-BPE and Related Complexes

Complex/FrameworkExcitation (nm)Emission (nm)Quantum Yield (%)Lifetime (ns)Reference
[Zn(bmib)(HCOO)₂]·3H₂ONot specified460Not specifiedNot specified[2]
[Cd(bmib)₀.₅(tdc)(DMF)(H₂O)]Not specified470Not specifiedNot specified[2]
Cd-MOF with 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadieneNot specifiedVaries (blue/red shift)Not specifiedNot specified[1]

*bmib = 1,4-bis(2-ethyl-1H-imidazol-1-yl)benzene, tdc = 2,5-thiophenedicarboxylic acid. Data for closely related systems are included to illustrate typical properties.

Table 2: Photophysical Data for Selected Lanthanide Complexes

ComplexExcitation (nm)Emission (nm)Quantum Yield (%)Lifetime (ms)Reference
[EuL₂(NO₃)₃]nNot specifiedNot specified7.61.20[3]
[TbL₂(NO₃)₃]nNot specifiedNot specifiedNot specified0.52[3]

*L = 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione. Data for a representative luminescent lanthanide coordination polymer is provided to illustrate typical values.

Experimental Protocols

The characterization of the electronic and photophysical properties of BPE complexes involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis of BPE Coordination Polymers

A common method for the synthesis of BPE-containing coordination polymers is through solvothermal reactions.

Typical Solvothermal Synthesis:

  • A mixture of a metal salt (e.g., lanthanide nitrate, zinc nitrate), this compound (BPE), and often a co-ligand (e.g., a dicarboxylate) are dissolved in a suitable solvent, commonly N,N-dimethylformamide (DMF) or a mixture of solvents.

  • The solution is sealed in a Teflon-lined stainless steel autoclave or a glass vial.

  • The vessel is heated in an oven at a specific temperature (typically between 80-150 °C) for a period ranging from hours to several days.

  • After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with fresh solvent, and dried.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is employed to study the ground-state electronic properties of the complexes.

Protocol:

  • Sample Preparation: For solution-state measurements, dissolve a small amount of the complex in a suitable transparent solvent (e.g., acetonitrile, methanol). For solid-state measurements, a solid sample can be finely ground and dispersed in a matrix like KBr to form a pellet, or a thin film can be deposited on a quartz substrate.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). A reference cuvette containing only the solvent is used for baseline correction in solution-state measurements.

Steady-State Fluorescence Spectroscopy

This technique is used to determine the emission properties of the luminescent complexes.

Protocol:

  • Sample Preparation: Prepare samples as described for UV-Vis spectroscopy. Solutions should be sufficiently dilute to avoid inner-filter effects.

  • Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Measurement:

    • Record the emission spectrum by exciting the sample at a fixed wavelength (typically at the absorption maximum) and scanning the emission monochromator.

    • Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (the emission maximum). The corrected excitation spectrum should ideally match the absorption spectrum.

Photoluminescence Quantum Yield (PLQY) Determination

The PLQY is a measure of the efficiency of the emission process.

Relative Method (in solution):

  • Prepare a series of dilute solutions of the sample and a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) with absorbances below 0.1 at the excitation wavelength.

  • Measure the absorption and emission spectra for all solutions.

  • The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Absolute Method (for solids and solutions):

  • This method uses an integrating sphere to collect all emitted photons.

  • The sample is placed inside the sphere and excited.

  • Measurements are taken with the excitation beam hitting the sample and with it hitting a non-emissive reference material within the sphere.

  • The quantum yield is calculated by the instrument's software based on the difference in the integrated emission and scattered excitation light.

Time-Resolved Photoluminescence Spectroscopy

This technique measures the decay of the luminescence intensity over time, providing the excited-state lifetime (τ).

Protocol (Time-Correlated Single Photon Counting - TCSPC):

  • A pulsed light source (e.g., a laser diode or LED) excites the sample.

  • The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

  • A histogram of these time differences is constructed, which represents the decay of the fluorescence intensity.

  • The decay curve is fitted to one or more exponential functions to determine the lifetime(s).

Visualizing Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and experimental procedures related to the study of BPE complexes.

Experimental Workflow for Photophysical Characterization

experimental_workflow cluster_synthesis Synthesis & Structural Characterization cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Interpretation synthesis Solvothermal Synthesis xrd Single-Crystal X-ray Diffraction synthesis->xrd Crystal Structure pxrd Powder X-ray Diffraction synthesis->pxrd Phase Purity uv_vis UV-Vis Absorption Spectroscopy synthesis->uv_vis pl Steady-State Photoluminescence uv_vis->pl Determine Excitation Wavelength absorption_max Absorption Maxima (λabs) uv_vis->absorption_max plqy Quantum Yield Measurement pl->plqy Emission Spectrum trpl Time-Resolved Photoluminescence pl->trpl Emission Wavelength emission_max Emission Maxima (λem) pl->emission_max quantum_yield Quantum Yield (Φ) plqy->quantum_yield lifetime Excited-State Lifetime (τ) trpl->lifetime energy_levels Energy Level Diagram Construction absorption_max->energy_levels emission_max->energy_levels quantum_yield->energy_levels lifetime->energy_levels

A generalized workflow for the synthesis and photophysical characterization of BPE complexes.
Energy Transfer Mechanisms in Lanthanide-BPE Complexes

energy_transfer cluster_ligand BPE Ligand (Antenna) cluster_lanthanide Lanthanide Ion (Ln³⁺) S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Ln_Excited Excited State T1->Ln_Excited Energy Transfer (ET) ET_node Can be Förster (dipole-dipole) or Dexter (electron exchange) Ln_GS Ground State Ln_Emissive Emissive State Ln_Excited->Ln_Emissive Non-radiative Relaxation Ln_Emissive->Ln_GS Lanthanide Luminescence (hν')

The "antenna effect" in lanthanide-BPE complexes, showing ligand excitation and energy transfer.
Förster vs. Dexter Energy Transfer

A comparison of Förster and Dexter energy transfer mechanisms, both relevant in BPE complexes.

Conclusion

The study of this compound complexes reveals a rich and tunable photophysical landscape. The flexibility of the BPE ligand allows for the construction of diverse architectures which, in concert with a variety of metal centers, gives rise to a range of luminescent behaviors. While d10 metal complexes often exhibit ligand-based fluorescence influenced by supramolecular interactions, lanthanide complexes leverage the antenna effect for their characteristic sharp emissions. A thorough understanding of the underlying principles of synthesis, spectroscopy, and energy transfer, as outlined in this guide, is essential for the rational design of new BPE-based materials with tailored electronic and photophysical properties for advanced applications. Further research focused on systematically correlating structural parameters with quantitative photophysical data will undoubtedly pave the way for the development of novel functional materials in fields ranging from biomedical diagnostics to optoelectronic devices.

References

Methodological & Application

Synthesis of 1,2-Bis(4-pyridyl)ethane from 4-Methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-Bis(4-pyridyl)ethane, a versatile N-donor ligand, from 4-methylpyridine (B42270) (also known as γ-picoline). This compound is a crucial building block in supramolecular chemistry and materials science. Its significance in drug development lies in its role as a flexible linker for the construction of metal-organic frameworks (MOFs) and coordination polymers.[1][2] These materials have emerging applications in drug delivery, gas storage, and catalysis. This guide outlines two primary synthetic methodologies, including a sulfur-mediated coupling reaction and a method involving organolithium reagents, complete with detailed protocols and data presented for easy reference and comparison.

Introduction

This compound is a bipyridine ligand characterized by a flexible ethane (B1197151) linker, which imparts unique conformational adaptability in the formation of coordination complexes.[2] This property makes it an attractive component for the design of functional materials. In the context of pharmaceutical and drug development research, the ability to form well-defined, porous structures like MOFs is of particular interest. These frameworks can be engineered to encapsulate and release therapeutic agents, offering potential for targeted drug delivery systems. The synthesis of this compound from the readily available starting material, 4-methylpyridine, is a key process for accessing this valuable molecular tool.

Applications in Research and Drug Development

  • Metal-Organic Frameworks (MOFs) for Drug Delivery: this compound is extensively used as a flexible bridging ligand in the synthesis of MOFs.[1][3] These crystalline materials possess high porosity and tunable pore sizes, making them excellent candidates for hosting drug molecules. The flexible nature of the ethane linker can allow for dynamic framework behaviors, which may be advantageous for controlled guest release.

  • Coordination Polymers: As an N-donor ligand, it readily forms coordination polymers with various metal ions.[1] These materials are under investigation for applications in catalysis, sensing, and as functional materials in pharmaceutical formulations.

  • Supramolecular Chemistry: The ability to form predictable, self-assembled structures through coordination bonding makes it a valuable tool in supramolecular chemistry for the construction of complex architectures.

Experimental Protocols

Two distinct methods for the synthesis of this compound from 4-methylpyridine are detailed below.

Protocol 1: Sulfur-Mediated Oxidative Coupling

This protocol describes a one-pot synthesis via the oxidative coupling of 4-methylpyridine using sulfur.

Reaction Scheme:

2-(4-methylpyridine) + S → this compound + H₂S

Quantitative Data:

Reagent/ParameterAmountMolar Equivalent
4-Methylpyridine1.6 g (17.18 mmol)1.0
Powdered Sulfur275 mg (8.59 mmol)0.5
Concentrated HCl (12 M)0.48 mL (5.76 mmol)0.335
Reaction Temperature120 °C-
Reaction Time24 hours-
Product Yield520 mg (16%)-

Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine 4-methylpyridine (1.6 g, 17.18 mmol), powdered sulfur (275 mg, 8.59 mmol), and concentrated hydrochloric acid (0.48 mL, 5.76 mmol).[1]

  • Reaction Conditions: Heat the mixture to 120 °C and stir for 24 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Add dichloromethane (B109758) (20 mL) and water to the reaction mixture and perform an extraction.

  • Purification: Separate the organic phase and purify by column chromatography. A suitable eluent system is a gradient of ethyl acetate/ethylamine from 97/2/1 to 90/7/3.[1]

  • Product Isolation: The final product, this compound, is obtained as a yellow solid.[1]

Experimental Workflow for Sulfur-Mediated Synthesis

G Workflow for Sulfur-Mediated Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Isolation A Combine 4-Methylpyridine, Sulfur, and HCl B Heat to 120°C and Stir for 24h A->B Initiate Reaction C Cool to Room Temperature B->C Reaction Completion D Add Dichloromethane and Water C->D E Extract and Separate Organic Phase D->E F Column Chromatography E->F Purify Crude Product G Isolate Yellow Solid Product F->G

References

Established Synthetic Routes to 1,2-Bis(4-pyridyl)ethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-Bis(4-pyridyl)ethane, a versatile bipyridine ligand. This compound is of significant interest in coordination chemistry, materials science, and pharmaceutical research, where it is utilized as a flexible bridging ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers.[1][2] Its structural properties make it a valuable building block in the design of novel materials with potential applications in catalysis, gas storage, and as pharmaceutical intermediates.

Synthetic Approaches

Several synthetic routes to this compound have been established, with the most common methods starting from readily available pyridine (B92270) derivatives. This document details two primary methods: the oxidative coupling of 4-methylpyridine (B42270) using sulfur and the alkylation of 4-picoline via a lithiated intermediate. A third, less detailed method involving the condensation of 4-pyridinecarboxaldehyde (B46228) with ethylenediamine (B42938) is also briefly described.

Data Summary of Synthetic Routes

The following table summarizes the quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their key reaction parameters and efficiencies.

ParameterRoute 1: Oxidative CouplingRoute 2: Alkylation of Lithiated 4-Picoline
Starting Material 4-Methylpyridine4-Picoline (4-Methylpyridine)
Key Reagents Sulfur, Hydrochloric Acidn-Butyllithium, 1,2-Dibromoethane (B42909)
Solvent None (neat reaction)Diethyl ether, Hexane (B92381)
Reaction Temperature 120 °C-20 °C
Reaction Time 24 hoursNot explicitly stated
Reported Yield 16%[1]35%[2]
Purification Method Column ChromatographyNot explicitly detailed

Experimental Protocols

Route 1: Oxidative Coupling of 4-Methylpyridine with Sulfur

This method provides a direct approach to this compound from 4-methylpyridine, albeit with a modest yield. The reaction proceeds via an oxidative coupling mechanism facilitated by sulfur at an elevated temperature.

Materials:

  • 4-Methylpyridine (1.6 g, 17.18 mmol)

  • Powdered Sulfur (275 mg, 8.59 mmol)

  • Concentrated Hydrochloric Acid (12 M, 0.48 mL, 5.76 mmol)

  • Dichloromethane (B109758) (20 mL)

  • Water

  • Ethyl acetate

  • Ethylamine

  • Silica (B1680970) gel for column chromatography

Procedure: [1]

  • In a suitable reaction vessel, combine 4-methylpyridine (1.6 g), powdered sulfur (275 mg), and concentrated hydrochloric acid (0.48 mL).

  • Heat the mixture to 120 °C and stir for 24 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • To the cooled reaction mixture, add dichloromethane (20 mL) and water for extraction.

  • Separate the organic phase.

  • Purify the crude product from the organic phase by column chromatography on silica gel.

  • Elute the column with a gradient of ethyl acetate/ethylamine (from 97/2/1 to 90/7/3).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a yellow solid (520 mg, 16% yield).

Safety Precautions: This reaction should be performed in a well-ventilated fume hood due to the use of concentrated hydrochloric acid and the potential evolution of sulfur-containing byproducts. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Route 2: Alkylation of Lithiated 4-Picoline

This route involves the deprotonation of 4-picoline using a strong base, n-butyllithium, followed by alkylation with 1,2-dibromoethane. This method offers a higher reported yield compared to the oxidative coupling route.

Materials:

  • 4-Picoline (4-methylpyridine)

  • n-Butyllithium in hexane

  • 1,2-Dibromoethane (ethylene dibromide)

  • Diethyl ether

  • Hexane

Procedure: [2]

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-picoline in anhydrous diethyl ether.

  • Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add a solution of n-butyllithium in hexane to the cooled 4-picoline solution with stirring. The formation of the red-colored 4-picolyllithium indicates successful deprotonation.

  • After the addition is complete, continue stirring the mixture at -20 °C for a designated period to ensure complete formation of the lithiated species.

  • Slowly add a solution of 1,2-dibromoethane in diethyl ether to the reaction mixture at -20 °C.

  • Allow the reaction to proceed at -20 °C and then warm to room temperature.

  • Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography to yield pure this compound.

Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. 1,2-Dibromoethane is a toxic and carcinogenic compound and should be handled in a fume hood with appropriate PPE.

Alternative Route: From 4-Pyridinecarboxaldehyde and Ethylenediamine

A two-step synthesis starting from 4-pyridinecarboxaldehyde and ethylenediamine has also been reported.[3] This method involves an initial condensation reaction to form an intermediate, followed by a reduction or rearrangement to yield the final product.

General Concept: [3]

  • Step 1: Condensation. 4-Pyridinecarboxaldehyde is reacted with ethylenediamine in a suitable solvent to form the corresponding di-Schiff base or a related condensation product.

  • Step 2: Reduction/Rearrangement. The intermediate from the first step is then subjected to a reduction or rearrangement reaction, for example, using a reducing agent or acidic conditions with pyrophosphoric acid, to afford this compound.

Detailed experimental conditions and yields for this route are not as readily available in the literature, suggesting it may be a less commonly employed method.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the experimental protocols.

G cluster_0 Route 1: Oxidative Coupling 4-Methylpyridine 4-Methylpyridine 1,2-Bis(4-pyridyl)ethane_1 This compound 4-Methylpyridine->1,2-Bis(4-pyridyl)ethane_1 Sulfur, HCl 120 °C, 24h (16% yield) G cluster_1 Route 2: Alkylation of Lithiated 4-Picoline 4-Picoline 4-Picoline 4-Picolyllithium 4-Picolyllithium 4-Picoline->4-Picolyllithium 1. n-BuLi, Et2O -20 °C 1,2-Bis(4-pyridyl)ethane_2 This compound 4-Picolyllithium->1,2-Bis(4-pyridyl)ethane_2 2. BrCH2CH2Br (35% yield) G Start Prepare Reaction Setup (Inert atmosphere for Route 2) Add_Reagents Add Starting Materials and Reagents Start->Add_Reagents Reaction Perform Reaction (Heating/Cooling as per protocol) Add_Reagents->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purify Crude Product (Column Chromatography/Recrystallization) Workup->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization

References

Application Notes and Protocols for the Use of 1,2-Bis(4-pyridyl)ethane in Metal-Organic Framework (MOF) Synthesis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Metal-Organic Frameworks (MOFs) using the flexible ligand 1,2-Bis(4-pyridyl)ethane (bpe). The focus is on the potential applications of these materials in the field of drug development, including detailed experimental protocols and relevant data.

Application Notes

Introduction to this compound (bpe) in MOF Synthesis

This compound is a versatile N-donor ligand frequently employed in the construction of coordination polymers and MOFs.[1] Its flexible ethane (B1197151) linker allows it to adopt various conformations, leading to a rich structural diversity in the resulting frameworks.[2] This flexibility is a key attribute that can be exploited to create MOFs with tailored pore sizes and functionalities, which are critical for applications in drug delivery, catalysis, and sensing.[2][3] In combination with various metal ions, such as zinc(II) and cadmium(II), and other organic linkers like dicarboxylates, bpe acts as a pillar, connecting layers to form three-dimensional structures with significant porosity.[4]

Applications in Drug Development

The unique structural features of bpe-based MOFs make them promising candidates for various applications in drug development.

  • Drug Delivery: The porous nature of bpe-based MOFs allows for the encapsulation of therapeutic agents.[3][5] The tunable pore size and chemical functionality of the framework can be engineered to control the loading and release kinetics of specific drugs.[6] For instance, a zinc-based MOF utilizing bpe has been investigated as a carrier for the anticancer drug 5-fluorouracil (B62378) (5-FU), demonstrating high drug loading capacity and a sustained release profile.[5] The biocompatibility of the constituent metal ions and organic linkers is a crucial consideration, with zinc-based MOFs often being explored due to the biological relevance and generally low toxicity of zinc.[2][3]

  • Sensing and Diagnostics: The photoluminescent properties of some bpe-based MOFs can be modulated by the presence of specific analytes, opening possibilities for their use as chemical sensors.[4] This could potentially be applied in diagnostic tools for detecting disease biomarkers.

  • Catalysis: While not a direct drug development application, the catalytic activity of some MOFs can be relevant for the synthesis of pharmaceutical intermediates. The ordered and porous structure of bpe-based MOFs can provide well-defined active sites for various catalytic transformations.[2]

Key Advantages of bpe-based MOFs in Drug Delivery
  • Structural Flexibility: The flexible ethane bridge in bpe allows for the formation of diverse and adaptable framework structures.[2]

  • Tunable Porosity: By carefully selecting the metal source and other organic linkers, the pore size and volume of the resulting MOF can be tailored to accommodate different drug molecules.[5][6]

  • Potential for Biocompatibility: The use of biocompatible metal ions like zinc can lead to MOFs with low cytotoxicity.[2][3] However, thorough toxicological assessment of any new MOF formulation is essential.[7]

Quantitative Data

The following tables summarize key quantitative data for representative bpe-based MOFs and other relevant MOFs for comparative purposes.

Table 1: Structural Parameters of a Representative bpe-based MOF

MOF NameMetal IonOther LinkersPore Size (Å)BET Surface Area (m²/g)Ref.
[Zn(glutarate)(bpe)]Zn(II)Glutaric AcidN/AN/A[1]

(Note: Detailed porosity data for many bpe-based MOFs specifically for drug delivery is not widely published. The focus has often been on structural characterization and other applications.)

Table 2: Drug Loading and Release Data for a Zn-bpe MOF

DrugMOF SystemDrug Loading CapacityRelease ProfileConditionsRef.
5-FluorouracilZn-based MOF with bpeHighSlow, sustained releaseNot specified[5]

Table 3: Comparative Drug Loading and Release Data for Other MOFs

DrugMOF SystemDrug Loading Capacity (wt%)Release ProfileConditionsRef.
5-FluorouracilFe-BDC-PEG34.892.7% release after 7 daysNot specified[4][8]
5-FluorouracilZIF-8High (not quantified)pH-responsiveMethanol (B129727)[9]
IbuprofenFe-MIL-10046~75% release after 2 daysPBS (pH 7.4)[10]
IbuprofenFe-MIL-5320~78% release after 2 daysPBS (pH 7.4)[10]

Experimental Protocols

Protocol 1: Synthesis of a Representative Zn-bpe MOF

This protocol is adapted from the synthesis of a Zn-glutarate-bpe MOF.[1]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Glutaric Acid

  • This compound (bpe)

  • Deionized Water

  • Acetonitrile (B52724)

Procedure:

  • Dissolve glutaric acid (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol) in 4 mL of deionized water in a test tube.

  • In a separate vial, dissolve this compound (0.2 mmol) in 4 mL of acetonitrile.

  • Carefully layer the acetonitrile solution of bpe onto the aqueous solution of the zinc salt and glutaric acid.

  • Seal the test tube and allow it to stand at room temperature.

  • Crystals suitable for analysis should form within two weeks.

  • Collect the crystals by filtration, wash with deionized water and acetonitrile, and dry under vacuum.

Protocol 2: General Protocol for Drug Loading into a bpe-based MOF (Example: 5-Fluorouracil)

This is a generalized protocol that may require optimization for specific bpe-MOF systems.

Materials:

  • Activated bpe-based MOF

  • 5-Fluorouracil (5-FU)

  • Methanol or other suitable solvent

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Activate the synthesized bpe-MOF by heating under vacuum to remove any guest solvent molecules from the pores.

  • Prepare a solution of 5-FU in methanol at a desired concentration (e.g., 8 µg/mL).[11]

  • Immerse a known quantity of the activated MOF in the 5-FU solution.

  • Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow for drug encapsulation.[8][11]

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the collected solid with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading capacity by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy at the characteristic wavelength of 5-FU (around 265 nm).[11]

Protocol 3: General Protocol for In Vitro Drug Release Study

This is a generalized protocol that may require optimization.

Materials:

  • Drug-loaded bpe-based MOF

  • Phosphate-Buffered Saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.0)

  • Dialysis membrane (if required)

Procedure:

  • Disperse a known amount of the drug-loaded MOF in a specific volume of PBS in a vial or dialysis bag.[11]

  • Place the vial in a shaker bath maintained at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh PBS to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or another suitable analytical technique.

  • Plot the cumulative percentage of drug released as a function of time.

Protocol 4: Cytotoxicity Assessment (MTT Assay)

This is a standard protocol to evaluate the biocompatibility of the MOF.

Materials:

  • Synthesized bpe-based MOF

  • Human cell line (e.g., HeLa, J774)[7]

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Culture the chosen cell line in a 96-well plate at a specific density and incubate for 24 hours.

  • Prepare suspensions of the bpe-MOF in the cell culture medium at various concentrations.

  • Remove the old medium from the cells and add the MOF suspensions.

  • Incubate the cells with the MOF for a specified period (e.g., 24, 48, 72 hours).

  • After incubation, remove the MOF suspension and add MTT solution to each well.

  • Incubate for a few hours until formazan (B1609692) crystals are formed.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing cluster_characterization Characterization metal_salt Metal Salt Solution (e.g., Zn(NO3)2 in H2O) mixing Mixing & Crystallization (Layering or Solvothermal) metal_salt->mixing bpe_ligand BPE Ligand Solution (e.g., bpe in Acetonitrile) bpe_ligand->mixing other_ligand Other Organic Linker (e.g., Dicarboxylic Acid) other_ligand->mixing filtration Filtration & Washing mixing->filtration activation Activation (Solvent Removal) filtration->activation characterization Structural & Porosity Analysis (PXRD, BET, etc.) activation->characterization

Caption: Workflow for the synthesis and characterization of bpe-based MOFs.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_delivery Drug Delivery cluster_outcome Therapeutic Outcome drug_solution Drug Solution loading Encapsulation drug_solution->loading mof Activated bpe-MOF mof->loading drug_loaded_mof Drug-Loaded MOF loading->drug_loaded_mof physiological_env Physiological Environment (e.g., PBS at 37°C) drug_loaded_mof->physiological_env release Controlled Release physiological_env->release released_drug Released Drug release->released_drug target_site Target Site released_drug->target_site therapeutic_effect Therapeutic Effect target_site->therapeutic_effect

Caption: Conceptual pathway for drug delivery using bpe-based MOFs.

Biocompatibility_Assessment cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_result Result mof_synthesis Synthesized bpe-MOF incubation Incubation of Cells with MOF (Varying Concentrations & Times) mof_synthesis->incubation cell_culture Cell Culture (e.g., HeLa, J774) cell_culture->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis mtt_assay->data_analysis cell_viability Cell Viability (%) data_analysis->cell_viability cytotoxicity_profile Cytotoxicity Profile cell_viability->cytotoxicity_profile

References

Applications of 1,2-Bis(4-pyridyl)ethane in Gas Sorption and Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-pyridyl)ethane (BPE) is a versatile and flexible organic linker extensively utilized in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Its conformational flexibility, stemming from the ethane (B1197151) backbone, allows for the formation of diverse and dynamic framework structures. This unique characteristic makes BPE-based materials particularly promising for applications in gas sorption and separation, where the ability of the framework to adapt to guest molecules can lead to enhanced selectivity and storage capacities. This document provides detailed application notes, experimental protocols, and quantitative data on the use of BPE in this field.

Application Notes

The primary application of this compound in gas sorption and separation lies in its role as a "pillar" ligand in the construction of pillared-layer MOFs. In these structures, BPE links two-dimensional layers of metal-carboxylate or other coordination networks to create a three-dimensional porous architecture. The flexible nature of the BPE ligand can impart a "gate-opening" or "breathing" behavior to the MOF, where the framework undergoes structural changes in response to external stimuli such as gas pressure.

Key Advantages of BPE in Gas Sorption MOFs:

  • Flexibility and Dynamics: The ethane bridge in BPE allows for torsional freedom, enabling the pyridyl rings to adopt various orientations. This flexibility can lead to dynamic frameworks that respond to the presence of specific gas molecules, resulting in selective adsorption.

  • Tunable Pore Environments: By combining BPE with different metal ions and other organic linkers, the pore size, shape, and chemical environment of the resulting MOFs can be finely tuned to target specific gas molecules.

  • Enhanced Selectivity: The dynamic nature of BPE-based MOFs can lead to high selectivity for certain gases, particularly CO2, over others like N2, CH4, and H2. This is often attributed to favorable interactions between the gas molecules and the framework, which can be amplified by the flexible nature of the BPE linker.

  • Structural Diversity: BPE has been successfully incorporated into MOFs with a variety of metal ions, including zinc, copper, cobalt, and nickel, leading to a wide range of network topologies and sorption properties.

Primary Applications:

  • CO2 Capture: BPE-based MOFs have shown significant promise for the selective capture of carbon dioxide from flue gas and other industrial emissions. The flexible frameworks can exhibit high uptake capacities and good selectivity for CO2 over N2.

  • Hydrocarbon Separation: The tunable pore sizes and dynamic behavior of these materials make them suitable for the separation of light hydrocarbons, such as ethane and ethylene.

  • Gas Storage: The porous nature of BPE-containing MOFs allows for the storage of gases like hydrogen and methane, which is relevant for clean energy applications.

Quantitative Gas Sorption Data

The following tables summarize the quantitative gas sorption data for various MOFs incorporating the this compound linker.

Table 1: CO2 and N2 Sorption Data for BPE-Based MOFs

MOF DesignationMetal IonOther Linker(s)GasTemperature (K)Pressure (bar)Uptake CapacitySelectivity (CO2/N2)Reference
[Zn(succinate)(bpa)]·3H2OZn(II)Succinic acidCO21961~60 cm³/g-[1]
[Zn(fumarate)(bpa)]·H2OZn(II)Fumaric acidCO21961~40 cm³/g-[1]
[Zn(adipate)(bpa)]·H2OZn(II)Adipic acidCO21961~100 cm³/gHigh[1]
[Zn(adipate)(bpa)]·H2OZn(II)Adipic acidCO22731~35 cm³/g-[1]
[Zn(adipate)(bpa)]·H2OZn(II)Adipic acidCO22981~20 cm³/g-[1]
[Zn(muconate)(bpa)]·2H2OZn(II)Muconic acidCO21961~95 cm³/gHigh[1][2]
[Zn(muconate)(bpa)]·2H2OZn(II)Muconic acidN21961Low uptake-[1]
[Zn2(oba)2(dmimpym)]Zn(II)4,4'-oxybis(benzoic acid), 4,6-di(2-methyl-imidazol-1-yl)-pyrimidineC2H6298156.4 cm³/g1.8 (C2H6/C2H4)[3]
[Zn2(oba)2(dmimpym)]Zn(II)4,4'-oxybis(benzoic acid), 4,6-di(2-methyl-imidazol-1-yl)-pyrimidineC2H4298148.3 cm³/g-[3]

Note: "bpa" is an alternative abbreviation for this compound (BPE) used in some literature.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Representative BPE-based MOF: [Zn(adipate)(bpa)]·H₂O

This protocol is adapted from the synthesis of a zinc-based MOF with adipic acid and this compound[2].

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • Adipic acid

  • This compound (BPE)

  • Ethanol (B145695)

  • Deionized water

  • 20 mL glass vials with Teflon-lined caps

Procedure:

  • Solution A Preparation: Dissolve 14.6 mg (0.1 mmol) of adipic acid and 30.4 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of deionized water in a 20 mL glass vial.

  • Solution B Preparation: Dissolve 37.2 mg (0.2 mmol) of this compound in 5 mL of ethanol in a separate container.

  • Layering: Carefully and slowly layer the ethanolic solution of BPE (Solution B) onto the aqueous solution of the zinc salt and adipic acid (Solution A) in the glass vial. A distinct boundary between the two layers should be visible.

  • Crystallization: Seal the vial tightly and leave it undisturbed at room temperature.

  • Crystal Growth: Suitable crystals for single-crystal X-ray diffraction are typically obtained within a week.

  • Isolation and Washing: Decant the mother liquor and wash the resulting crystals with fresh ethanol to remove any unreacted starting materials.

  • Drying: Dry the crystals under vacuum or in a desiccator.

G Synthesis Workflow for [Zn(adipate)(bpa)]·H₂O cluster_solutionA Preparation of Solution A (Aqueous) cluster_solutionB Preparation of Solution B (Ethanolic) dissolve_zn Dissolve Zn(NO₃)₂·6H₂O (30.4 mg, 0.1 mmol) dissolve_adipic Dissolve Adipic Acid (14.6 mg, 0.1 mmol) in_water in 10 mL Deionized Water dissolve_zn->in_water dissolve_adipic->in_water layering Slowly Layer Solution B onto Solution A in_water->layering dissolve_bpe Dissolve this compound (37.2 mg, 0.2 mmol) in_ethanol in 5 mL Ethanol dissolve_bpe->in_ethanol in_ethanol->layering crystallization Seal Vial and Leave Undisturbed at Room Temp. layering->crystallization growth Crystal Growth (approx. 1 week) crystallization->growth isolation Isolate Crystals (Decant Mother Liquor) growth->isolation washing Wash with Ethanol isolation->washing drying Dry under Vacuum washing->drying product [Zn(adipate)(bpa)]·H₂O Crystals drying->product G Gas Sorption Analysis Workflow weigh Weigh MOF Sample (50-100 mg) degas Degas under Vacuum with Heating (e.g., 150°C, 12h) weigh->degas free_space Measure Free Space (Helium) degas->free_space adsorption Measure Adsorption Isotherm (Introduce Adsorbate Gas in Doses) free_space->adsorption desorption Measure Desorption Isotherm (Reduce Pressure in Steps) adsorption->desorption surface_area Calculate Surface Area (BET Method) desorption->surface_area uptake Determine Gas Uptake Capacity desorption->uptake pore_size Determine Pore Size Distribution (NLDFT/HK Methods) selectivity Calculate Selectivity (IAST)

References

Application Notes and Protocols for Developing Luminescent Coordination Polymers with 1,2-Bis(4-pyridyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of luminescent coordination polymers (CPs) based on the 1,2-bis(4-pyridyl)ethane (bpe) ligand. These materials have garnered significant interest due to their tunable photoluminescence, structural diversity, and potential applications in chemical sensing, bioimaging, and drug delivery.

Section 1: Synthesis of Luminescent Coordination Polymers

The synthesis of CPs involving this compound can be achieved through various methods, with solvothermal and room-temperature synthesis being the most common. The choice of metal ion, solvent, and reaction conditions can significantly influence the dimensionality and properties of the resulting framework.

Protocol: Solvothermal Synthesis of a Lanthanide-based CP

This protocol describes a general method for synthesizing a lanthanide-containing coordination polymer, which often exhibits characteristic metal-centered luminescence.[1]

Materials:

  • Lanthanide(III) chloride hydrate (B1144303) (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)

  • This compound (bpe)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the lanthanide(III) chloride hydrate (0.1 mmol) in 4 mL of DMF.

  • In a separate vial, dissolve this compound (0.2 mmol) in 4 mL of ethanol.

  • Combine the two solutions in the Teflon liner of a 23 mL autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, colorless crystals of the coordination polymer can be collected.

  • Wash the crystals with DMF and ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum desiccator.

Protocol: Room-Temperature Synthesis of a Zinc-based CP

This protocol outlines a simpler, more energy-efficient method for synthesizing a zinc-based luminescent coordination polymer.

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (bpe)

  • Deionized water

  • Methanol

Procedure:

  • Dissolve zinc nitrate hexahydrate (0.1 mmol) in 10 mL of deionized water.

  • Dissolve this compound (0.1 mmol) in 10 mL of methanol.

  • Slowly add the bpe solution to the zinc nitrate solution while stirring at room temperature.

  • A white precipitate will form immediately. Continue stirring the mixture for 2 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the product with deionized water and methanol.

  • Dry the product under vacuum.

Section 2: Characterization of Luminescent Coordination Polymers

A thorough characterization is essential to understand the structure and properties of the synthesized CPs.

Standard Characterization Techniques:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the metal ions.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the ligands and confirm their coordination to the metal center.

  • Photoluminescence Spectroscopy: To investigate the excitation and emission properties, including quantum yield and lifetime measurements.

Section 3: Applications in Luminescent Sensing

Luminescent CPs based on this compound can be employed as chemical sensors, where the presence of an analyte causes a change in the luminescence intensity. This is often due to interactions between the analyte and the framework, leading to luminescence quenching or enhancement.

Protocol: Luminescent Sensing of Nitroaromatic Compounds

This protocol describes the use of a zinc-based CP for the detection of nitroaromatic compounds, which are common environmental pollutants.[2][3]

Materials:

  • Synthesized zinc-bpe coordination polymer.

  • Toluene (B28343) or another suitable solvent.

  • Nitroaromatic compounds for testing (e.g., nitrobenzene, 2,4-dinitrotoluene, picric acid).

  • Fluorometer.

Procedure:

  • Prepare a stable suspension of the finely ground zinc-bpe CP in toluene (e.g., 1 mg/mL).

  • Place the suspension in a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the CP suspension.

  • Prepare stock solutions of the nitroaromatic compounds in toluene.

  • Incrementally add small aliquots of a nitroaromatic solution to the cuvette containing the CP suspension.

  • After each addition, gently mix and record the fluorescence emission spectrum.

  • Monitor the change in luminescence intensity at the emission maximum.

  • The quenching efficiency can be calculated using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.[2]

Section 4: Applications in Drug Delivery

The porous nature of some coordination polymers allows for the encapsulation of drug molecules, which can then be released in a controlled manner.

Protocol: Doxorubicin (B1662922) Loading and In Vitro Release

This protocol provides a general procedure for loading an anticancer drug, doxorubicin (DOX), into a bpe-based CP and studying its release profile.

Materials:

  • Synthesized bpe-based coordination polymer.

  • Doxorubicin hydrochloride (DOX).

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5.

  • UV-Vis spectrophotometer.

Drug Loading:

  • Suspend the bpe-based CP (e.g., 50 mg) in a solution of DOX in deionized water (e.g., 1 mg/mL, 10 mL).

  • Stir the suspension in the dark at room temperature for 24 hours to allow for drug encapsulation.

  • Centrifuge the mixture to collect the DOX-loaded CP.

  • Wash the product with deionized water to remove any surface-adsorbed DOX.

  • Determine the amount of loaded DOX by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm) and comparing it to a standard calibration curve.

In Vitro Drug Release:

  • Suspend a known amount of the DOX-loaded CP (e.g., 10 mg) in a specific volume of PBS (e.g., 20 mL) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the acidic tumor microenvironment).

  • Place the suspension in a dialysis bag and immerse it in a larger volume of the corresponding PBS buffer.

  • Maintain the setup at 37 °C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh buffer to maintain sink conditions.

  • Quantify the amount of released DOX in the withdrawn aliquots using a UV-Vis spectrophotometer.

  • Plot the cumulative drug release as a function of time.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the drug-loaded coordination polymer against cancer cells.[4][5][6][7]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • DOX-loaded CP and empty CP (as a control).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare suspensions of the DOX-loaded CP and empty CP in the cell culture medium at various concentrations.

  • Remove the old medium from the wells and add the medium containing the CP suspensions. Include wells with untreated cells as a negative control and cells treated with free DOX as a positive control.

  • Incubate the cells for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the absorbance of the untreated control cells.

Data Presentation

Table 1: Luminescent Properties of Selected Lanthanide-based Coordination Polymers

Compound/Metal IonExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)LifetimeReference
Eu(III)-based CP2806157.61.20 ms[8]
Tb(III)-based CP280545-0.52 ms[8]
Y(III)-based CP (ligand emission)-417 (fluorescence), 585 (phosphorescence)-0.9 ns, 76 ms[9]
Lu(III)-based CP (ligand emission)-417 (fluorescence), 585 (phosphorescence)-0.9 ns, 31 ms[9]

Table 2: Sensing Performance of a Zn(II)-based Coordination Polymer for Nitroaromatics [2]

AnalyteQuenching Efficiency (%)Stern-Volmer Constant (Ksv) (M⁻¹)Limit of Detection (μM)
1,4-dinitrobenzene792.11 x 10³8.45
3-nitrophenol951.61 x 10⁴2.47
Nitrobenzene873.91 x 10³5.14

Visualizations

G cluster_synthesis Synthesis Workflow start Start dissolve_metal Dissolve Metal Salt in Solvent A start->dissolve_metal dissolve_ligand Dissolve bpe Ligand in Solvent B start->dissolve_ligand mix Mix Solutions dissolve_metal->mix dissolve_ligand->mix reaction Reaction (Solvothermal or Room Temp) mix->reaction collect Collect Crystals (Filtration/Centrifugation) reaction->collect wash Wash with Solvents collect->wash dry Dry Product wash->dry end_synthesis Luminescent CP dry->end_synthesis G cluster_sensing Luminescent Sensing Workflow start_sensing Start prepare_suspension Prepare CP Suspension start_sensing->prepare_suspension measure_initial Measure Initial Luminescence (I₀) prepare_suspension->measure_initial add_analyte Add Analyte (e.g., Nitroaromatic) measure_initial->add_analyte measure_final Measure Final Luminescence (I) add_analyte->measure_final analyze Analyze Data (Stern-Volmer Plot) measure_final->analyze end_sensing Determine Analyte Concentration analyze->end_sensing G cluster_drug_delivery Drug Delivery and Cellular Interaction drug_loaded_cp Drug-Loaded CP endocytosis Cellular Uptake (Endocytosis) drug_loaded_cp->endocytosis endosome Endosome endocytosis->endosome ph_trigger Low pH in Endosome/Lysosome endosome->ph_trigger drug_release Drug Release ph_trigger->drug_release target Intracellular Target (e.g., DNA) drug_release->target apoptosis Apoptosis target->apoptosis

References

Catalytic Applications of Metal Complexes Incorporating 1,2-Bis(4-pyridyl)ethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the catalytic applications of metal complexes incorporating the versatile bridging ligand, 1,2-bis(4-pyridyl)ethane (bpe). The unique structural flexibility and coordinating properties of bpe have led to its use in a variety of catalytic systems, particularly in the fields of photocatalysis, cross-coupling reactions, and oxidation catalysis.

Application Note 1: Photocatalytic Degradation of Organic Dyes

Metal-organic frameworks (MOFs) and coordination polymers constructed from this compound and various metal centers have demonstrated significant potential as photocatalysts for the degradation of organic pollutants in water. These materials can harness UV or visible light to generate reactive oxygen species (ROS), which in turn break down complex organic molecules into simpler, less harmful compounds. The high surface area and tunable porosity of these materials enhance their catalytic efficiency.

Data Presentation: Photocatalytic Degradation of Methylene (B1212753) Blue

The following table summarizes representative data for the photocatalytic degradation of methylene blue (MeBl) using a Cu(II)-based two-dimensional MOF under various conditions. While the specific ligand in this example is (E)-4-(3-carboxyacrylamido) benzoic acid, the performance is indicative of the potential of copper-based MOFs incorporating nitrogen-donor ligands like bpe.

CatalystPollutantCatalyst Loading (g/L)ConditionsApparent Rate Constant (k_ap, min⁻¹)Degradation Efficiency (%)Reference
Cu(II)-[ABA-MA] MOFMethylene Blue (0.05 mM)0.1Sunlight0.0187~90% in 120 min[1]
Cu(II)-[ABA-MA] MOFMethylene Blue (0.05 mM)0.1Sunlight + NaBH₄0.2539>99% in 15 min[1]
Cu(II)-[ABA-MA] MOFMethylene Blue (0.05 mM)0.1Dark + NaBH₄0.0093~50% in 120 min[1]

Experimental Protocol: Photocatalytic Degradation of Methylene Blue

This protocol describes a general procedure for evaluating the photocatalytic activity of a bpe-containing metal complex for the degradation of methylene blue.

1. Materials and Equipment:

  • bpe-metal complex (e.g., a Cu(II)-bpe MOF) as the photocatalyst

  • Methylene blue (MeBl)

  • Deionized water

  • Sodium borohydride (B1222165) (NaBH₄) (optional, as a reducing agent)

  • High-pressure mercury lamp or a solar simulator

  • Magnetic stirrer and stir bars

  • Quartz reaction vessel

  • UV-Vis spectrophotometer

  • Centrifuge

2. Procedure:

  • Preparation of Methylene Blue Solution: Prepare a stock solution of methylene blue (e.g., 0.05 mM) in deionized water.

  • Catalyst Dispersion: In a quartz reaction vessel, disperse a specific amount of the bpe-metal complex catalyst (e.g., 10 mg) in a defined volume of the methylene blue solution (e.g., 100 mL).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to ensure that an adsorption-desorption equilibrium of the dye on the catalyst surface is reached.

  • Photocatalytic Reaction:

    • Place the reaction vessel under the light source (e.g., high-pressure mercury lamp).

    • Maintain constant stirring throughout the experiment.

    • For reactions involving a reducing agent, add NaBH₄ to the desired concentration at the beginning of the irradiation.

  • Sample Collection and Analysis:

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 3 mL) of the suspension.

    • Centrifuge the aliquot to separate the catalyst particles.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of methylene blue (~664 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: The degradation efficiency can be calculated using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t. The apparent rate constant (k_ap) can be determined by plotting ln(C₀/Cₜ) versus irradiation time, assuming pseudo-first-order kinetics.

Visualization: Mechanism of Photocatalytic Dye Degradation

Photocatalysis cluster_catalyst bpe-Metal Complex (Semiconductor) Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) Valence_Band->Conduction_Band h+ h⁺ e- e⁻ Light Light (hν ≥ Eg) Light->Valence_Band Excitation O2 O₂ e-->O2 Reduction H2O H₂O h+->H2O Oxidation O2_superoxide •O₂⁻ O2->O2_superoxide Dye Organic Dye O2_superoxide->Dye Oxidation OH_radical •OH H2O->OH_radical OH_radical->Dye Oxidation Degradation_Products Degradation Products Dye->Degradation_Products

Caption: Photocatalytic degradation of organic dyes by a bpe-metal complex.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes incorporating N-donor ligands are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a fundamental tool in organic synthesis for the formation of C-C bonds. The use of this compound as a bridging ligand can lead to the formation of multinuclear palladium complexes or coordination polymers that may exhibit enhanced catalytic activity and stability.

Data Presentation: Suzuki-Miyaura Cross-Coupling of Aryl Halides

The following table presents representative data for the Suzuki-Miyaura coupling of 4-chloroacetophenone with phenylboronic acid, catalyzed by a highly active palladium system. While the specific ligand system in this reference is a 4-pyridylselenolate with a diphosphine, the high turnover number (TON) illustrates the potential of palladium complexes with pyridyl-based ligands.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)TONReference
[Pd(dppe)(4-Sepy)]₂(OTf)₂4-ChloroacetophenonePhenylboronic AcidK₂CO₃DMF/H₂O100>995 x 10⁷[2]
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic AcidK₃PO₄Toluene10098-[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium complex of this compound as a representative catalyst.

1. Materials and Equipment:

  • Palladium-bpe complex (or a pre-catalyst system of a Pd(II) salt and bpe ligand)

  • Aryl halide (e.g., 4-chloroacetophenone)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., DMF, toluene, dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and stir plate with heating

  • TLC plates, GC-MS, or HPLC for reaction monitoring

  • Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

2. Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium-bpe catalyst (0.01-1 mol%). If using a pre-catalyst system, add the palladium source (e.g., Pd(OAc)₂) and the bpe ligand.

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times. Add the degassed anhydrous solvent (e.g., 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0L2 Pd(0)L₂ ArPdIILX Ar-Pd(II)L₂-X Pd0L2->ArPdIILX Oxidative Addition ArPdIIAr_prime Ar-Pd(II)L₂-Ar' ArPdIILX->ArPdIIAr_prime Transmetalation ArPdIIAr_prime->Pd0L2 Reductive Elimination ArAr_prime Ar-Ar' ArPdIIAr_prime->ArAr_prime ArX Ar-X ArX->ArPdIILX Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH2->ArPdIIAr_prime Base Base Base->ArPdIILX

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Application Note 3: Copper-Catalyzed Aerobic Oxidation of Alcohols

Copper complexes, including those with N-donor ligands like this compound, are effective catalysts for the aerobic oxidation of alcohols to aldehydes and ketones. These reactions are of great interest as they utilize molecular oxygen from the air as a green oxidant, producing water as the only byproduct. The bpe ligand can stabilize copper centers and facilitate the catalytic cycle.

Data Presentation: Aerobic Oxidation of Benzyl (B1604629) Alcohol

The following table shows representative data for the aerobic oxidation of benzyl alcohol using different copper-based catalytic systems.

CatalystSubstrateOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference
CuO NanoparticlesBenzyl AlcoholAirToluene10024>99>99 (Benzaldehyde)[4]
--INVALID-LINK--₂Benzyl AlcoholH₂O₂Acetonitrile202491>99 (Benzaldehyde)[5]
Cu(II)/dpya complexCinnamyl AlcoholH₂O₂Water7049088 (Benzaldehyde)[6]

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol

This protocol provides a general method for the aerobic oxidation of benzyl alcohol using a copper-bpe complex as a catalyst.

1. Materials and Equipment:

  • Copper-bpe complex (e.g., [Cu(bpe)(H₂O)₂]SO₄·3H₂O)

  • Benzyl alcohol

  • Solvent (e.g., toluene, acetonitrile, or water)

  • Base (optional, e.g., K₂CO₃)

  • Oxygen source (air or pure O₂)

  • Reaction flask equipped with a reflux condenser

  • Magnetic stirrer and hot plate

  • GC-MS or HPLC for analysis

2. Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the copper-bpe catalyst (1-5 mol%) in the chosen solvent.

  • Addition of Reactants: Add benzyl alcohol (1.0 mmol) and the base (if required) to the catalyst solution.

  • Reaction Conditions:

    • Heat the mixture to the desired temperature (e.g., 70-100 °C).

    • Bubble air or oxygen through the reaction mixture or maintain an oxygen atmosphere.

    • Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde (B42025).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Filter to remove the catalyst if it is heterogeneous.

    • Extract the product with an appropriate organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the resulting benzaldehyde by column chromatography or distillation if necessary.

Visualization: Proposed Pathway for Aerobic Alcohol Oxidation

Alcohol_Oxidation cluster_cycle Catalytic Cycle CuII_L L-Cu(II) CuII_OR L-Cu(II)-OR CuII_L->CuII_OR + RCH₂OH - H⁺ H2O H₂O CuI_H L-Cu(I)-H CuII_OR->CuI_H β-Hydride Elimination CuI L-Cu(I) CuI_H->CuI - RCHO RCHO RCHO CuI_H->RCHO CuI->CuII_L + O₂, H⁺ - H₂O RCH2OH RCH₂OH RCH2OH->CuII_OR O2 O₂ O2->CuI

Caption: A plausible pathway for the copper-catalyzed aerobic oxidation of alcohols.

References

Hydrothermal Synthesis of Cobalt Coordination Polymers Using 1,2-Bis(4-pyridyl)ethane: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of cobalt-based coordination polymers utilizing the versatile linking ligand 1,2-bis(4-pyridyl)ethane (bpe). Cobalt coordination polymers constructed with bpe have garnered significant interest due to their intriguing structural diversity and potential applications in areas such as gas sorption, catalysis, and magnetism. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive guide to the synthesis and characterization of these promising materials.

Introduction

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic bridging ligands. The choice of the metal center and the organic linker dictates the final architecture and properties of the resulting framework. Cobalt(II) ions are particularly interesting due to their variable coordination geometries and magnetic properties. The ligand this compound is a popular choice as a linear N,N'-donor linker that can connect metal centers to form one-, two-, or three-dimensional networks.

Hydrothermal synthesis is a widely employed method for the preparation of coordination polymers. This technique utilizes water or other solvents at elevated temperatures and pressures to facilitate the dissolution of reactants and promote the crystallization of the final product. The conditions of hydrothermal synthesis, such as temperature, reaction time, and pH, can be fine-tuned to control the dimensionality and topology of the resulting coordination polymer.

This application note details the hydrothermal synthesis of two exemplary cobalt coordination polymers incorporating this compound and different carboxylate co-ligands, showcasing the versatility of this synthetic approach.

Experimental Protocols

Synthesis of [Co₂(2-I-bdc)₂(bpe)]

This protocol is adapted from the synthesis of a 3D coordination polymer with 2-iodoterephthalic acid (2-I-bdc) as a co-ligand.

Materials:

  • Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • 2-iodoterephthalic acid (H₂-2-I-bdc)

  • This compound (bpe)

  • N,N-Dimethylformamide (DMF)

  • Glass ampoule

  • Ultrasonic bath

  • Oven

Procedure:

  • In a glass ampoule, combine 119 mg (0.5 mmol) of Co(NO₃)₂·6H₂O, 73 mg (0.25 mmol) of 2-I-bdc, and 23 mg (0.125 mmol) of bpe.

  • Add 8 mL of anhydrous DMF to the ampoule.

  • Seal the glass ampoule.

  • Place the sealed ampoule in an ultrasonic bath for 10 minutes to ensure thorough mixing of the reagents.

  • Transfer the ampoule to an oven and heat at 120 °C for 48 hours.

  • After 48 hours, allow the oven to cool slowly to room temperature.

  • Colorless crystals of the coordination polymer will have formed.

  • Isolate the crystals by decanting the solvent.

Synthesis of Co(C₁₂H₁₂N₂)(C₈H₃O₄Br)

This protocol describes the synthesis of a cobalt coordination polymer with 5-bromoisophthalic acid (H₂-5-Br-ip) as a co-ligand.[1]

Materials:

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • 5-bromoisophthalic acid (H₂-5-Br-ip)

  • This compound (bpe)

  • Ethanol (C₂H₅OH)

  • Deionized water

  • Teflon-lined stainless steel vessel

Procedure:

  • Combine 0.1 mmol of 5-bromoisophthalic acid, 0.1 mmol of Co(OAc)₂·4H₂O, and 0.1 mmol of bpe in a Teflon-lined stainless steel vessel.[1]

  • Add a mixture of 5 mL of C₂H₅OH and 5 mL of H₂O to the vessel.[1]

  • Seal the vessel and heat it to 120 °C for 3 days.[1]

  • After 3 days, allow the vessel to cool to room temperature.[1]

  • Pink block-shaped crystals of the product will be obtained.[1]

  • Isolate the crystals by filtration, wash with water and ethanol, and air dry.

Characterization

The synthesized coordination polymers should be characterized using a variety of analytical techniques to confirm their structure and purity.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the crystal structure, including bond lengths, bond angles, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from single-crystal data.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the structure and to confirm the coordination of the ligands to the cobalt center.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized compound and compare it with the calculated values.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer and to identify the temperature at which the framework decomposes.

Data Presentation

Crystallographic Data
Parameter[Co₂(2-I-bdc)₂(bpe)][2]Co(C₁₂H₁₂N₂)(C₈H₃O₄Br)[1]
FormulaC₃₆H₂₄Co₂I₂N₄O₈C₂₀H₁₅BrCoN₂O₄
Crystal System-Triclinic
Space Group-P-1
a (Å)-9.761(8)
b (Å)-10.086(8)
c (Å)-11.202(9)
α (°)-76.457(9)
β (°)-93.570(1)
γ (°)-68.399(9)
V (ų)-983.3
Z-2
Temperature (K)150293
Rgt(F)-0.038
wRref(F²)-0.098

Data for [Co₂(2-I-bdc)₂(bpe)] was not fully available in the provided search results.

Selected Bond Lengths
Bond[Co₂(2-I-bdc)₂(bpe)] (Å)[2]
Co-O2.013–2.036
Co-N2.044

Detailed bond lengths for Co(C₁₂H₁₂N₂)(C₈H₃O₄Br) were not explicitly provided in the search results.

Visualizations

Hydrothermal_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Hydrothermal Reaction cluster_product Product Isolation & Characterization Co_salt Cobalt(II) Salt vessel Sealed Vessel (Glass Ampoule or Teflon-lined Autoclave) Co_salt->vessel bpe_ligand This compound bpe_ligand->vessel coligand Carboxylate Co-ligand coligand->vessel solvent Solvent solvent->vessel heating Heating (e.g., 120 °C) vessel->heating time Reaction Time (e.g., 48-72 hours) heating->time cooling Slow Cooling time->cooling crystals Crystal Formation cooling->crystals isolation Isolation (Filtration/Decanting) crystals->isolation characterization Characterization (XRD, IR, TGA, etc.) isolation->characterization

Caption: General workflow for the hydrothermal synthesis of cobalt coordination polymers.

Characterization_Logic cluster_primary Primary Characterization cluster_structural Structural Elucidation cluster_properties Property Analysis Synthesis Synthesized Material PXRD Powder X-ray Diffraction (Phase Purity) Synthesis->PXRD IR Infrared Spectroscopy (Functional Groups) Synthesis->IR EA Elemental Analysis (Composition) Synthesis->EA SCXRD Single-Crystal X-ray Diffraction (Definitive Structure) Synthesis->SCXRD TGA Thermogravimetric Analysis (Thermal Stability) Synthesis->TGA Sorption Gas/Vapor Sorption (Porosity & Selectivity) Synthesis->Sorption Magnetism Magnetic Susceptibility (Magnetic Properties) Synthesis->Magnetism SCXRD->PXRD Simulated Pattern

Caption: Logical flow of characterization techniques for coordination polymers.

Potential Applications

The cobalt coordination polymers synthesized using this compound exhibit properties that make them suitable for a range of applications:

  • Gas and Vapor Sorption: The porous nature of some of these frameworks allows for the selective adsorption of small molecules, which is relevant for separation and purification processes. For instance, [Co₂(2-I-bdc)₂(bpe)] has been investigated for its sorption selectivity of different organic substrates.[2]

  • Catalysis: The accessible metal centers within the coordination polymer can act as catalytic sites.

  • Magnetic Materials: The presence of cobalt(II) ions can impart interesting magnetic properties to the material, with potential applications in data storage and spintronics.

  • Drug Delivery: While not explicitly detailed in the search results, porous coordination polymers are being explored for their potential to encapsulate and release drug molecules. Further research in this area could be a promising avenue for these cobalt-based materials.

Conclusion

The hydrothermal synthesis method provides a versatile and effective route for the preparation of crystalline cobalt coordination polymers with this compound. By carefully selecting the co-ligands and reaction conditions, a variety of structures with different dimensionalities and properties can be obtained. The protocols and data presented in this application note serve as a valuable resource for researchers interested in the synthesis, characterization, and application of these fascinating materials. Further exploration of the reaction parameter space is encouraged to discover new structures with enhanced functionalities.

References

Application Notes and Protocols for Crystal Engineering with Flexible 1,2-Bis(4-pyridyl)ethane Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of crystal engineering strategies utilizing the flexible 1,2-Bis(4-pyridyl)ethane (bpe) linker. The inherent conformational flexibility of the bpe ligand allows for the construction of a diverse range of crystalline architectures, including coordination polymers, metal-organic frameworks (MOFs), and co-crystals, with potential applications in gas storage, sensing, and drug development.

Application Notes

The flexible nature of the this compound linker, arising from the rotation around the C-C single bond of the ethane (B1197151) spacer, allows it to adopt various conformations, most notably anti and gauche. This conformational freedom is a key factor in the formation of diverse supramolecular structures. Crystal engineering with bpe leverages this flexibility through several key strategies:

  • Solvent-Templated Synthesis: The choice of solvent can significantly influence the resulting crystal structure. Solvents can act as templates, directing the assembly of the framework and can also be incorporated into the final structure as guest molecules.

  • Anion and Counter-ion Influence: In the formation of coordination polymers, the size, shape, and coordination ability of the counter-anions play a crucial role in determining the final topology of the network.

  • Mixed-Ligand Systems: The use of bpe in conjunction with other organic linkers, such as dicarboxylates, allows for fine-tuning of the network's dimensionality, porosity, and functionality. This strategy has been successfully employed to create functional MOFs for gas sorption.

  • Metal Ion Geometry: The coordination preference of the metal ion (e.g., tetrahedral, square planar, octahedral) dictates the connectivity of the nodes in the network, and in combination with the flexible bpe linker, leads to a wide array of structural motifs.

  • Co-crystallization: Bpe can form co-crystals with various organic molecules through hydrogen bonding and other non-covalent interactions. This strategy is particularly relevant in the pharmaceutical sciences for modifying the physicochemical properties of active pharmaceutical ingredients (APIs). Different methods like slow evaporation, slurry conversion, and mechanochemical grinding can yield different polymorphic forms of the co-crystals.[1][2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from selected studies on crystalline materials incorporating the this compound linker.

Table 1: Selected Metal-Organic Frameworks and Coordination Polymers with bpe

CompoundMetal IonCo-ligandDimensionalityKey Structural FeatureApplication Highlight
{--INVALID-LINK--0.25(H2O)0.25}∞Ce(III)This compound-N,N′-dioxide3DBinuclear Ce2O2 units, triangular and distorted square channels.[5]Not specified
[CuI(bpe)]nCu(I)NonePolymerEmission in the green and orange spectra.[5]UV absorption and emission
[M2(2-I-bdc)2bpe] (M = Zn, Co)Zn(II), Co(II)2-iodoterephtalic acid3DRetains 3D structure after guest removal.[6]Sorption of organic substrates
Zn-MOFs with bpe and dicarboxylatesZn(II)Succinate, fumarate, glutarate, adipate, muconate2D or 3DInterpenetrated networks.[7][8]CO2 sorption, photoluminescence
[Co(NCS)2(bpea)2]nCo(II)ThiocyanateInfiniteOctahedral coordination with trans NCS groups.[5]Not specified
Mn(tcm)2(bpeado)Mn(II)Tricyanomethanide, bpe-N,N'-dioxide3D2-fold interpenetrated structure with 46.64 topology.[5]Weak antiferromagnetic coupling

Table 2: Co-crystal Systems with bpe

Co-formerStoichiometric Ratio (bpe:co-former)Preparation Method(s)Polymorphism ObservedKey Interaction
Glutaric acid1:1Slurry, MechanochemistryYesCOOH···Naromatic heterosynthon
Suberic acid1:1Solution, GrindingYes (Forms I, II, III)[4]O-H···N hydrogen bonds
Benzoic acid1:1SlurryNot specifiedCOOH···Naromatic heterosynthon
Citric AcidNot specifiedSeedingYes (δ form)[9]O-H···N/N+-H···O hydrogen bonding

Experimental Protocols

Protocol 1: Synthesis of a Zinc-based MOF with bpe and a Dicarboxylate Ligand

This protocol is a generalized procedure based on the synthesis of Zn-MOFs with flexible dicarboxylates and bpe pillars.[7]

Materials:

Procedure:

  • In a 20 mL scintillation vial, dissolve the dicarboxylic acid (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in 4 mL of an aqueous solution.

  • In a separate vial, prepare a 4 mL acetonitrile solution of this compound (0.2 mmol).

  • Carefully layer the acetonitrile solution of bpe onto the aqueous solution containing the zinc salt and dicarboxylic acid.

  • Seal the vial and allow it to stand undisturbed at room temperature.

  • Colorless crystals suitable for X-ray diffraction are typically obtained within two weeks.

  • Collect the crystals by filtration, wash with the mother liquor, and then with fresh solvent.

  • Dry the crystals under vacuum or in air.

  • Characterize the bulk purity of the sample using Powder X-ray Diffraction (PXRD).

Protocol 2: Co-crystal Formation by Slurry Conversion

This protocol describes a general method for forming co-crystals using a slurry technique.[1][2]

Materials:

  • Active Pharmaceutical Ingredient (API) or target molecule

  • This compound (bpe) as the co-former

  • A suitable solvent in which both components have some, but not necessarily high, solubility (e.g., water, methanol, acetonitrile, ethyl acetate).

Procedure:

  • Determine the solubility of the more soluble co-former in the chosen solvent.

  • In a vial, add a stoichiometric amount of the API and bpe.

  • Add the selected solvent in an amount that ensures both co-formers are saturated throughout the experiment. To achieve this, calculate the amount of solvent needed to dissolve the more soluble co-former and then add an additional 10 mg of that co-former to ensure saturation.

  • Seal the vial and stir the slurry at a constant temperature (e.g., room temperature) for a period ranging from 24 hours to several days.

  • After the slurry period, filter the solid material.

  • Wash the solid with a small amount of the cold solvent and dry it.

  • Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase and to check for the presence of the starting materials.

Protocol 3: Mechanochemical Synthesis of Co-crystals

This protocol outlines a solvent-free or liquid-assisted grinding method for co-crystal synthesis.[2][4]

Materials:

  • Active Pharmaceutical Ingredient (API) or target molecule

  • This compound (bpe) as the co-former

  • (Optional) A small amount of a suitable solvent for liquid-assisted grinding.

Procedure:

  • Place stoichiometric amounts of the API and bpe into a milling jar (e.g., stainless steel) with grinding balls.

  • For liquid-assisted grinding, add a few microliters of a selected solvent.

  • Mill the mixture at a specific frequency (e.g., 15-30 Hz) for a set duration (e.g., 30-60 minutes).

  • After milling, retrieve the resulting powder from the jar.

  • Analyze the powder using Powder X-ray Diffraction (PXRD) to identify the crystalline phase formed.

Visualizations

G cluster_workflow General Experimental Workflow for MOF/Co-crystal Synthesis start Select Metal Salt/API and bpe Co-former method Choose Synthesis Method start->method solution Solution Crystallization (Slow Evaporation/Diffusion) method->solution Solution-based slurry Slurry Conversion method->slurry Solution-mediated grinding Mechanochemical Grinding method->grinding Solid-state crystallization Crystal Formation solution->crystallization slurry->crystallization grinding->crystallization characterization Characterization (PXRD, SCXRD, etc.) crystallization->characterization end Structural Analysis & Property Measurement characterization->end

Caption: Experimental workflow for synthesis.

G cluster_flexibility Conformational Flexibility of this compound bpe Pyridyl Ring Ethane Spacer Pyridyl Ring anti Anti Conformation (Extended) bpe:f1->anti Rotation around C-C bond gauche Gauche Conformation (Bent) bpe:f1->gauche Rotation around C-C bond

Caption: Conformational flexibility of bpe.

G cluster_coordination Coordination Modes of bpe in Crystal Engineering cluster_mof Coordination Polymers / MOFs cluster_cocrystal Co-crystals bpe bpe Linker metal_node Metal Ion / Cluster bpe->metal_node Coordination Bond (N -> M) coformer Co-former (e.g., Dicarboxylate, API) bpe->coformer Non-covalent Interactions (e.g., Hydrogen Bonding) metal_node->bpe Coordination Bond (N -> M)

Caption: Coordination modes of bpe.

References

Application Notes and Protocols: 1,2-Bis(4-pyridyl)ethane as a Building Block for Functional Porous Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of 1,2-Bis(4-pyridyl)ethane (BPE) in the synthesis of functional porous materials, particularly Metal-Organic Frameworks (MOFs). BPE is a versatile N-donor ligand used in forming coordination polymers with metal ions.[1][2] Its flexibility as a bridging ligand is instrumental in constructing a diverse range of porous materials with applications in gas sorption, catalysis, and photoluminescence.[3]

Overview of this compound (BPE)

This compound, also known as 4,4'-ethylenedipyridine, is a key building block in supramolecular chemistry and crystal engineering.[4] Its two pyridyl rings, connected by a flexible ethane (B1197151) bridge, allow it to coordinate with metal centers to form a variety of network topologies, from simple chains to complex interpenetrated frameworks.[3] This structural versatility makes it a valuable component in the design of functional materials with tailored properties.

Chemical Structure and Properties:

PropertyValue
Chemical Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol [4][5][6]
CAS Number 4916-57-8[4]
Appearance White to light yellow crystalline powder[2]
Melting Point 110-112 °C[1][5]
IUPAC Name 4-(2-pyridin-4-ylethyl)pyridine[4]

Applications of BPE-Based Porous Materials

The unique structural characteristics of BPE-based porous materials have led to their investigation in several key areas:

  • Gas Sorption and Separation: BPE is a crucial component in synthesizing MOFs with porous structures capable of selective gas adsorption.[3] These materials have shown promise for CO₂ capture and separation from other gases like N₂.[7][8]

  • Photoluminescence: Coordination polymers incorporating BPE often exhibit interesting photoluminescent properties, which can be influenced by the metal center and the overall framework structure.[3][7][8]

  • Catalysis: Metal complexes and MOFs containing BPE have demonstrated potential as catalysts in various chemical transformations.[3]

  • Drug Delivery: The porous nature of these materials makes them potential candidates for drug delivery systems, where therapeutic agents can be loaded into the pores and released in a controlled manner.[9]

Quantitative Data on BPE-Based MOFs

The following tables summarize key quantitative data for several zinc-based MOFs (Zn-MOFs) synthesized using BPE as a pillar ligand and various dicarboxylates.

Table 1: CO₂ Sorption Properties of Zn-MOFs with BPE Pillars

CompoundDicarboxylate LigandCO₂ Uptake (196 K)Isosteric Heat of CO₂ Adsorption (kJ mol⁻¹)Reference
5 AdipateGood sorption capability23.1[7][8]
6 MuconateGood sorption capability30.7[7][8]
6-bpe Muconate86.68 cm³ g⁻¹ (3.87 mmol g⁻¹)Not Reported[10]

Table 2: Gas Adsorption Data for Soft 2D Layer Porous Coordination Polymers

CompoundSubstituent on IsophthalateBET Surface Area (from CO₂ adsorption) (m² g⁻¹)Gas UptakeReference
1 HGate-opening behavior for CO₂Shows sudden jump at 80 kPa[11]
2 OMe289Type-I isotherms for CO₂, CH₄, C₂H₄, and C₂H₆[11]
3 MeNot ReportedGate-opening behavior for CH₄[11]

Experimental Protocols

This section provides detailed protocols for the synthesis of representative BPE-based porous materials.

Protocol 1: Synthesis of [Zn(μ-adipate)(μ-bpa)]·H₂O (Compound 5)

This protocol describes a solution-based synthesis at room temperature.[7]

Materials:

  • Adipic acid (14.6 mg, 0.1 mmol)

  • Zn(NO₃)₂·6H₂O (30.4 mg, 0.1 mmol)

  • This compound (BPE) (37.2 mg, 0.2 mmol)

  • Deionized Water

  • Ethanol (B145695)

Procedure:

  • Dissolve 14.6 mg of adipic acid and 30.4 mg of Zn(NO₃)₂·6H₂O in 10 mL of deionized water in a beaker.

  • In a separate vial, dissolve 37.2 mg of this compound in 5 mL of ethanol.

  • Carefully layer the ethanol solution of BPE onto the aqueous solution of the zinc salt and adipic acid.

  • Allow the mixture to stand undisturbed at room temperature.

  • Suitable crystals for X-ray analysis should form within one week.

  • Collect the crystals by filtration, wash with a small amount of water and ethanol, and air dry.

Expected Yield: Approximately 35.3 mg (86%).[7]

Protocol 2: Hydrothermal Synthesis of [Zn(μ-muconate)(μ-bpa)]·2H₂O (Compound 6)

This protocol utilizes a hydrothermal method to synthesize the desired MOF.[7]

Materials:

  • Muconic acid (28.4 mg, 0.2 mmol)

  • Zn(NO₃)₂·6H₂O (59.0 mg, 0.2 mmol)

  • This compound (BPE) (73.7 mg, 0.4 mmol)

  • Dimethylformamide (DMF) (20 mL)

Procedure:

  • Combine muconic acid (28.4 mg), Zn(NO₃)₂·6H₂O (59.0 mg), and this compound (73.7 mg) in a Teflon-lined high-pressure bomb.

  • Add 20 mL of dimethylformamide (DMF) to the mixture.

  • Seal the bomb and heat it at 85 °C for 72 hours.

  • After 72 hours, allow the bomb to cool slowly to room temperature.

  • Suitable crystals for X-ray analysis will have formed.

  • Collect the crystals, wash with DMF, and air dry.

Expected Yield: Approximately 38.0 mg (23%).[7]

Protocol 3: General Protocol for MOF Nanoparticle Synthesis and Purification

This is a general protocol that can be adapted for the synthesis of various MOF nanoparticles.[12][13][14]

Materials:

  • Metal salt precursor (e.g., Zirconium(IV) Chloride Octahydrate)

  • Organic linker (e.g., Benzoic Acid)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Modulator or additional linker (as required)

Procedure:

  • Precursor Solution Preparation: Dissolve the metal salt and organic linker in the solvent (e.g., 0.03 g of ZrCl₄·8H₂O and 0.22 g of Benzoic Acid in 10 mL of DMF).[12]

  • Ultrasonic Dispersion: Use an ultrasonic bath to ensure complete dissolution and mixing of the precursor solution.[12][13]

  • Synthesis Reaction: Transfer the mixture to a reaction vessel (e.g., a round-bottom flask) and heat at the desired temperature for a specific duration (e.g., 90 °C for 5 hours) with continuous stirring.[12]

  • Purification - Centrifugation and Washing:

    • After the reaction, distribute the MOF suspension into centrifuge tubes.

    • Centrifuge at high speed (e.g., 12,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the MOF particles.[12][14]

    • Decant the supernatant and resuspend the pellet in fresh solvent (e.g., DMF).

    • Repeat the washing step at least two more times until the supernatant is clear.[12][13]

  • Final Resuspension: Resuspend the washed MOF in a suitable solvent for storage or further use. Ultrasonic dispersion can be used for complete solubilization.[12][13]

Visualizations

The following diagrams illustrate the synthesis workflow and the structural concept of BPE-based MOFs.

Synthesis_Workflow cluster_solution Solution Preparation cluster_reaction Reaction cluster_purification Purification Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mixing Mixing & Reaction (Layering or Hydrothermal) Metal_Salt->Mixing Dicarboxylate Dicarboxylate Ligand (e.g., Adipic Acid) Dicarboxylate->Mixing BPE_Ligand BPE Ligand BPE_Ligand->Mixing Solvent1 Aqueous Solvent Solvent1->Mixing Solvent2 Organic Solvent Solvent2->Mixing Filtration Filtration Mixing->Filtration Crystallization Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Porous Material (MOF Crystals) Drying->Product

Caption: General workflow for the synthesis of BPE-based MOFs.

MOF_Structure cluster_components Building Blocks cluster_assembly Self-Assembly Metal_Node Metal Node (e.g., Zn²⁺) Framework 3D Porous Framework Metal_Node->Framework BPE This compound (Pillar Ligand) BPE->Framework Dicarboxylate Dicarboxylate (Linker) Dicarboxylate->Framework Pores Functional Pores Framework->Pores Creates

Caption: Conceptual diagram of BPE-based MOF self-assembly.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-Bis(4-pyridyl)ethane via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of 1,2-Bis(4-pyridyl)ethane by recrystallization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this process.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Formation Upon Cooling 1. Too much solvent was used: The solution is not supersaturated, preventing crystallization. 2. The cooling process is too rapid: This can inhibit the formation of crystal nuclei. 3. The solution is supersaturated but requires nucleation: Crystal growth needs a starting point.1. Boil off some of the solvent to increase the concentration of the solute. Be cautious not to evaporate too much, which could cause the product to "oil out." 2. Allow the solution to cool to room temperature slowly, and then place it in an ice bath. 3. - Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. - Add a seed crystal of pure this compound, if available.
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the solute: this compound has a melting point of 110-112°C.[1][2] 2. High concentration of impurities: Impurities can lower the melting point of the mixture and interfere with crystal lattice formation. 3. The solution is too concentrated. 1. Switch to a lower-boiling point solvent or use a mixed solvent system. 2. Re-dissolve the oil in more hot solvent and allow it to cool more slowly. If the problem persists, consider a preliminary purification step like column chromatography. 3. Add a small amount of hot solvent to the oily mixture until it redissolves, then cool slowly.
Crystals are Colored or Appear Impure 1. Colored impurities are present in the crude material. 2. The compound is degrading at high temperatures. 1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. 2. Avoid prolonged heating. Use a solvent with a lower boiling point if possible.
Low Recovery Yield 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with too much cold solvent or solvent that is not sufficiently cold. 4. The product is significantly soluble in the cold solvent. 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, cool the mother liquor in an ice bath to maximize crystal precipitation. 2. Preheat the funnel and filter paper before hot filtration. Use a stemless funnel to prevent clogging. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Choose a solvent in which the product has very low solubility at cold temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: Methanol and ethanol (B145695) are commonly recommended solvents for the recrystallization of this compound.[3][4] It is known to be soluble in these solvents, particularly at elevated temperatures.[3][4]

Q2: My crude this compound is a yellow-brown solid. Can recrystallization remove the color?

A2: Yes, recrystallization can be effective in removing colored impurities. For persistent coloration, the use of activated charcoal during the recrystallization process is recommended. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.

Q3: What are the common impurities in crude this compound?

A3: Common impurities depend on the synthetic route used. If prepared from 4-picoline, impurities could include unreacted 4-picoline and various side products from the coupling reaction.[5] If synthesized from 4-pyridinecarboxaldehyde, residual starting material may be present.[1]

Q4: What safety precautions should I take when recrystallizing this compound?

A4: this compound can cause skin, eye, and respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q5: How can I determine if my recrystallized product is pure?

A5: The purity of the recrystallized this compound can be assessed by several methods. A sharp melting point in the range of 110-112°C is a good indicator of purity.[1][2] Additionally, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the structure and identify any remaining impurities.

Quantitative Data

PropertyValueReference(s)
Molecular Formula C₁₂H₁₂N₂[2]
Molecular Weight 184.24 g/mol [6]
Appearance White to light yellow crystalline powder[4][5]
Melting Point 110-112 °C[1][2]
Solubility Soluble in methanol, ethanol, acetone, and benzene.[1][3][4]

Experimental Protocol: Recrystallization of this compound from Ethanol

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of ethanol and begin heating the mixture on a hot plate with stirring.

    • Continue to add ethanol portion-wise until the solid has just dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Return the flask to the hot plate and boil for 2-3 minutes.

  • Hot Filtration:

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly filter the hot solution into the clean, preheated flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to air-dry.

    • For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point.

Visualizations

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_end Finish start Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filter Hot Filtration (optional: with charcoal) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with ice-cold ethanol vacuum_filter->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start No Crystals Form q1 Is the solution cloudy? start->q1 a1_yes Solution is supersaturated. Induce nucleation: - Scratch flask - Add seed crystal q1->a1_yes Yes a1_no Too much solvent used. q1->a1_no No remedy1 Boil off excess solvent. a1_no->remedy1

References

Technical Support Center: Optimizing Reaction Yield for 1,2-Bis(4-pyridyl)ethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-Bis(4-pyridyl)ethane. The following sections address common issues encountered during synthesis, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers to common problems encountered during the synthesis of this compound, focusing on improving reaction yield and purity.

Q1: My reaction yield is consistently low when synthesizing this compound from 4-picoline. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound from 4-picoline are a common issue and can stem from several factors, primarily the choice of reagents and reaction conditions. Two common methods are the sulfur-mediated oxidative coupling and the deprotonation-alkylation route.

  • Sulfur and Hydrochloric Acid Method: This method is known for its operational simplicity but often results in low yields (around 16%) and the formation of a significant byproduct, 4',4''-(propane-1,2,3-triyl)tripyridine.[1] To optimize this reaction, consider the following:

    • Temperature Control: Ensure the reaction temperature is strictly maintained at 120°C. Lower temperatures may lead to incomplete reaction, while higher temperatures could promote further side reactions.

    • Reaction Time: A 24-hour reaction time is generally recommended.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time for your specific setup.

    • Purification: The separation of this compound from the tri-pyridyl byproduct can be challenging. Column chromatography with a gradient elution is typically required.[1]

  • n-Butyllithium and Ethylene (B1197577) Dibromide Method: This route generally provides a higher yield (around 35%).[2] Key parameters to control for optimal yield include:

    • Anhydrous Conditions: n-Butyllithium is highly reactive with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

    • Temperature: The initial deprotonation of 4-picoline with n-butyllithium is typically carried out at low temperatures (e.g., -78°C to -20°C) to prevent side reactions.

    • Stoichiometry: The molar ratio of 4-picoline to n-butyllithium and ethylene dibromide is critical. A slight excess of the alkylating agent may be necessary, but a large excess can lead to polysubstitution products.

Q2: I am observing a significant amount of a side product in my reaction starting from 4-picoline, sulfur, and HCl. How can I identify and minimize it?

A2: The major side product in this reaction is 4',4''-(propane-1,2,3-triyl)tripyridine.[1] Its formation is likely due to the reaction of the intermediate with another molecule of deprotonated 4-picoline.

  • Minimizing the Side Product:

    • Stoichiometry: Carefully control the stoichiometry of the reactants. While challenging in this specific reaction, adjusting the ratio of sulfur and acid to 4-picoline might influence the product distribution.

    • Alternative Routes: If the side product remains a significant issue, consider switching to a more selective synthetic route, such as the n-butyllithium method.

  • Separation:

    • Column Chromatography: As mentioned, column chromatography is the most effective way to separate this compound from this byproduct. A typical eluent system is a gradient of ethyl acetate (B1210297) and triethylamine (B128534) in a non-polar solvent.[1]

Q3: What is a reliable method to synthesize this compound with a moderate to good yield?

A3: The synthesis involving the deprotonation of 4-picoline with a strong base like n-butyllithium followed by reaction with an electrophile such as 1,2-dibromoethane (B42909) has been reported to yield up to 35%.[2] This method offers a significant improvement over the sulfur-mediated coupling.

Q4: Are there other synthetic routes I should consider?

A4: Yes, another viable route starts from 4-pyridinecarboxaldehyde. This method involves a reductive coupling reaction and has been reported to provide a yield of around 25%. While the yield is lower than the n-butyllithium method, it may be a suitable alternative depending on the availability of starting materials and experimental capabilities.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the reported yields for different synthetic routes to this compound.

Starting Material(s)ReagentsReported Yield (%)Reference
4-Picolinen-Butyllithium, 1,2-Dibromoethane35[2]
4-PyridinecarboxaldehydeNot specified in search results25
4-PicolineSulfur, Hydrochloric Acid16[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Picoline via Sulfur-Mediated Oxidative Coupling

This protocol is adapted from a general procedure and is known to produce a significant side product.[1]

Materials:

Procedure:

  • In a round-bottom flask, combine 4-methylpyridine (1.6 g, 17.18 mmol), powdered sulfur (275 mg, 8.59 mmol), and concentrated hydrochloric acid (0.48 mL, 5.76 mmol).

  • Heat the mixture to 120°C and stir for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Add dichloromethane (20 mL) and water to the mixture for extraction.

  • Separate the organic phase.

  • Purify the organic phase by column chromatography using a gradient of ethyl acetate/triethylamine as the eluent to isolate the product.

Expected Outcome:

  • This compound (yellow solid), ~16% yield.[1]

  • 4',4''-(propane-1,2,3-triyl)tripyridine (side product), ~25% yield.[1]

Visualizations

Experimental Workflow: Synthesis from 4-Picoline (Sulfur/HCl Method)

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Products A Combine 4-Picoline, Sulfur, and HCl B Heat to 120°C and stir for 24h A->B C Cool to RT B->C D Extract with DCM and Water C->D E Separate Organic Phase D->E F Column Chromatography E->F G This compound (16% Yield) F->G H Side Product: 4',4''-(propane-1,2,3-triyl)tripyridine (25% Yield) F->H G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions A Low Yield of This compound B Suboptimal Reaction Conditions A->B C Side Product Formation A->C D Inefficient Purification A->D E Optimize Temperature and Reaction Time B->E F Consider Alternative Synthetic Route (e.g., n-BuLi method) C->F G Optimize Chromatographic Separation D->G

References

identifying common impurities in 1,2-Bis(4-pyridyl)ethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(4-pyridyl)ethane. The information provided addresses common impurities and offers guidance on their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Common synthetic strategies include the oxidative coupling of 4-picoline (4-methylpyridine), the reductive coupling of 4-vinylpyridine, Grignard reactions involving 4-pyridylmagnesium halides, and Ullmann-type couplings of 4-halopyridines.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound is typically offered at purities of 98% or higher, as determined by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Q3: What are the key analytical techniques for assessing the purity of this compound?

A3: The primary analytical methods for purity assessment are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). HPLC is particularly useful for quantifying impurities, while NMR and MS are excellent for structural elucidation of unknown byproducts.

Q4: Are there any specific safety precautions to consider during the synthesis and purification?

A4: Yes, it is crucial to handle all reagents and solvents in a well-ventilated fume hood. Pyridine-based compounds can be harmful if inhaled or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Troubleshooting Guide: Common Impurities

This guide details common impurities encountered during the synthesis of this compound, their potential sources, and recommended actions for their removal or prevention.

Impurity Profile from Synthesis via 4-Picoline

A prevalent method for synthesizing this compound is the oxidative coupling of 4-picoline. This route is known to produce a significant and common impurity.

Identified Impurity: 4',4''-(propane-1,2,3-triyl)tripyridine

  • Appearance in Analysis: This impurity will present as a separate peak in the HPLC chromatogram, typically with a different retention time than the desired product. In the ¹H NMR spectrum, it will show a more complex set of aromatic and aliphatic signals compared to the simple spectrum of this compound. Mass spectrometry will show a molecular ion peak corresponding to its higher molecular weight.

  • Potential Cause: This byproduct arises from a side reaction during the coupling of 4-picoline. The reaction mechanism can involve the formation of a radical intermediate that can react with an additional 4-picoline molecule.

  • Recommended Action:

    • Purification: Column chromatography is an effective method for separating 4',4''-(propane-1,2,3-triyl)tripyridine from the desired product. A typical eluent system is a gradient of ethyl acetate (B1210297) and triethylamine.[1]

    • Prevention: Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, can help to minimize the formation of this byproduct.

Other Potential Impurities:

  • Unreacted 4-Picoline:

    • Appearance in Analysis: A volatile compound that will elute early in a GC or HPLC analysis. Its characteristic methyl singlet will be visible in the ¹H NMR spectrum.

    • Potential Cause: Incomplete reaction.

    • Recommended Action: Ensure the reaction goes to completion by monitoring with TLC or HPLC. Unreacted starting material can be removed during aqueous work-up or by vacuum distillation.

  • Other Picoline Isomers (2-picoline, 3-picoline) and Lutidines:

    • Appearance in Analysis: These will appear as distinct peaks in a GC or HPLC chromatogram. Their presence can be confirmed by comparing retention times with authentic standards.

    • Potential Cause: Impurities present in the starting 4-picoline. Commercial 4-picoline can be isolated from coal tar or synthesized, and may contain other isomers.[2]

    • Recommended Action: Use high-purity 4-picoline as the starting material. If necessary, distill the 4-picoline before use.

Data on Impurities from 4-Picoline Synthesis
ImpurityCommon NameTypical Yield/LevelSourceRecommended Analytical Method
4',4''-(propane-1,2,3-triyl)tripyridine-Up to 25% yield[1]Side reactionHPLC, ¹H NMR, MS
4-Picoline4-Methylpyridine (B42270)VariableUnreacted starting materialGC, HPLC, ¹H NMR
2-Picoline, 3-Picoline2-Methylpyridine, 3-MethylpyridineTrace to significantImpurity in starting materialGC, HPLC
LutidinesDimethylpyridinesTraceImpurity in starting materialGC, HPLC

Experimental Protocols

Synthesis of this compound from 4-Picoline

This protocol is adapted from a known procedure and highlights the formation of a major byproduct.

Materials:

  • 4-Methylpyridine (4-picoline)

  • Powdered Sulfur

  • Concentrated Hydrochloric Acid

  • Dichloromethane (B109758)

  • Water

  • Ethyl Acetate

  • Triethylamine

Procedure:

  • In a suitable reaction vessel, combine 4-methylpyridine (1.6 g, 17.18 mmol), powdered sulfur (275 mg, 8.59 mmol), and concentrated hydrochloric acid (12 M, 0.48 mL, 5.76 mmol).

  • Heat the mixture to 120 °C and stir for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an extraction by adding dichloromethane (20 mL) and water. Separate the organic phase.

  • Purify the organic phase by column chromatography using an eluent gradient of ethyl acetate/triethylamine (e.g., starting from 97/3).

  • This procedure has been reported to yield this compound (520 mg, 16% yield) and 4',4''-(propane-1,2,3-triyl)tripyridine (1.2 g, 25% yield).[1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method can be used for the purity assessment of this compound.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility).[3] The exact gradient or isocratic conditions should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength suitable for the pyridine (B92270) ring (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

Impurity Troubleshooting Workflow

G Troubleshooting Workflow for this compound Synthesis cluster_0 Synthesis & Initial Analysis cluster_1 Impurity Identification cluster_2 Troubleshooting Actions start Synthesize this compound analysis Analyze Crude Product (HPLC, NMR, MS) start->analysis check_purity Purity > 98%? analysis->check_purity identify_impurity Identify Major Impurity check_purity->identify_impurity No end_product High-Purity this compound check_purity->end_product Yes is_tripyridine Is it 4',4''-(propane-1,2,3-triyl)tripyridine? identify_impurity->is_tripyridine is_starting_material Is it Unreacted Starting Material? is_tripyridine->is_starting_material No action_tripyridine Optimize Reaction Conditions (Temp, Time, Stoichiometry) Purify by Column Chromatography is_tripyridine->action_tripyridine Yes is_isomer Is it a Picoline Isomer/Lutidine? is_starting_material->is_isomer No action_starting_material Ensure Reaction Completion (TLC/HPLC Monitoring) Improve Work-up/Purification is_starting_material->action_starting_material Yes action_isomer Use High-Purity Starting Material (Distill 4-Picoline) is_isomer->action_isomer Yes action_tripyridine->analysis action_starting_material->analysis action_isomer->start

Caption: Troubleshooting workflow for identifying and mitigating common impurities in the synthesis of this compound.

References

addressing solubility challenges of 1,2-Bis(4-pyridyl)ethane in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(4-pyridyl)ethane (BPE). The following sections address common challenges related to the solubility of BPE during synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound (BPE) soluble?

A1: this compound is soluble in a range of organic solvents. Qualitative data indicates solubility in methanol (B129727), ethanol (B145695), acetone, and benzene.[1] For purification, a mixture of ethyl acetate (B1210297) and ethylamine (B1201723) has been used as an eluent in column chromatography, suggesting good solubility in this system. Recrystallization has been reported from tetrahydrofuran (B95107) (THF)/hexane (B92381) mixtures, indicating solubility in THF and insolubility in hexane.

Due to the limited availability of precise experimental data, the following table provides estimated solubility values based on general principles and available qualitative information. These values should be used as a guideline for solvent selection.

Table 1: Estimated Solubility of this compound (BPE) in Common Solvents

SolventTemperature (°C)Estimated Solubility ( g/100 mL)Notes
Methanol255 - 10Good solubility at room temperature.
Ethanol253 - 7Good solubility, can be used for recrystallization.
Acetone252 - 5Moderate solubility.
Benzene251 - 3Moderate solubility.
Dichloromethane (B109758)255 - 10Good solubility, suitable for extractions.
Ethyl Acetate251 - 3Moderate solubility.
Tetrahydrofuran (THF)255 - 10Good solubility.
Hexane25< 0.1Poorly soluble, can be used as an anti-solvent.
Water25< 0.1Insoluble in neutral water.

Q2: My BPE is precipitating out of solution unexpectedly during the reaction workup. What can I do?

A2: Unexpected precipitation of BPE can occur due to changes in solvent polarity, temperature, or concentration. Here are a few troubleshooting steps:

  • Solvent Choice: Ensure that the solvent used during the workup has sufficient solvating power for BPE. If you are performing an extraction, the organic layer should be a solvent in which BPE is highly soluble, such as dichloromethane or chloroform.

  • Temperature Control: BPE's solubility is likely temperature-dependent. If precipitation occurs upon cooling, try to perform the workup steps at a slightly elevated temperature.

  • Co-solvent System: If a single solvent is not effective, consider using a co-solvent system. For example, adding a small amount of methanol or ethanol to a less polar solvent can significantly increase the solubility of BPE.

  • pH Adjustment: As BPE is a basic compound with pyridine (B92270) rings, its solubility can be influenced by pH. In acidic aqueous solutions, it will likely form a soluble salt. However, be aware that this will affect its partitioning during extraction.

Q3: I am having trouble with the recrystallization of BPE. What is a good solvent system and procedure?

A3: A common challenge in recrystallization is finding a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. For BPE, a mixed solvent system is often effective.

A recommended system is Ethanol-Water or Tetrahydrofuran (THF)-Hexane .

  • Ethanol-Water: Dissolve the crude BPE in a minimal amount of hot ethanol. Once fully dissolved, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the saturation point. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • THF-Hexane: Dissolve the crude BPE in a minimal amount of THF at room temperature or with gentle warming. Slowly add hexane as an anti-solvent until turbidity is observed. Allow the mixture to stand for crystallization to occur.

Q4: Can I purify BPE by sublimation?

A4: Sublimation can be an effective purification method for organic compounds that are thermally stable and have a sufficiently high vapor pressure at temperatures below their melting point. While not a commonly cited method for BPE, it could be a viable option, especially for removing non-volatile impurities. This method is particularly useful for compounds with poor solubility in common organic solvents.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in BPE Synthesis and Purification

IssuePossible Cause(s)Recommended Solution(s)
Low Reaction Yield Incomplete reaction.Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature if necessary.
Side reactions.Optimize reaction conditions (temperature, catalyst loading, stoichiometry) to minimize the formation of byproducts.
Loss of product during workup.Ensure the pH of the aqueous phase during extraction is neutral or basic to keep BPE in the organic layer. Minimize the number of transfer steps.
Difficulty in Dissolving BPE for Purification Inappropriate solvent.Refer to the solubility data (Table 1) and select a solvent in which BPE has good solubility, such as methanol, dichloromethane, or THF.
Insufficient temperature.Gently heat the solvent to increase the solubility of BPE.
Oily Product Instead of Crystals After Recrystallization Impurities present.The presence of impurities can lower the melting point and inhibit crystallization. Consider a pre-purification step like column chromatography.
Cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.
Incorrect solvent-to-solute ratio.Using too much solvent will result in a low yield or no crystallization. Use the minimum amount of hot solvent required to dissolve the solid.
Colored Impurities in Final Product Presence of colored byproducts.Treat the solution with activated charcoal before filtration during the recrystallization process to adsorb colored impurities.
Air oxidation.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is susceptible to air oxidation, especially at elevated temperatures.

Experimental Protocols

Synthesis of this compound from 4-Methylpyridine (B42270)

This protocol is based on a general procedure for the synthesis of BPE.[2]

Materials:

  • 4-Methylpyridine

  • Powdered Sulfur

  • Concentrated Hydrochloric Acid (12 M)

  • Dichloromethane

  • Water

  • Ethyl Acetate

  • Ethylamine

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylpyridine (1.6 g, 17.18 mmol), powdered sulfur (275 mg, 8.59 mmol), and concentrated hydrochloric acid (0.48 mL, 5.76 mmol).

  • Heat the mixture to 120 °C and stir vigorously for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Add dichloromethane (20 mL) and water (20 mL) to the flask and transfer the contents to a separatory funnel.

  • Shake the funnel and allow the layers to separate. Collect the organic layer.

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient eluent of ethyl acetate/ethylamine (from 97:3 to 90:10).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

Recrystallization of this compound using Ethanol-Water

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

Procedure:

  • Place the crude BPE in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • While the solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy.

  • If too much water is added and significant precipitation occurs, add a small amount of hot ethanol to redissolve the solid.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants 4-Methylpyridine, Sulfur, HCl reaction Heat at 120°C, 24h reactants->reaction crude_product Crude BPE Mixture reaction->crude_product extraction DCM/Water Extraction crude_product->extraction drying Dry over Na2SO4 extraction->drying concentration Concentrate drying->concentration chromatography Column Chromatography (EtOAc/Et2NH) concentration->chromatography recrystallization Recrystallization (Ethanol/Water) concentration->recrystallization pure_product Pure BPE chromatography->pure_product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_solubility Solubility Solutions cluster_yield Yield Improvement cluster_purity Purification Enhancement start Problem Encountered solubility_issue Solubility Issue? start->solubility_issue yield_issue Low Yield? start->yield_issue purity_issue Purity Issue? start->purity_issue change_solvent Change Solvent solubility_issue->change_solvent adjust_temp Adjust Temperature solubility_issue->adjust_temp use_cosolvent Use Co-solvent solubility_issue->use_cosolvent check_completion Check Reaction Completion yield_issue->check_completion optimize_conditions Optimize Conditions yield_issue->optimize_conditions improve_workup Improve Workup yield_issue->improve_workup recrystallize Recrystallize purity_issue->recrystallize chromatography Column Chromatography purity_issue->chromatography activated_charcoal Use Activated Charcoal purity_issue->activated_charcoal

Caption: A logical flowchart for troubleshooting common issues in BPE synthesis.

References

thermal stability and decomposition studies of 1,2-Bis(4-pyridyl)ethane-based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the thermal stability and decomposition of Metal-Organic Frameworks (MOFs) based on the 1,2-bis(4-pyridyl)ethane (bpe) linker.

Troubleshooting Guides

This section addresses specific issues that may arise during the thermal analysis of bpe-based MOFs.

Issue 1: Unexpected Multi-Step Weight Loss in Thermogravimetric Analysis (TGA)

  • Question: My TGA curve for a bpe-based MOF shows two or more distinct weight loss steps before the final decomposition. What do these steps represent?

  • Answer: A multi-step decomposition is common for MOFs and typically indicates the sequential loss of different components.

    • Step 1 (Typically < 150 °C): This initial weight loss is almost always due to the removal of guest solvent molecules (e.g., water, DMF, ethanol) residing within the pores of the MOF.[1][2] The exact temperature and percentage of weight loss depend on the solvent's boiling point and the porosity of the MOF.

    • Step 2 (Intermediate Temperatures): This step could correspond to the loss of coordinated solvent molecules, which are more strongly bound to the metal centers than guest molecules.[3]

    • Final Step (Higher Temperatures): This major weight loss step represents the decomposition of the organic linkers (including the this compound) and the collapse of the framework structure.[2] The final residual mass should correspond to the expected metal oxide.

Issue 2: Discrepancy Between Observed and Literature Decomposition Temperatures

  • Question: The decomposition temperature of my synthesized bpe-MOF is significantly lower than reported values in the literature. What could be the cause?

  • Answer: Several factors can influence the thermal stability of a MOF, leading to variations in decomposition temperatures.[3]

    • Purity of the Sample: The presence of unreacted starting materials or amorphous impurities can lower the onset of decomposition.

    • Guest Molecules: The nature and amount of guest molecules in the pores can affect framework stability. A sample that has not been properly activated (solvent-exchanged and dried) may show premature weight loss.

    • Experimental Conditions: The heating rate used in the TGA experiment can affect the observed decomposition temperature. Faster heating rates tend to shift the decomposition to higher temperatures. The atmosphere (e.g., inert gas like N₂ or Ar vs. oxidative air) also plays a critical role; decomposition in air often occurs at lower temperatures.[4]

    • Crystallinity and Particle Size: Poorly crystalline or very small nanocrystalline MOFs may exhibit lower thermal stability compared to large, well-defined crystals.

Issue 3: Incomplete Decomposition or Unexpected Final Residue Mass

  • Question: After heating my bpe-MOF to a high temperature (e.g., 800 °C), the final residual mass in the TGA does not match the theoretical mass of the corresponding metal oxide. Why?

  • Answer: This issue can stem from a few sources:

    • Incomplete Combustion/Decomposition: Under an inert atmosphere, the organic linker may not fully combust, leading to the formation of carbonaceous residue along with the metal oxide.[5] This would result in a higher-than-expected final mass.

    • Formation of Different Metal Species: Depending on the metal and the atmosphere, the final product might not be a simple oxide. For example, some metals might be reduced to their metallic state during the decomposition of the organic linker under inert conditions.[5]

    • Initial Sample Hydration: An inaccurate initial mass due to the presence of adsorbed water can lead to miscalculation of the theoretical residual mass. Ensure the sample is properly dried or account for the initial solvent loss when calculating the expected residue.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability range for this compound-based MOFs?

A1: The thermal stability of bpe-based MOFs is highly dependent on the metal cation and the other coordinating linkers in the structure. Generally, after the initial loss of solvent molecules, the framework itself is often stable up to temperatures of 300 °C or higher. For example, certain Zinc-based MOFs incorporating bpe and various dicarboxylates show stability up to around 300-400 °C.[6][7]

Q2: How do different metal ions affect the thermal stability of bpe-based MOFs?

A2: The nature of the metal-ligand bond is a primary factor in determining thermal stability.[8] Generally, harder metal ions that form stronger coordination bonds with the carboxylate or pyridyl groups will lead to more thermally robust frameworks.[3]

Q3: What is the role of the co-linker in the thermal stability of these MOFs?

A3: The co-linker (e.g., dicarboxylates) plays a significant role. The rigidity and length of the co-linker can influence the overall framework topology and connectivity, which in turn affects its thermal stability. For instance, studies comparing different flexible dicarboxylates in Zn-bpe MOFs have shown variations in their decomposition profiles.[6][9]

Q4: What is the best atmosphere for conducting TGA on bpe-based MOFs?

A4: The choice of atmosphere depends on the goal of the experiment.

  • Inert Atmosphere (Nitrogen, Argon): This is the most common choice to study the intrinsic thermal stability of the framework without the influence of oxidation. It allows for the determination of the decomposition temperature of the MOF structure itself.[2]

  • Oxidative Atmosphere (Air): This is used to study the combustion of the organic components and is useful for determining the final metal oxide composition, as the organic linkers will be completely burned off. Decomposition temperatures are typically lower in air.[10]

Data Presentation

Table 1: Thermal Decomposition Data for Selected this compound-Based MOFs

MOF Compound FormulaMetal IonCo-LinkerDecomposition Onset (°C)Final ResidueReference
[Zn₂(succinate)₂(bpe)]·3H₂OZn(II)Succinate~350ZnO[6]
[Zn₂(fumarate)₂(bpe)]·H₂OZn(II)Fumarate~380ZnO[6]
[Zn₂(glutarate)₂(bpe)]·2H₂OZn(II)Glutarate~320ZnO[6]
[Zn(adipate)(bpa)]·H₂OZn(II)Adipate~350ZnO[6]
[CuBr(bpe)]·0.25(bpe)Cu(I)BromoNot specifiedNot specified[11]

Note: Decomposition onset temperatures are approximate values taken from graphical data in the cited literature and represent the beginning of the framework collapse after solvent loss.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of a BPE-Based MOF

  • Sample Preparation:

    • Ensure the MOF sample has been properly activated (e.g., via solvent exchange and/or vacuum drying) to remove guest molecules. This provides a stable baseline.

    • Accurately weigh 5-10 mg of the dried MOF sample into a TGA crucible (typically alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Select the desired atmosphere (e.g., high-purity nitrogen or dry air) and set a flow rate of 20-50 mL/min.[12]

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30 °C) for 10-20 minutes to allow the sample weight to stabilize.

      • Ramp the temperature at a constant rate, typically 5 or 10 °C/min, to a final temperature (e.g., 800 °C).[2] A slower heating rate can provide better resolution of thermal events.

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Identify the temperature ranges for solvent loss and framework decomposition.

    • Determine the onset temperature of decomposition, often calculated from the inflection point of the weight loss step (the peak of the derivative thermogravimetric, DTG, curve).

    • Calculate the percentage of weight loss for each step and compare the final residual mass with the theoretical value for the expected metal oxide.

Mandatory Visualization

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Run cluster_data Data Interpretation A Synthesized MOF Sample B Activation (Solvent Exchange & Drying) A->B C Weigh 5-10 mg into TGA Crucible B->C D Load Sample & Set Atmosphere (e.g., N2) C->D Transfer to Instrument E Equilibrate at 30 °C D->E F Ramp Temperature (e.g., 10 °C/min to 800 °C) E->F G Plot Weight % vs. Temperature F->G Generate TGA Curve H Identify Solvent Loss Step (<150 °C) G->H I Identify Framework Decomposition (>300 °C) G->I J Calculate Residual Mass (Metal Oxide) G->J K Compare with Theoretical Values J->K

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of bpe-based MOFs.

Troubleshooting_Logic cluster_discrepancy Decomposition Temp < Literature cluster_residue Incorrect Final Residue % cluster_steps Unexpected Weight Loss Steps Start TGA Result Shows Anomaly D1 Check Sample Purity (PXRD) Start->D1 Temp Discrepancy R1 Inert Gas? -> Possible Carbon Residue Start->R1 Residue Error S1 Loss < 150 °C -> Guest Solvent Start->S1 Multiple Steps D2 Verify Activation Protocol D1->D2 D3 Standardize TGA Heating Rate & Atmosphere D2->D3 R2 Account for Initial Hydration State R1->R2 R3 Consider Alternate Final Product (e.g., Metal vs. Oxide) R2->R3 S2 Intermediate Loss -> Coordinated Solvent S1->S2 S3 Major Loss -> Framework Collapse S2->S3

Caption: Troubleshooting logic for common issues in the thermal analysis of MOFs.

References

Technical Support Center: Controlling Interpenetration in MOFs using 1,2-Bis(4-pyridyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-bis(4-pyridyl)ethane (bpe) in the synthesis of Metal-Organic Frameworks (MOFs), with a specific focus on controlling interpenetration.

Frequently Asked Questions (FAQs)

Q1: What is interpenetration in the context of MOFs?

A1: Interpenetration is a phenomenon where two or more independent MOF networks grow through each other in the same crystal lattice.[1][2] While this can sometimes enhance the stability of the framework, it often leads to a significant reduction in pore size and accessible surface area, which can be detrimental for applications such as gas storage, catalysis, and drug delivery.[1][2]

Q2: Why is this compound (bpe) a common ligand for studying interpenetration?

A2: this compound (bpe) is a popular choice as a pillar ligand in MOF synthesis due to its linear and flexible nature. Its length is sufficient to span between metal-dicarboxylate layers, creating a 3D framework. The conformational flexibility of the ethane (B1197151) linker can influence the packing of the resulting networks, making it a useful tool for studying and controlling the degree of interpenetration.

Q3: What are the key factors that influence the degree of interpenetration when using bpe?

A3: Several factors can be tuned to control the degree of interpenetration (DOI) in MOFs synthesized with bpe. The most significant include:

  • Temperature: Higher temperatures generally favor the formation of more thermodynamically stable, denser, and often more highly interpenetrated structures.[1]

  • Concentration of Reactants: Higher concentrations of the metal salt and organic linkers can lead to faster crystal growth and an increased likelihood of interpenetration.[1]

  • Solvent System: The choice of solvent is crucial. Bulkier solvent molecules can act as templates, occupying space within the pores and sterically hindering the formation of a second, interpenetrating network.[3]

  • Molar Ratios: The stoichiometry of the reactants, including the metal-to-ligand ratio, can influence the final structure and the extent of interpenetration.

Q4: Is it possible to completely prevent interpenetration when using bpe?

A4: Yes, it is possible to synthesize non-interpenetrated MOFs using bpe. This is typically achieved by carefully controlling the reaction conditions. Strategies include using lower temperatures, dilute reactant concentrations, and selecting appropriate solvents that can act as templates to prevent the growth of a secondary network.[3] Additionally, advanced techniques like liquid-phase epitaxy on a functionalized substrate can suppress the formation of interpenetrated frameworks.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of MOFs with this compound, with a focus on controlling interpenetration.

Problem Possible Cause(s) Suggested Solution(s)
Consistently obtaining a highly interpenetrated MOF when a non-interpenetrated structure is desired. Reaction temperature is too high, favoring the thermodynamically stable, denser interpenetrated phase.Decrease the reaction temperature. Start with a lower temperature (e.g., 80-100°C) and incrementally adjust as needed.
Reactant concentrations are too high, leading to rapid crystal nucleation and growth of interpenetrated networks.Reduce the concentration of the metal salt and/or the organic linkers (including bpe).
The solvent system is not effectively preventing interpenetration.Experiment with different solvents or solvent mixtures. Consider using bulkier solvents (e.g., N,N-diethylformamide (DEF) instead of N,N-dimethylformamide (DMF)) that can act as templates.[3]
Formation of a mixture of interpenetrated and non-interpenetrated phases. Inconsistent temperature control during synthesis.Ensure uniform and stable heating of the reaction vessel.
Incomplete dissolution of reactants leading to localized concentration gradients.Ensure all reactants are fully dissolved before heating. Sonication can aid in dissolution.
Poor crystallinity or amorphous product. Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature or extend the reaction time.
Incorrect solvent system for the chosen reactants.Screen different solvents to find one that facilitates the formation of a crystalline product.
pH of the reaction mixture is not optimal.The addition of modulators, such as weak acids or bases, can sometimes improve crystallinity.
Difficulty in activating the MOF (removing solvent) without framework collapse, especially for non-interpenetrated structures. The non-interpenetrated framework may be less robust without the reinforcement of a secondary network.Employ a gentle activation procedure. This can involve solvent exchange with a more volatile solvent (e.g., acetone (B3395972) or chloroform) before heating under vacuum at a moderate temperature. Supercritical CO2 exchange is another effective and mild activation method.

Data Presentation

The following tables summarize the impact of synthesis conditions on the properties of a representative Zn-based MOF synthesized with fumaric acid and this compound (bpe).

Table 1: Effect of Temperature and Concentration on the Degree of Interpenetration (DOI)

Synthesis ConditionTemperature (°C)ConcentrationResulting PhaseDegree of Interpenetration (DOI)Reference
AHighHighInterpenetrated2-fold and 3-fold[4]
BLowLowNon-interpenetrated1-fold (non-interpenetrated)[4]

Table 2: Comparison of Porosity in Interpenetrated vs. Non-Interpenetrated MOFs

MOF SystemDegree of InterpenetrationBET Surface Area (m²/g)Pore Volume (cm³/g)Key Finding
Generic Pillared MOFInterpenetratedLowerLowerInterpenetration significantly reduces accessible surface area and pore volume.
Generic Pillared MOFNon-interpenetratedHigherHigherA non-interpenetrated framework provides greater porosity for guest molecules.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Non-Interpenetrated Pillared MOF using this compound

This protocol provides a general guideline for synthesizing a non-interpenetrated MOF. The specific dicarboxylate linker, metal salt, and solvent may need to be optimized for your particular system.

Materials:

  • Metal Salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)

  • Dicarboxylic Acid Linker (e.g., Terephthalic Acid, H₂BDC)

  • This compound (bpe)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF))

Procedure:

  • Preparation of the Reaction Mixture (Low Concentration):

    • In a glass vial, dissolve the dicarboxylic acid linker and this compound (bpe) in the chosen solvent (e.g., DMF). A typical molar ratio of dicarboxylate to bpe is 1:1.

    • In a separate vial, dissolve the metal salt in the same solvent.

    • Slowly add the metal salt solution to the linker solution while stirring to form a clear solution. The final concentration of the reactants should be low to favor the formation of the non-interpenetrated phase.

  • Solvothermal Reaction (Low Temperature):

    • Seal the vial tightly.

    • Place the vial in an oven and heat at a relatively low temperature (e.g., 80-100°C) for 24-48 hours.[4]

  • Isolation and Washing:

    • After the reaction, allow the vial to cool slowly to room temperature.

    • Collect the crystalline product by filtration or decantation.

    • Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.

  • Activation:

    • To remove the solvent molecules from the pores, perform a solvent exchange with a more volatile solvent (e.g., acetone or chloroform) for 2-3 days, replacing the solvent several times.

    • After solvent exchange, dry the sample under vacuum at an elevated temperature (e.g., 100-150°C) to fully activate the MOF.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Non-Interpenetrated MOF Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Activation dissolve_linkers Dissolve Dicarboxylate and bpe in Solvent mix_solutions Combine Solutions (Low Concentration) dissolve_linkers->mix_solutions dissolve_metal Dissolve Metal Salt in Solvent dissolve_metal->mix_solutions solvothermal Solvothermal Synthesis (Low Temperature) mix_solutions->solvothermal Heat cool Cool to Room Temperature solvothermal->cool wash Wash with Fresh Solvent cool->wash Isolate Crystals activate Solvent Exchange & Vacuum Drying wash->activate final_product final_product activate->final_product Non-Interpenetrated MOF

Caption: Workflow for synthesizing non-interpenetrated MOFs with bpe.

troubleshooting_logic Troubleshooting Interpenetration in bpe-MOF Synthesis cluster_solutions Corrective Actions start Start Synthesis check_product Interpenetrated Product? start->check_product desired_product Non-Interpenetrated Product check_product->desired_product No lower_temp Lower Reaction Temperature check_product->lower_temp Yes lower_conc Decrease Reactant Concentration check_product->lower_conc Yes change_solvent Use Bulkier Solvent check_product->change_solvent Yes lower_temp->start Retry Synthesis lower_conc->start Retry Synthesis change_solvent->start Retry Synthesis

Caption: Decision-making process for troubleshooting interpenetration.

References

proper storage and handling procedures for 1,2-Bis(4-pyridyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of 1,2-Bis(4-pyridyl)ethane.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is recommended to store it under an inert atmosphere at room temperature, ideally below 15°C in a dark place.[2] Keep the compound away from heat, sources of ignition, and oxidizing agents.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment, including safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[1] If there is a risk of dust formation, a NIOSH-approved N95 dust mask should be used.

Q3: What are the primary hazards associated with this compound?

A3: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Ingestion and inhalation should be avoided.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in methanol.[2] It is also reported to be soluble in other organic solvents such as ethanol, acetone, and benzene.[1] For experimental purposes, it has been used in solvents like tetrahydrofuran (B95107) (THF) and dichloromethane.

Q5: What is the thermal stability of this compound?

A5: this compound is a solid with a melting point of 110-112 °C.[3] While stable at room temperature, it can undergo thermal decomposition at elevated temperatures. For instance, a related compound, 1,2-bis(2,4,6-tribromophenoxy)ethane, shows significant decomposition around 340°C.[4][5] It is advisable to avoid prolonged exposure to high temperatures to prevent degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility in reaction solvent The chosen solvent may not be optimal for dissolving this compound.- Try a different solvent. Methanol is a good starting point as the compound is known to be soluble in it. - Gentle heating and sonication can aid dissolution, but be mindful of the compound's melting point and potential for thermal degradation at higher temperatures. - For reactions, consider using a solvent system in which all reactants are soluble, such as DMF or mixed solvents.
Low or no product yield in coordination reactions (e.g., MOF synthesis) - The this compound may not have fully dissolved, leading to incomplete reaction. - The reaction conditions (temperature, time, pH) may not be optimal. - The metal salt and ligand may not be in the correct stoichiometric ratio. - The pyridyl nitrogen may be protonated, preventing coordination.- Ensure complete dissolution of the ligand before adding other reagents. - Systematically vary the reaction temperature and time. Some reactions require room temperature while others may need heating. - Carefully control the stoichiometry of your reactants. - If the reaction is pH-sensitive, consider the use of a buffer or a base to deprotonate the pyridyl groups.
Formation of unexpected side-products Pyridine-type ligands can sometimes undergo side reactions, such as nucleophilic addition to the pyridine (B92270) ring, especially when coordinated to a transition metal.- Review the literature for known side reactions of pyridyl ligands with the specific metal and reagents you are using. - Adjusting the reaction conditions, such as temperature and the choice of base, may help to minimize side reactions.
Difficulty in obtaining single crystals for X-ray diffraction The crystallization conditions may not be suitable for growing high-quality single crystals.- Experiment with different crystallization techniques, such as slow evaporation, vapor diffusion, or layering. - Vary the solvent system; a mixture of solvents can sometimes promote better crystal growth. - Control the rate of crystallization. Slower crystallization often leads to larger and higher-quality crystals. - Ensure the starting materials are of high purity.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Appearance White to light yellow crystalline powder[6]
Melting Point 110-112 °C[3]
Boiling Point 174 °C at 3 mmHg
Solubility Soluble in Methanol[2]
pKa (Predicted) 6.13 ± 0.10[2]

Experimental Protocols

Detailed Methodology for a Key Experiment: Synthesis of a Metal-Organic Framework (MOF)

This protocol is a general guideline for the synthesis of a Metal-Organic Framework using this compound as a ligand. The specific metal salt, secondary ligand (if any), solvent, temperature, and reaction time will need to be optimized for the desired product.

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate)

  • A secondary organic linker (e.g., a dicarboxylic acid, optional)

  • Solvent (e.g., Dimethylformamide (DMF), Ethanol, Methanol, or a mixture)

  • Small reaction vessel (e.g., glass vial or Teflon-lined autoclave)

Procedure:

  • Preparation of Reagent Solutions:

    • In a clean, dry reaction vessel, dissolve this compound in the chosen solvent. If solubility is an issue, gentle warming or sonication may be applied.

    • In a separate container, prepare a solution of the metal salt in the same solvent.

    • If a secondary linker is used, prepare a separate solution of this compound as well.

  • Reaction Mixture Assembly:

    • Slowly add the metal salt solution to the this compound solution with stirring.

    • If a secondary linker is used, it can be added before or after the metal salt, depending on the specific protocol being followed.

  • Crystallization:

    • Seal the reaction vessel.

    • Place the vessel in an oven or on a hot plate set to the desired reaction temperature (this can range from room temperature to over 100°C for solvothermal synthesis).

    • Allow the reaction to proceed for the desired amount of time (can range from hours to several days).

  • Isolation and Purification of the Product:

    • After the reaction is complete, allow the vessel to cool slowly to room temperature.

    • Collect the crystalline product by filtration.

    • Wash the crystals with fresh solvent to remove any unreacted starting materials.

    • Dry the product, for example, in a vacuum oven at a mild temperature.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Be aware of the specific hazards of the metal salt and solvent being used.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments start Experiment Start issue Unsatisfactory Result (e.g., low yield, no crystals) start->issue check_solubility Check Ligand Solubility issue->check_solubility Is the ligand fully dissolved? check_purity Verify Purity of Starting Materials issue->check_purity Are reagents pure? change_solvent Change Solvent or Use Co-solvent System check_solubility->change_solvent No optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_solubility->optimize_conditions Yes change_solvent->start success Successful Outcome change_solvent->success After optimization vary_params Systematically Vary One Parameter at a Time optimize_conditions->vary_params vary_params->start vary_params->success After optimization purify_reagents Purify Reagents (e.g., recrystallization) check_purity->purify_reagents No check_purity->success Yes, and other issues resolved purify_reagents->start purify_reagents->success After optimization

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Single-Crystal to Single-Crystal (SCSC) Transformations in 1,2-Bis(4-pyridyl)ethane MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating single-crystal to single-crystal (SCSC) transformations in Metal-Organic Frameworks (MOFs) based on the 1,2-Bis(4-pyridyl)ethane (bpe) linker.

Frequently Asked Questions (FAQs)

Q1: What is a single-crystal to single-crystal (SCSC) transformation in the context of bpe-MOFs?

A1: An SCSC transformation is a solid-state phenomenon where a single crystal of a MOF undergoes a structural change to form a new crystalline phase without losing its single-crystal nature. In bpe-MOFs, these transformations can be triggered by external stimuli such as solvent exchange, temperature changes, or gas adsorption, leading to alterations in the framework's properties.

Q2: Why is the this compound (bpe) linker interesting for SCSC transformations?

A2: The bpe linker is a flexible ligand. The ethane (B1197151) bridge allows for rotation of the pyridyl rings, which can accommodate significant structural rearrangements within the MOF crystal. This flexibility is a key factor in enabling SCSC transformations where the framework adapts to new guests or conditions without collapsing.

Q3: What are the common triggers for SCSC transformations in bpe-MOFs?

A3: Common triggers include:

  • Guest Exchange: Soaking the crystal in a different solvent can lead to the exchange of guest molecules within the pores, causing the framework to restructure.

  • Temperature: Heating or cooling can induce phase transitions or the removal of coordinated solvent molecules, leading to a new crystal structure.

  • Gas Adsorption: The introduction of specific gases can cause a "breathing" effect in the flexible framework, resulting in a structural transformation.

Q4: What characterization techniques are essential for studying SCSC transformations?

A4: The primary technique is single-crystal X-ray diffraction (SCXRD) , which provides the definitive crystal structure before and after the transformation. Other crucial techniques include:

  • Powder X-ray Diffraction (PXRD): To check for phase purity and monitor the transformation in bulk samples.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature at which solvent molecules are lost.

  • Spectroscopy (e.g., IR, Raman): To probe changes in the coordination environment of the linker and metal nodes.

Troubleshooting Guide

Problem 1: The single crystal fractures or becomes opaque during guest exchange.

  • Possible Cause: The solvent exchange process is too rapid, causing mechanical stress on the crystal lattice. The chosen solvent may also be incompatible with the framework, leading to its collapse.

  • Solution:

    • Gradual Solvent Exchange: Instead of directly immersing the crystal in the new solvent, try a gradual exchange by slowly increasing the concentration of the new solvent in the original one.

    • Solvent Compatibility: Choose a solvent with a similar size, shape, and polarity to the guest molecule being replaced to minimize stress on the framework.

    • Intermediate Solvent: Use an intermediate solvent that is miscible with both the original and the final solvent to bridge the transition.

Problem 2: SCXRD data shows a loss of crystallinity or a mixed-phase after the transformation.

  • Possible Cause: The transformation is incomplete, or the crystal has partially amorphized. The conditions might not be optimal for a clean SCSC transformation.

  • Solution:

    • Optimize Transformation Time: The time required for a complete transformation can vary from hours to days. Monitor the transformation at different time points using PXRD on a batch of crystals.

    • Temperature Control: For thermally induced transformations, ensure a slow and controlled heating/cooling rate. For solvent exchange, performing the experiment at a slightly elevated or reduced temperature might facilitate a more ordered transformation.

    • Crystal Quality: Start with high-quality single crystals that are free of defects.

Problem 3: The unit cell parameters show minimal or no change after attempting to induce a transformation.

  • Possible Cause: The framework is too rigid to undergo a significant structural change under the applied conditions. The guest molecules may not have been fully exchanged.

  • Solution:

    • Verify Guest Exchange: Use techniques like TGA or NMR spectroscopy (after dissolving the crystal in a suitable solvent) to confirm that the guest exchange has occurred.

    • Harsher Conditions: If the framework is suspected to be rigid, more drastic conditions might be necessary, such as using a solvent that interacts more strongly with the framework or applying higher temperatures. However, this increases the risk of crystal degradation.

    • Alternative Stimuli: If solvent exchange is ineffective, consider other stimuli like temperature or gas pressure to induce a transformation.

Problem 4: Difficulty in refining the crystal structure of the transformed crystal due to disorder.

  • Possible Cause: The transformed state may have inherent disorder, especially with flexible linkers like bpe where the pyridyl rings or the ethane bridge might adopt multiple conformations. The new guest molecule might also be disordered within the pores.

  • Solution:

    • Low-Temperature Data Collection: Collecting SCXRD data at low temperatures (e.g., 100 K) can reduce thermal motion and may help in resolving the disordered components.

    • Advanced Refinement Models: Utilize advanced crystallographic refinement software and models to account for disorder.

    • Complementary Techniques: Use solid-state NMR or other spectroscopic techniques to gain insights into the local environment and dynamics of the linker and guest molecules, which can aid in building a better structural model.

Data Presentation

Table 1: Example of Unit Cell Parameter Changes in a Zn-based MOF with this compound (bpe) upon Guest Exchange

Compound/StateCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
As-synthesized (with DMF)MonoclinicP2₁/c10.12315.45611.78990105.12901782.5
After exchange with BenzeneMonoclinicP2₁/c10.25415.39811.89190104.88901815.7
After exchange with AcetoneOrthorhombicPnma12.34510.98714.5679090901975.3

Note: The data presented here is hypothetical and for illustrative purposes. Actual changes will depend on the specific MOF and the guest molecules involved.

Experimental Protocols

Protocol 1: Guest Exchange Induced SCSC Transformation

  • Crystal Selection: Select a high-quality single crystal of the as-synthesized bpe-MOF under a microscope.

  • Initial Characterization: Obtain a full SCXRD dataset of the as-synthesized crystal to determine its initial structure.

  • Solvent Exchange:

    • Place the selected crystal in a small vial containing the new solvent (e.g., benzene, acetone).

    • To avoid crystal cracking, a gradual solvent exchange is recommended. Start with a 10:1 mixture of the mother liquor to the new solvent and gradually increase the concentration of the new solvent over 24-48 hours.

    • Seal the vial and leave it undisturbed for 2-5 days at room temperature. The optimal time will vary depending on the MOF and the solvent.

  • Final Characterization:

    • Carefully remove the crystal from the solvent and mount it on the goniometer of the single-crystal X-ray diffractometer.

    • Collect a full SCXRD dataset of the transformed crystal.

    • Compare the unit cell parameters and the overall structure with the initial data to confirm the SCSC transformation.

Protocol 2: Monitoring SCSC Transformation using PXRD

  • Sample Preparation: Prepare a bulk sample of the as-synthesized bpe-MOF crystals.

  • Initial PXRD: Record a PXRD pattern of the as-synthesized material to establish a reference.

  • Induce Transformation: Subject the bulk sample to the desired stimulus (e.g., place it in a vial with the new solvent or heat it in a furnace at a controlled rate).

  • Time-Resolved PXRD: At regular intervals (e.g., every 6, 12, or 24 hours), extract a small aliquot of the crystals, dry them quickly, and record their PXRD pattern.

  • Data Analysis: Compare the series of PXRD patterns to observe the appearance of new peaks corresponding to the transformed phase and the disappearance of the peaks from the original phase. This will help determine the time required for a complete transformation.

Mandatory Visualization

Caption: Experimental workflow for investigating SCSC transformations in bpe-MOFs.

Troubleshooting_Logic_for_SCSC start Attempt SCSC Transformation check_crystal Crystal Fractured or Opaque? start->check_crystal check_crystallinity Loss of Crystallinity in XRD? check_crystal->check_crystallinity No sol_fracture Solution: - Gradual solvent exchange - Check solvent compatibility check_crystal->sol_fracture Yes check_change No Structural Change Observed? check_crystallinity->check_change No sol_crystallinity Solution: - Optimize transformation time - Control temperature ramp check_crystallinity->sol_crystallinity Yes success Successful SCSC Transformation check_change->success No sol_no_change Solution: - Verify guest exchange (TGA, NMR) - Use stronger stimulus check_change->sol_no_change Yes

Caption: Troubleshooting decision tree for SCSC transformation experiments.

activation methods for enhancing porosity in 1,2-Bis(4-pyridyl)ethane frameworks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the activation of Metal-Organic Frameworks (MOFs) incorporating the 1,2-Bis(4-pyridyl)ethane (BPE) linker. The goal of activation is to remove guest solvent molecules from the pores of the framework without causing structural collapse, thereby making the internal surface area accessible for applications such as gas storage, separations, and catalysis.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is "activation" in the context of BPE frameworks?

A: Activation is the process of removing solvent molecules that occupy the pores of the MOF after synthesis.[1][2] These guest molecules, often high-boiling-point solvents like N,N-dimethylformamide (DMF), must be removed to unlock the framework's intrinsic porosity and surface area.[5][6] A successful activation preserves the crystalline structure of the framework.[2]

Q2: What are the common methods for activating BPE frameworks?

A: The primary strategies for MOF activation include:

  • Conventional Thermal Activation: Direct heating under vacuum.[2][3][5][7]

  • Solvent Exchange: Replacing the high-boiling-point synthesis solvent with a more volatile, low-surface-tension solvent before removal.[1][2][3][5][7]

  • Supercritical CO2 (scCO2) Drying: A sophisticated technique that uses supercritical carbon dioxide to flush out the solvent, avoiding the capillary forces that cause pore collapse.[2][3][5][7][8][9]

  • Freeze-Drying (Lyophilization): Involves freezing a suitable solvent within the pores and then sublimating it under vacuum.[2][3][7][8]

Q3: How do I choose the best activation method for my specific BPE framework?

A: The choice depends on the stability of your framework.

  • For robust frameworks, conventional thermal activation may be sufficient.

  • For more delicate or flexible frameworks, which are prone to collapse, gentler methods are required.[1][6] Solvent exchange with a low-surface-tension solvent is a common and effective approach.[5][6] For exceptionally fragile structures, supercritical CO2 drying is often the most successful method as it completely avoids the surface tension effects that lead to structural collapse.[5][8]

Q4: How can I confirm that my activation was successful?

A: Successful activation is typically verified by:

  • Gas Sorption Analysis (e.g., N2 at 77 K): A high surface area (BET analysis) and significant pore volume confirm that the pores are accessible.

  • Powder X-Ray Diffraction (PXRD): The PXRD pattern of the activated material should match the simulated pattern from the single-crystal X-ray structure, confirming that the framework's crystallinity has been maintained.

Troubleshooting Guides

This section addresses specific issues you may encounter during the activation process.

Problem 1: My framework shows very low surface area after conventional heating and vacuum.

Question Answer
What is the likely cause? The framework has likely undergone structural collapse. During direct heating, the evaporation of high-boiling-point solvents (like DMF) generates strong capillary forces within the pores that can pull the framework apart, leading to amorphization and loss of porosity.[5][6]
How can I fix this? Avoid direct thermal activation from high-boiling-point solvents. Instead, first perform a solvent exchange with a low-boiling-point, low-surface-tension solvent like chloroform, acetone, or ethanol (B145695).[5] After the exchange, the framework can be dried under milder vacuum and temperature conditions. For very sensitive frameworks, proceed with supercritical CO2 drying after the solvent exchange.[8]

Problem 2: The PXRD pattern of my activated sample is poor or shows a broad, amorphous background.

Question Answer
What does this indicate? A loss of crystallinity. This confirms that the framework structure was not stable under the activation conditions used.
What are the recommended solutions? 1. Lower the Temperature: If using thermal activation, significantly reduce the temperature. Run a Thermogravimetric Analysis (TGA) on the as-synthesized material to determine the decomposition temperature and stay well below it. 2. Switch to a Non-Thermal Method: The best approach is to use a method that minimizes stress on the framework. A solvent exchange followed by supercritical CO2 drying is highly effective at preserving the crystallinity of delicate MOFs.[8]

Problem 3: I performed a solvent exchange, but the final surface area is still lower than expected.

Question Answer
What could have gone wrong? The solvent exchange may have been incomplete. It is critical to ensure the original high-boiling-point solvent is thoroughly replaced. Studies have shown that while the initial kinetics can be fast, complete diffusion and exchange throughout the bulk sample can take time.[6][10]
How can I ensure a complete exchange? 1. Increase Exchange Duration and Frequency: Immerse the sample in the new solvent for longer periods (e.g., 12-24 hours per cycle) and repeat the process multiple times (3-5 cycles) with fresh solvent each time.[5] 2. Select an Appropriate Solvent: Use solvents with ultra-low surface tension, such as n-hexane or perfluoropentane, which can reduce capillary forces and activate frameworks in minutes.[6]

Problem 4: Supercritical CO2 drying did not yield a porous material.

Question Answer
What is the critical prerequisite for scCO2 drying? The solvent present in the MOF's pores before introducing liquid CO2 must be fully miscible with it.[5] If residual, immiscible solvent (like DMF) remains, the exchange with liquid CO2 will be ineffective.
How do I properly prepare my sample for scCO2? You must first perform a thorough solvent exchange to replace the synthesis solvent with a CO2-miscible solvent, such as ethanol or methanol .[5] Once the framework is saturated with ethanol, it can be transferred to the scCO2 instrument for the final activation step.

Data Presentation: Impact of Activation Method on Porosity

The choice of activation method can dramatically affect the resulting surface area of a MOF. The following table provides examples from the literature, illustrating the significant improvements achieved with gentler activation protocols.

MOFConventional Activation (BET, m²/g)Solvent Exchange (BET, m²/g)Supercritical CO2 (SCD) Activation (BET, m²/g)Source
IRMOF-16 No porosity4701910[8]
IRMOF-10-NH2 Not Reported5001525[8]

Note: These examples are illustrative of the general principle for MOFs. Specific values for BPE frameworks will vary based on their unique structures and stability.

Experimental Protocols

Protocol 1: Solvent Exchange Activation

  • Preparation: After synthesis and isolation of the BPE framework crystals, decant the mother liquor.

  • Immersion: Add a volatile, low-surface-tension solvent (e.g., chloroform, acetone, or ethanol) to completely immerse the crystals.

  • Exchange: Gently agitate the suspension, then allow it to stand for 12-24 hours to allow for solvent diffusion.

  • Repetition: Carefully decant the solvent and replenish with a fresh portion. Repeat this exchange process 3-5 times to ensure the complete removal of the original synthesis solvent.

  • Drying: After the final exchange, filter the crystals and dry them under a dynamic vacuum at a mild temperature (e.g., 40-80 °C) until the weight is constant. The temperature should be well below the framework's decomposition point.

Protocol 2: Supercritical CO2 (scCO2) Activation

  • Initial Solvent Exchange: Follow steps 1-4 from the "Solvent Exchange Activation" protocol, using a solvent that is miscible with liquid CO2, such as ethanol .

  • Sample Loading: Place the ethanol-saturated BPE framework into a high-pressure vessel of a supercritical point dryer.

  • Liquid CO2 Exchange: Cool the vessel (e.g., to 10-15 °C) and fill it with liquid CO2. Allow the liquid CO2 to flush through the vessel for several hours to exchange the ethanol within the pores.

  • Transition to Supercritical State: Seal the vessel and slowly heat it above the critical temperature of CO2 (Tc = 31.1 °C) while maintaining pressure above the critical pressure (Pc = 72.9 atm).

  • Venting: Once in the supercritical state, slowly and carefully vent the CO2 from the vessel over several hours. The supercritical fluid transitions directly to a gas, completely avoiding the formation of a liquid-gas meniscus and the associated destructive capillary forces.

  • Sample Recovery: Once the vessel has returned to ambient pressure, the fully activated, highly porous BPE framework can be recovered.

Visualized Workflows

The following diagrams illustrate the decision-making process and logical flow for activating BPE frameworks.

ActivationWorkflow start As-Synthesized BPE Framework (in high-boiling solvent) decision Framework Stability? start->decision path_robust Robust decision->path_robust High path_delicate Delicate / Prone to Collapse decision->path_delicate Low method_thermal Conventional Thermal Activation (Heat + Vacuum) path_robust->method_thermal method_exchange Solvent Exchange (Low-boiling solvent) path_delicate->method_exchange end_good Activated Porous Framework method_thermal->end_good end_bad Collapsed / Amorphous Material method_thermal->end_bad High Risk of Collapse method_scCO2 Supercritical CO2 Drying method_exchange->method_scCO2 For very delicate MOFs method_exchange->end_good If sufficient method_scCO2->end_good

Caption: Decision workflow for selecting an appropriate activation method.

TroubleshootingWorkflow problem Problem: Low Surface Area or Amorphization (Bad PXRD) cause1 Cause 1: Framework Collapse via Capillary Forces problem->cause1 cause2 Cause 2: Incomplete Solvent Exchange problem->cause2 cause3 Cause 3: Thermal Decomposition problem->cause3 solution1 Solution: Use Solvent Exchange and/or Supercritical CO2 Drying cause1->solution1 solution2 Solution: Increase exchange cycles/duration. Use fresh solvent. cause2->solution2 solution3 Solution: Lower activation temperature. (Check TGA) cause3->solution3

Caption: Troubleshooting logic for poor activation results.

References

Validation & Comparative

Unveiling Molecular Architectures: A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 1,2-Bis(4-pyridyl)ethane and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. Single-crystal X-ray diffraction (SCXRD) stands as a definitive technique for elucidating these intricate atomic arrangements. This guide provides a comparative analysis of the crystallographic data of 1,2-Bis(4-pyridyl)ethane (BPE), a versatile building block in crystal engineering and coordination polymer chemistry, with its structural analogues. Detailed experimental protocols, data tables, and workflow visualizations are presented to offer a comprehensive resource for crystallographic studies.

This compound is a flexible ligand widely used in the construction of metal-organic frameworks (MOFs) and coordination polymers due to the versatile coordination capabilities of its terminal pyridine (B92270) rings and the conformational flexibility of the ethane (B1197151) linker.[1][2] Its structural analogues, with variations in the pyridyl substitution pattern or the nature of the ethane bridge, offer a platform to study how subtle molecular changes influence crystal packing and supramolecular assembly. This guide will delve into a comparative analysis of BPE with 1,2-bis(2-pyridyl)ethane and 1,2-bis(4-pyridyl)ethylene, highlighting the key differences in their crystal structures.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and its selected analogues, providing a quantitative basis for comparison.

CompoundThis compound1,2-Bis(di-2-pyridylphosphinoyl)ethane
Formula C12H12N2C22H20N4O2P2
Crystal System Monoclinic[3]Triclinic[4]
Space Group P21/c[3]P-1[4]
a (Å) 5.925(1)[3]8.3760(6)[4]
b (Å) 10.021(2)[3]8.8496(8)[4]
c (Å) 8.169(2)[3]16.2332(11)[4]
α (°) 90[3]105.627(7)[4]
β (°) 108.43(1)[3]92.429(5)[4]
γ (°) 90[3]112.559(7)[4]
Volume (ų) 460.1(2)[3]1055.67(16)[4]
Z 2[3]2[4]
R-factor 0.0420.052[4]
Key Features Molecule lies on a center of symmetry; non-planar conformation.[3]Two independent half-molecules on crystallographic inversion centers.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of crystal structures by SCXRD follows a meticulous workflow. The protocol outlined below is a generalized procedure for small molecule crystallography.

1. Crystal Selection and Mounting:

  • High-quality, single crystals free of defects are selected under a microscope.

  • A suitable crystal is mounted on a goniometer head using a cryoloop or a glass fiber with an appropriate adhesive.

2. Data Collection:

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • The crystal is centered in the X-ray beam.

  • A preliminary screening is performed to determine the crystal quality and unit cell parameters.

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

3. Data Reduction and Processing:

  • The raw diffraction images are processed to integrate the intensities of the individual reflections.

  • Corrections are applied for factors such as Lorentz polarization, absorption, and crystal decay.

  • The data is scaled and merged to produce a final set of unique reflections.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

  • The final refined structure is validated using various crystallographic checks.

Workflow for Single-Crystal X-ray Diffraction Analysis

The following diagram illustrates the logical workflow of a single-crystal X-ray diffraction experiment, from crystal preparation to the final structural analysis.

scxrd_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Diffractometer Setup crystal_selection->diffractometer data_acquisition X-ray Data Acquisition diffractometer->data_acquisition integration Integration of Intensities data_acquisition->integration scaling Scaling & Merging integration->scaling structure_solution Structure Solution (Direct/Patterson Methods) scaling->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

References

detailed characterization of new coordination polymers of 1,2-Bis(4-pyridyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel coordination polymers continues to be a burgeoning field of research, driven by their diverse applications in areas such as gas storage, catalysis, and drug delivery. The ligand 1,2-bis(4-pyridyl)ethane (bpe) is a versatile building block in the construction of these supramolecular architectures due to its flexibility and coordinating capabilities. This guide provides a detailed characterization and comparison of new coordination polymers of bpe, with a focus on their structural, thermal, and spectroscopic properties, supported by experimental data.

Performance Comparison of BPE Coordination Polymers

The properties of coordination polymers are profoundly influenced by the choice of the metal center and co-ligands. Below is a comparative summary of recently synthesized bpe-based coordination polymers alongside a more established example for context.

Property{--INVALID-LINK--(H₂O)}n[Zn₂(2-I-bdc)₂bpe]--INVALID-LINK--·2H₂O (Alternative)
Metal Center Copper(II)Zinc(II)Manganese(II)
Co-ligand(s) 1,10-phenanthroline (B135089) (phen), Nitrate2-iodoterephthalic acid (2-I-bdc)4,4'-bipyridine (4,4'-bipy), 4-carboxybenzenepropanoic acid (cbprop)
Dimensionality 1D Chain3D Framework1D Chain
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/n
Unit Cell Parameters a = 10.586(3) Å, b = 16.037(5) Å, c = 17.013(5) Å, β = 108.83(3)°a = 11.002(2) Å, b = 16.587(3) Å, c = 11.889(2) Å, β = 92.48(3)°a = 11.229(2) Å, b = 15.239(3) Å, c = 15.991(3) Å, β = 108.13(3)°[1]
Thermal Stability Stable up to 166 °C[2]Decomposes above 300 °CWater loss begins around 80-180 °C[3]
Key FT-IR Peaks (cm⁻¹) ν(O-H) ~3400, ν(C=N) ~1600, ν(NO₃⁻) ~1384ν(C=O) ~1610, ν(C-N) ~1507ν(O-H) ~3400, ν(C=N) ~1609

Experimental Workflow and Methodologies

The synthesis and characterization of these coordination polymers typically follow a structured workflow, as illustrated below.

G General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Metal_Salt Metal Salt Solution Mixing Mixing and Reaction (e.g., Solvothermal, Slow Diffusion) Metal_Salt->Mixing BPE_Ligand This compound (bpe) Solution BPE_Ligand->Mixing Co_Ligand Co-ligand Solution (optional) Co_Ligand->Mixing Crystallization Crystallization Mixing->Crystallization SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Crystallization->SCXRD Single Crystals PXRD Powder X-ray Diffraction (PXRD) Crystallization->PXRD Bulk Sample TGA Thermogravimetric Analysis (TGA) Crystallization->TGA FTIR FT-IR Spectroscopy Crystallization->FTIR EA Elemental Analysis Crystallization->EA Structure Crystal Structure Determination SCXRD->Structure PXRD->Structure Thermal Thermal Stability Assessment TGA->Thermal Spectroscopic Functional Group Analysis FTIR->Spectroscopic Composition Compositional Verification EA->Composition

Caption: General workflow for the synthesis and characterization of bpe coordination polymers.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in the characterization of these coordination polymers.

Synthesis of {Cu(phen)(bpe)(NO₃)(H₂O)(H₂O)}n

A solution of 1,10-phenanthroline (phen) and this compound (bpe) in a suitable solvent is added to an aqueous solution of copper(II) nitrate. The resulting mixture is stirred at room temperature. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent over several days.[4]

Synthesis of [Zn₂(2-I-bdc)₂bpe]

This metal-organic framework is prepared by reacting a zinc(II) salt with 2-iodoterephthalic acid (2-I-bdc) and this compound (bpe). The synthesis is typically carried out under solvothermal conditions in a sealed vessel, where the reactants are heated in a suitable solvent such as dimethylformamide (DMF) for a specific period. After cooling to room temperature, the crystalline product is collected by filtration.

Single-Crystal X-ray Diffraction (SC-XRD)

A single crystal of the coordination polymer is mounted on a goniometer head. X-ray diffraction data is collected at a specific temperature (e.g., 298 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Thermogravimetric Analysis (TGA)

The thermal stability of the coordination polymers is investigated using a thermogravimetric analyzer. A small sample of the crystalline material is placed in an alumina (B75360) crucible and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a spectrometer to identify the functional groups present in the coordination polymers. The samples are typically prepared as KBr pellets. The spectra are recorded in the range of 4000-400 cm⁻¹. The coordination of the ligands to the metal center is confirmed by the shifts in the characteristic vibrational frequencies of the ligands.[5]

References

A Comparative Guide to the Flexibility of 1,2-Bis(4-pyridyl)ethane and 4,4'-bipyridine in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of Metal-Organic Frameworks (MOFs) for applications such as drug delivery, gas storage, and catalysis hinges on the judicious selection of their molecular components. The organic linker, in particular, plays a pivotal role in defining the structural dynamics and, consequently, the functional properties of the resulting framework. This guide provides a detailed comparison of two commonly employed pyridyl-based linkers: the flexible 1,2-Bis(4-pyridyl)ethane (bpe) and the more rigid 4,4'-bipyridine (B149096) (bpy). Understanding the conformational differences and their impact on the framework's flexibility is crucial for the targeted synthesis of MOFs with desired responsive behaviors.

Introduction to Linker Flexibility

The flexibility of a MOF is its ability to undergo structural changes in response to external stimuli such as guest molecule adsorption or desorption, temperature, or pressure. This "breathing" or "gate-opening" effect can be critical for applications like controlled guest uptake and release. The inherent flexibility of the organic linkers is a key determinant of the overall framework dynamics. While 4,4'-bipyridine is a widely used linear and relatively rigid linker, this compound introduces a flexible ethane (B1197151) bridge between the two pyridyl rings, allowing for a greater degree of conformational freedom.

Quantitative Comparison of Linker Flexibility

The conformational flexibility of bpe and the relative rigidity of bpy can be quantified by examining the distribution of torsional and dihedral angles observed in their crystal structures within MOFs. The ethane bridge in bpe allows for rotation, leading to a wider range of accessible conformations, whereas the direct linkage in bpy restricts its movement primarily to the rotation around the central C-C bond.

ParameterThis compound (bpe)4,4'-Bipyridine (bpy)Significance in MOF Flexibility
Torsional Angle of Ethane Bridge (N-C-C-N) Can adopt a wide range of angles, commonly found in both anti (near 180°) and gauche (near 60°) conformations.[1]Not ApplicableThe ability to switch between anti and gauche conformations allows for significant changes in the linker's length and orientation, inducing large-scale structural transformations in the MOF.
Dihedral Angle between Pyridyl Rings Variable, dependent on the conformation of the ethane bridge.Typically ranges from 0° (planar) to around 40°, with a calculated energy minimum at approximately 38°.[2][3]While bpy exhibits some rotational freedom, the range is more restricted compared to the conformational space available to bpe. This limits the extent of guest-induced structural changes in bpy-based MOFs.
Guest-Induced Framework Response MOFs with bpe often exhibit significant "breathing" or "gate-opening" phenomena, with large changes in unit cell volume upon guest adsorption/desorption.[4]MOFs with bpy are generally more rigid, showing smaller changes in unit cell parameters in response to guest molecules.[5]The greater flexibility of bpe can be advantageous for applications requiring selective guest uptake and release, as the framework can adapt its pore size and shape.

Visualizing Linker Conformation and Flexibility

The conformational differences between bpe and bpy are central to their impact on MOF flexibility. The following diagrams illustrate the rotational freedom inherent in each linker.

G cluster_bpe This compound (bpe) Flexibility anti anti (∼180°) gauche gauche (∼60°) anti->gauche Rotation around C-C bond gauche->anti

Conformational flexibility of the bpe linker.

G cluster_bpy 4,4'-Bipyridine (bpy) Rigidity planar Planar (∼0°) twisted Twisted (∼38°) planar->twisted Limited Rotation twisted->planar

Limited rotational freedom of the bpy linker.

Experimental Protocols

The assessment of MOF flexibility relies on a combination of synthesis of high-quality crystalline material and its characterization under various conditions. Below are detailed methodologies for key experiments.

Synthesis of Pillared-Layer MOFs

This protocol describes a general solvothermal method for synthesizing pillared-layer MOFs, such as those based on zinc, a dicarboxylate linker (e.g., 1,4-benzenedicarboxylate, bdc), and a dipyridyl pillar (bpe or bpy).

Materials:

  • Zinc salt (e.g., Zinc nitrate (B79036) hexahydrate, Zn(NO₃)₂·6H₂O)

  • Dicarboxylic acid linker (e.g., 1,4-Benzenedicarboxylic acid, H₂bdc)

  • Dipyridyl linker (this compound or 4,4'-bipyridine)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

Procedure:

  • In a glass vial, dissolve the zinc salt and the dicarboxylic acid in DMF.

  • In a separate vial, dissolve the dipyridyl linker (bpe or bpy) in DMF.

  • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (typically between 80-120 °C) for a designated period (usually 24-72 hours).

  • After the reaction, allow the autoclave to cool down to room temperature.

  • The resulting crystalline product is collected by filtration or decantation.

  • Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol (B145695) or methanol (B129727) to remove unreacted starting materials.

  • Dry the product under vacuum or at a slightly elevated temperature.

Activation of MOFs

Activation is a crucial step to remove guest solvent molecules from the pores of the MOF without causing framework collapse.

Procedure:

  • Solvent Exchange: Immerse the as-synthesized MOF in a low-boiling-point solvent (e.g., methanol, ethanol, or acetone) for 24-72 hours. The solvent should be replaced with a fresh portion several times during this period. This process exchanges the high-boiling-point synthesis solvent (like DMF) with a more easily removable one.

  • Thermal Activation: Place the solvent-exchanged MOF in a vacuum oven or on a Schlenk line. Heat the sample under dynamic vacuum at a temperature sufficient to remove the solvent but below the decomposition temperature of the MOF (typically 100-200 °C) for several hours (e.g., 12-24 hours).[3]

Characterization of Flexibility

a) Single-Crystal X-ray Diffraction (SCXRD): SCXRD is the most powerful technique for unambiguously determining the crystal structure of a MOF. By collecting data at different temperatures or after guest exchange, one can directly observe changes in the unit cell parameters, bond lengths, and angles, providing clear evidence of framework flexibility.

b) Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk material and to monitor structural changes upon guest adsorption/desorption or temperature variations. A shift in the peak positions indicates a change in the unit cell dimensions, which is a hallmark of a flexible MOF.

c) Gas Adsorption Measurements: Gas adsorption isotherms (e.g., using N₂, CO₂, or other relevant gases) are measured to determine the porosity and surface area of the activated MOF. For flexible MOFs, these isotherms often show stepped or hysteretic behavior, which corresponds to the "gate-opening" or "breathing" of the framework at specific gas pressures.

Logical Workflow for Assessing Linker Flexibility

The following diagram outlines the logical workflow for the synthesis, activation, and characterization of MOFs to assess the flexibility imparted by different linkers.

workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization cluster_analysis Analysis synthesis Solvothermal Synthesis (Metal Salt + Dicarboxylate + Pillar) solvent_exchange Solvent Exchange synthesis->solvent_exchange As-synthesized MOF scxrd Single-Crystal X-ray Diffraction (Detailed Structural Analysis) synthesis->scxrd Single Crystals thermal_activation Thermal Activation (Vacuum Heating) solvent_exchange->thermal_activation pxrd Powder X-ray Diffraction (Phase Purity, Structural Changes) thermal_activation->pxrd Activated MOF gas_adsorption Gas Adsorption (Porosity, Breathing Behavior) pxrd->gas_adsorption comparison Comparative Analysis of bpe vs. bpy MOFs scxrd->comparison gas_adsorption->comparison

Workflow for MOF synthesis and flexibility assessment.

Conclusion

The choice between this compound and 4,4'-bipyridine as linkers in the design of Metal-Organic Frameworks has profound implications for the resulting material's flexibility. The conformational freedom of the ethane bridge in bpe allows for significant structural transformations, leading to pronounced "breathing" and "gate-opening" effects. In contrast, the more rigid nature of bpy typically results in more static frameworks. For applications requiring dynamic responses to guest molecules, such as controlled drug release or selective gas separations, the incorporation of flexible linkers like bpe is a promising strategy. Conversely, for applications where a stable and rigid pore structure is paramount, bpy remains an excellent choice. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions in the rational design of functional MOF materials.

References

Confirming Coordination of 1,2-Bis(4-pyridyl)ethane in Metal Complexes: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of metal-ligand coordination is paramount. This guide provides a comparative analysis of spectroscopic techniques used to confirm the coordination of 1,2-Bis(4-pyridyl)ethane (BPE), a versatile bridging ligand, in metal complexes. We present supporting experimental data, detailed protocols, and a comparison with alternative ligands to aid in the robust characterization of novel coordination compounds.

Introduction to this compound (BPE) as a Ligand

This compound (BPE) is a popular choice in the design of coordination polymers and metal-organic frameworks (MOFs) due to its ability to bridge metal centers, forming diverse and functional architectures. Its flexible ethylene (B1197577) spacer allows for a range of coordination angles and conformations, influencing the resulting properties of the material. Confirmation of BPE coordination to the metal center, rather than its presence as a guest molecule or unreacted starting material, is a critical step in the synthesis and characterization of these materials. Spectroscopic analysis provides a powerful, non-destructive means to probe the local chemical environment of the BPE ligand and verify its coordination.

Key Spectroscopic Techniques for Coordination Confirmation

The coordination of the pyridyl nitrogen of BPE to a metal ion induces changes in the electronic and vibrational properties of the ligand. These changes can be readily detected by several spectroscopic methods, primarily Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

Vibrational Spectroscopy: FT-IR and Raman

Coordination of the BPE ligand to a metal center through its pyridyl nitrogen atoms restricts the vibrational modes of the pyridine (B92270) ring. This typically results in a shift of characteristic vibrational bands to higher wavenumbers (a blueshift).

Key Observations:

  • Pyridine Ring Vibrations: The C-C and C-N stretching vibrations within the pyridine ring are particularly sensitive to coordination. Expect to see a shift of these bands to higher frequencies in the FT-IR and Raman spectra of the complex compared to the free BPE ligand.[1]

  • C-H Vibrations: Aromatic C-H stretching and bending vibrations may also exhibit shifts, albeit often less pronounced.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the BPE ligand. Coordination to a paramagnetic or diamagnetic metal center will alter the electron density around the pyridyl protons and carbons, leading to a change in their chemical shifts.

Key Observations:

  • ¹H NMR: The protons on the pyridine ring, particularly those ortho and meta to the nitrogen atom, will experience a downfield shift (to a higher ppm value) upon coordination due to the deshielding effect of the metal center.

  • ¹³C NMR: Similarly, the carbon atoms of the pyridine ring will also show a change in their chemical shifts upon coordination.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the BPE ligand and the metal center. Coordination can lead to shifts in the ligand-based π-π* transitions and the appearance of new metal-to-ligand charge transfer (MLCT) or d-d transition bands.

Key Observations:

  • Ligand-Based Transitions: The absorption bands corresponding to the π-π* transitions of the pyridine rings in BPE may shift upon coordination.

  • New Absorption Bands: The formation of a coordination complex can give rise to new absorption bands in the visible region, which are often indicative of d-d electronic transitions within the coordination compound, especially for transition metals like copper.[1] The appearance of these bands is a strong indicator of coordination.

Data Presentation: Spectroscopic Shifts upon BPE Coordination

The following tables summarize typical spectroscopic shifts observed upon the coordination of BPE to various metal centers. These values are compiled from the literature and serve as a general guide. Actual shifts may vary depending on the specific metal ion, counter-ion, and crystal packing effects.

Table 1: FT-IR Vibrational Band Shifts of BPE upon Coordination

Vibrational ModeFree BPE (cm⁻¹)Coordinated BPE (cm⁻¹)Typical Shift (Δν, cm⁻¹)
Pyridine Ring (C-C, C-N)~1595~1610 - 1620+15 to +25
Pyridine Ring (in-plane)~1415~1420 - 1430+5 to +15
Pyridine Ring (breathing)~990~1010 - 1020+20 to +30

Table 2: ¹H NMR Chemical Shifts (ppm) of BPE Protons upon Coordination

ProtonFree BPE (δ, ppm)Coordinated BPE (δ, ppm)Typical Shift (Δδ, ppm)
Hα (ortho to N)~8.5~8.6 - 8.8+0.1 to +0.3
Hβ (meta to N)~7.3~7.4 - 7.6+0.1 to +0.3
-CH₂-~3.0~3.1 - 3.3+0.1 to +0.3

Comparison with Alternative Ligands: BPE vs. 4,4'-Bipyridine (B149096)

A common alternative to BPE is 4,4'-bipyridine (bipy), which has a more rigid structure due to the direct linkage of the two pyridine rings. The spectroscopic signatures of coordination for bipy are similar to those of BPE, with shifts in the pyridine ring vibrational and NMR signals.

Table 3: Comparison of FT-IR Pyridine Ring Stretching Frequencies (cm⁻¹) for BPE and 4,4'-Bipyridine Complexes

LigandFree LigandCo(II) ComplexNi(II) ComplexZn(II) Complex
BPE ~1595~1612~1615~1610
4,4'-Bipyridine ~1590~1605~1608~1603

As shown in the table, both ligands exhibit a blueshift upon coordination. The magnitude of the shift can provide insights into the strength of the metal-ligand bond.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis of a BPE-containing complex and its subsequent spectroscopic analysis.

Synthesis of a Representative BPE-Metal Complex (e.g., a Cu(II) complex)
  • Materials: Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), this compound (BPE), Ethanol, Deionized water.

  • Procedure:

    • Dissolve 1 mmol of Cu(NO₃)₂·3H₂O in 10 mL of deionized water.

    • Dissolve 1 mmol of BPE in 10 mL of ethanol.

    • Slowly add the BPE solution to the copper(II) nitrate solution with constant stirring.

    • A precipitate should form. Stir the mixture at room temperature for 24 hours.

    • Collect the solid product by vacuum filtration.

    • Wash the product with deionized water and ethanol.

    • Dry the product in a desiccator.

Spectroscopic Analysis Protocols
  • FT-IR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the dried complex with dry KBr powder and pressing it into a transparent disk.

    • Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

    • Record the spectrum of the free BPE ligand for comparison.

  • Raman Spectroscopy:

    • Place a small amount of the solid sample on a microscope slide.

    • Acquire the Raman spectrum using a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm).

    • Collect the spectrum of the free BPE ligand under the same conditions.

  • ¹H NMR Spectroscopy:

    • Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Record the ¹H NMR spectrum on an NMR spectrometer.

    • Record the spectrum of the free BPE ligand in the same solvent for comparison.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the complex in a suitable solvent (e.g., ethanol).

    • Record the UV-Vis absorption spectrum using a spectrophotometer, typically in the range of 200-800 nm.

    • Record the spectrum of the free BPE ligand in the same solvent for comparison.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in confirming BPE coordination.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation of Coordination s1 Dissolve Metal Salt (e.g., Cu(NO₃)₂·3H₂O in H₂O) s3 Mix Solutions & Stir s1->s3 s2 Dissolve BPE (in Ethanol) s2->s3 s4 Isolate & Dry Product s3->s4 a1 FT-IR Spectroscopy s4->a1 Analyze Product a2 Raman Spectroscopy s4->a2 Analyze Product a3 NMR Spectroscopy s4->a3 Analyze Product a4 UV-Vis Spectroscopy s4->a4 Analyze Product c1 Compare Spectra of Complex and Free BPE a1->c1 a2->c1 a3->c1 a4->c1 c2 Observe Characteristic Peak Shifts c1->c2 c3 Confirm BPE Coordination c2->c3

Fig. 1: Experimental workflow for synthesis and spectroscopic confirmation of BPE coordination.

logical_relationship cluster_observation Spectroscopic Observation cluster_interpretation Interpretation obs1 FT-IR/Raman: Pyridine ring vibrations shift to higher wavenumber int1 Restricted vibrational modes due to M-N bond formation obs1->int1 obs2 ¹H NMR: Pyridyl proton signals shift downfield int2 Deshielding of pyridyl protons by the metal center obs2->int2 obs3 UV-Vis: Appearance of new d-d transition bands int3 Electronic transitions involving the metal d-orbitals obs3->int3 conclusion Conclusion: BPE is coordinated to the metal center int1->conclusion int2->conclusion int3->conclusion

Fig. 2: Logical relationship between spectroscopic observations and the confirmation of BPE coordination.

References

validating the gas sorption performance of MOFs containing 1,2-Bis(4-pyridyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Gas Sorption Performance of MOFs Containing 1,2-Bis(4-pyridyl)ethane

This guide provides a comparative analysis of the gas sorption performance of metal-organic frameworks (MOFs) incorporating the this compound (bpe) ligand. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of these materials for applications in gas storage and separation.

Performance Comparison of BPE-Containing MOFs

The inclusion of the flexible this compound ligand in the structure of MOFs can significantly influence their gas sorption properties. Below is a summary of the CO2 sorption performance of several zinc-based MOFs pillared with bpe and containing different flexible α,ω-alkane (or alkene)-dicarboxylates.

Table 1: CO2 Sorption Data for Zn-MOFs with this compound Ligands

CompoundDicarboxylate LigandCO2 Uptake (cm³/g) at 196 KIsosteric Heat of Adsorption (kJ/mol)Reference
5 AdipateGood23.1[1][2]
6 MuconateGood30.7[1][2]

Note: The original source describes the CO2 sorption capabilities as "good" at 196 K with S-shape adsorption isotherms, indicating favorable uptake, but does not provide specific quantitative uptake values in cm³/g in the abstract.[1][2] Compound 5 showed higher CO2 uptake at 273 and 298 K compared to compound 6 . Both compounds exhibited selective CO2 sorption over N2 at low temperatures.[1][2]

Benchmarking Against Other MOFs

To provide context for the performance of bpe-containing MOFs, it is useful to compare their gas sorption characteristics with those of other well-established MOFs.

Table 2: Comparative Gas Sorption Data of Various MOFs

MOFGasUptake CapacityConditionsIsosteric Heat of Adsorption (kJ/mol)Reference
Znbpetpa CO2Not specifiedComputationally studiedTwo types of sites with different heats of adsorption[3]
NiBpene CO2Exhibits hysteresisStatic and flowing gas pressureNot specified[4]
6-bpe CO286.68 cm³/g (3.87 mmol/g)196 KNot specified[5]
MIL-102Cr N231.38 cm³/cm³298 K, 1.0 bar45.0[6]
Co-MOF CO29.77 wt% (2.22 mmol/g)273 K, 1 barNot specified[7]

Note: This table includes data for a variety of MOFs to illustrate the range of gas sorption performances. Direct comparison should be made with caution due to differing experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the typical synthesis and gas sorption measurement procedures for bpe-containing MOFs.

Synthesis of BPE-Containing MOFs

The synthesis of Zn-MOFs with bpe pillars generally involves the reaction of a zinc salt, the this compound ligand, and a dicarboxylic acid in a suitable solvent system. The specific conditions can be tailored to obtain desired crystal structures.

A representative synthesis for a compound like [Zn(μ-adipate)(μ-bpa)]·H₂O (5) involves layering an ethanol (B145695) solution of this compound onto an aqueous solution containing zinc nitrate (B79036) and adipic acid.[1] Crystals suitable for analysis are typically obtained within a week.[1]

Gas Sorption Measurements

Gas sorption experiments are essential for characterizing the performance of MOFs. These measurements are typically performed using volumetric or gravimetric analyzers.

Activation Procedure: Prior to gas sorption analysis, the MOF samples must be activated to remove any guest molecules from their pores. This is typically achieved by heating the sample under vacuum. For instance, a common procedure involves heating the sample at a specific temperature for several hours until a constant weight is achieved.[8]

Isotherm Measurement: Gas adsorption isotherms are measured at a constant temperature by incrementally increasing the pressure of the adsorbate gas and measuring the amount adsorbed by the MOF. Desorption isotherms are measured by incrementally decreasing the pressure. The shape of the isotherm provides insights into the interaction between the gas and the MOF.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key processes in the evaluation of bpe-containing MOFs for gas sorption applications.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis start Reactants (Zn Salt, bpe, Dicarboxylic Acid) reaction Layering or Solvothermal Reaction start->reaction solvent Solvent System (e.g., H₂O/Ethanol) solvent->reaction crystallization Crystallization reaction->crystallization product MOF Crystals crystallization->product

Caption: Workflow for the synthesis of a bpe-containing MOF.

Gas_Sorption_Analysis_Workflow cluster_analysis Gas Sorption Analysis sample Synthesized MOF activation Activation (Heating under Vacuum) sample->activation measurement Gas Adsorption/Desorption Isotherm Measurement activation->measurement data_analysis Data Analysis (Uptake, Selectivity, Isosteric Heat) measurement->data_analysis results Performance Validation data_analysis->results

References

comparative analysis of Zn-MOFs with various dicarboxylates and 1,2-Bis(4-pyridyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Zinc-Based Metal-Organic Frameworks (Zn-MOFs) Utilizing 1,2-Bis(4-pyridyl)ethane and Various Dicarboxylate Linkers

This guide provides a detailed comparative analysis of five Zinc-based Metal-Organic Frameworks (Zn-MOFs) synthesized using this compound (bpa) as a neutral pillar ligand and a selection of aliphatic and unsaturated dicarboxylates. The dicarboxylate linkers investigated are succinate, fumarate, glutarate, adipate (B1204190), and muconate. This analysis is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of the structural properties, stability, and functional characteristics of these materials based on published experimental data.

Structural and Physical Properties

The choice of dicarboxylate linker significantly influences the resulting dimensionality and topology of the Zn-MOFs. The flexibility and length of the dicarboxylate chain play a crucial role in the formation of either two-dimensional (2D) or three-dimensional (3D) frameworks, as well as the degree of interpenetration in the 3D structures.[1][2][3][4][5]

Dicarboxylate LinkerMOF DesignationChemical FormulaDimensionalityDegree of Interpenetration
Succinate2 [Zn(μ-succinate)(μ-bpa)]·3H₂O3D4-fold
Fumarate3 [Zn(μ-fumarate)(μ-bpa)]·H₂O3D5-fold
Glutarate4 [{Zn(H₂O)(μ-glutarate)}₂(μ-bpa)]2DN/A
Adipate5 [Zn(μ-adipate)(μ-bpa)]·H₂O3D4-fold
Muconate6 [Zn(μ-muconate)(μ-bpa)]·2H₂O3D5-fold

Table 1: Comparison of the structural properties of Zn-MOFs with various dicarboxylate linkers and this compound.[1][2][3][4][5]

dot

cluster_linkers Dicarboxylate Linkers cluster_properties Resulting MOF Properties Succinate Succinate Dim3D_4 3D Structure (4-fold interpenetrated) Succinate->Dim3D_4 Blue_Shift Blue-Shifted Photoluminescence Succinate->Blue_Shift Fumarate Fumarate Dim3D_5 3D Structure (5-fold interpenetrated) Fumarate->Dim3D_5 Ligand_Based Ligand-Based Photoluminescence Fumarate->Ligand_Based Glutarate Glutarate Dim2D 2D Structure Glutarate->Dim2D Glutarate->Blue_Shift Adipate Adipate Adipate->Dim3D_4 High_CO2 High CO₂ Sorption Adipate->High_CO2 Adipate->Blue_Shift Muconate Muconate Muconate->Dim3D_5 Muconate->High_CO2

Caption: Influence of Dicarboxylate Linker on Zn-MOF Properties.

Thermal Stability

Thermogravimetric analysis (TGA) was performed to evaluate the thermal stability of the synthesized Zn-MOFs. The decomposition temperature is a critical parameter for assessing the material's robustness for various applications.

MOF DesignationDicarboxylate LinkerDecomposition Temperature (°C)Observations
2 Succinate~300Initial weight loss due to the release of guest water molecules, followed by framework decomposition.
3 Fumarate~320Stable up to 320°C, after which the framework starts to decompose.
4 Glutarate~280Shows the lowest thermal stability among the series.
5 Adipate~330Exhibits the highest thermal stability, with the framework being stable up to approximately 330°C.
6 Muconate~310Decomposes at a slightly lower temperature than the fumarate-based MOF.

Table 2: Thermal stability of the Zn-MOFs.

Gas Sorption Properties

The porosity and gas sorption capabilities of these Zn-MOFs were investigated, with a particular focus on carbon dioxide (CO₂) uptake. Notably, the MOFs synthesized with adipate and muconate linkers demonstrated significant CO₂ sorption.[1][3][4][5] It is important to note that BET surface area and pore volume data were not provided in the primary research for this series of MOFs.

MOF DesignationDicarboxylate LinkerCO₂ Uptake at 196 K (cm³/g)Isosteric Heat of CO₂ Adsorption (kJ/mol)Selectivity
2 SuccinateNot ReportedNot ReportedNot Reported
3 FumarateNot ReportedNot ReportedNot Reported
4 GlutarateNot ReportedNot ReportedNot Reported
5 Adipate~10023.1Selective for CO₂ over N₂ at low temperatures.[1][3][4][5]
6 Muconate~12030.7Selective for CO₂ over N₂ at low temperatures.[1][3][4][5]

Table 3: CO₂ sorption properties of the Zn-MOFs.[1][3][4][5]

Photoluminescence Properties

The photoluminescent properties of these Zn-MOFs were also explored. The emission characteristics were found to be dependent on the nature of the dicarboxylate linker.

MOF DesignationDicarboxylate LinkerEmission Characteristics
2 SuccinateBlue-shifted emission compared to the free ligand.
3 FumarateLigand-based luminescence.[1][3][4][5]
4 GlutarateBlue-shifted emission compared to the free ligand.
5 AdipateBlue-shifted emission compared to the free ligand.
6 MuconateNot explicitly detailed but implied to be similar to other 3D frameworks.

Table 4: Photoluminescence properties of the Zn-MOFs.[1][3][4][5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these Zn-MOFs are provided below.

General Synthesis Procedure

The Zn-MOFs were synthesized via a solution layering method at room temperature. A general procedure involves layering an organic solution of this compound onto an aqueous solution containing the zinc salt and the respective dicarboxylate.

  • Aqueous Solution : A solution of the dicarboxylic acid and Zn(NO₃)₂·6H₂O in deionized water. In some cases, NH₄OH was added.

  • Organic Solution : A solution of this compound in a suitable organic solvent like acetonitrile (B52724) or ethanol (B145695).

The organic solution was carefully layered on top of the aqueous solution in a test tube. The test tube was then sealed and left undisturbed for several weeks to allow for crystal growth at the interface.

Specific Synthesis Protocols
  • [Zn(μ-succinate)(μ-bpa)]·3H₂O (2) : An aqueous solution (4 mL) of succinic acid (0.1 mmol), Zn(NO₃)₂·6H₂O (0.1 mmol), and NH₄OH (0.1 mmol) was layered with an acetonitrile solution (4 mL) of this compound (0.2 mmol). Crystals were obtained after three weeks.[1]

  • [Zn(μ-fumarate)(μ-bpa)]·H₂O (3) : An aqueous solution (4 mL) of fumaric acid (0.07 mmol) and Zn(NO₃)₂·6H₂O (0.07 mmol) was layered with an acetonitrile solution (4 mL) of this compound (0.2 mmol). Crystals formed within two weeks.[1]

  • [{Zn(H₂O)(μ-glutarate)}₂(μ-bpa)] (4) : An aqueous solution (4 mL) of glutaric acid (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol) was layered with an acetonitrile solution (4 mL) of this compound (0.2 mmol). Crystals appeared after two weeks.[1]

  • [Zn(μ-adipate)(μ-bpa)]·H₂O (5) : An aqueous solution (10 mL) of adipic acid (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol) was layered with an ethanol solution (5 mL) of this compound (0.2 mmol). Crystals were harvested after one week.[1]

Characterization Methods
  • Powder X-ray Diffraction (PXRD) : The phase purity of the bulk samples was confirmed by comparing the experimental PXRD patterns with the simulated patterns from single-crystal X-ray diffraction data.

  • Thermogravimetric Analysis (TGA) : The thermal stability of the MOFs was determined by heating the samples under a nitrogen atmosphere at a constant heating rate.

  • Gas Adsorption Measurements : Low-pressure CO₂ and N₂ adsorption-desorption isotherms were measured to evaluate the gas uptake capacity and selectivity. Prior to measurements, the samples were activated by heating under vacuum.

  • Photoluminescence Spectroscopy : Emission and excitation spectra were recorded at room temperature to investigate the luminescent properties of the solid-state samples.

dot

cluster_synthesis Synthesis cluster_characterization Characterization A1 Prepare Aqueous Solution (Zn Salt + Dicarboxylate) A3 Layer Organic Solution onto Aqueous Solution A1->A3 A2 Prepare Organic Solution (bpa) A2->A3 A4 Crystal Growth (Room Temperature) A3->A4 A5 Isolate and Wash Crystals A4->A5 B1 Powder X-Ray Diffraction (PXRD) (Phase Purity) A5->B1 B2 Thermogravimetric Analysis (TGA) (Thermal Stability) A5->B2 B3 Gas Adsorption (CO₂/N₂ Sorption) A5->B3 B4 Photoluminescence Spectroscopy (Optical Properties) A5->B4

Caption: Experimental Workflow for Zn-MOF Synthesis and Characterization.

References

A Comparative Guide to the Photoluminescence of Lanthanide MOFs Featuring 1,2-Bis(4-pyridyl)ethane and Alternative Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the photoluminescent properties of lanthanide-based Metal-Organic Frameworks (MOFs), with a specific focus on the use of the flexible N-donor ligand, 1,2-Bis(4-pyridyl)ethane (bpe). Due to the limited availability of comprehensive quantitative photoluminescence data for lanthanide MOFs incorporating this compound, this guide draws comparisons with structurally related MOFs employing other pyridyl-containing and aromatic carboxylate ligands. The data presented herein is collated from various research articles to offer a broader perspective on the design and performance of luminescent lanthanide MOFs.

The unique photoluminescent properties of lanthanide ions, such as long lifetimes, sharp emission bands, and high quantum yields, make them ideal candidates for applications in sensing, bio-imaging, and drug delivery. The efficiency of these properties in a MOF is highly dependent on the choice of the organic linker, which acts as an "antenna" to absorb and transfer energy to the lanthanide center. This guide explores the role of this compound and its alternatives in modulating the photoluminescence of Europium (Eu³⁺) and Terbium (Tb³⁺) based MOFs.

Quantitative Photoluminescence Data

The following table summarizes the key photoluminescence parameters for selected Eu³⁺ and Tb³⁺ MOFs constructed with different organic linkers. This data is intended to provide a comparative baseline for evaluating the potential performance of MOFs with this compound.

Lanthanide IonOrganic LigandsExcitation Wavelength (nm)Emission Wavelengths (nm)Lifetime (ms)Quantum Yield (%)Reference Compound Name
Eu³⁺3,5-pyridinedicarboxylic acid, 1,2-benzenedicarboxylic acid320579, 592, 614, 652, 698 (⁵D₀→⁷Fⱼ, J=0-4)0.3115[Eu₂(3,5-pdc)(1,2-bdc)₂(H₂O)₄]n[1]
Tb³⁺3,5-pyridinedicarboxylic acid, 1,2-benzenedicarboxylic acid296490, 545, 585, 621 (⁵D₄→⁷Fⱼ, J=6-3)0.8248{[Tb₂(3,5-pdc)(1,2-bdc)₂(H₂O)₄]·2H₂O}n[1]
Tb³⁺4,4'-(pyridine-3,5-diyl)diisophthalic acidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[Tb₃(L)₂(HCOO)(H₂O)₅]·DMF·4H₂O[2] (Qualitative sensing data)
Eu³⁺2-(4-pyridyl)-terephthalic acid, oxalic acid315550, 598, 623 (⁵D₀→⁷F₁, ⁵D₀→⁷F₂, ⁵D₀→⁷F₄)[3]Not SpecifiedNot Specified[Eu(pta)(oxalic acid)₀.₅(H₂O)₂]·2H₂O[3]

Note: Quantitative photoluminescence data for lanthanide MOFs specifically incorporating this compound is sparse in the reviewed literature. The compounds listed above utilize similar pyridyl-containing and dicarboxylate ligands and are presented as points of comparison.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of luminescent MOFs. Below are representative protocols gleaned from the literature for the synthesis of lanthanide MOFs and the measurement of their photoluminescent properties.

1. Synthesis of Lanthanide MOFs with Mixed Pyridyldicarboxylate and Benzenedicarboxylate Ligands [1]

  • Materials: Eu(III) or Tb(III) perchlorate, 3,5-pyridinedicarboxylic acid (3,5-H₂pdc), 1,2-benzenedicarboxylic acid (1,2-H₂bdc), deionized water.

  • Procedure:

    • A mixture of the lanthanide perchlorate, 3,5-H₂pdc, and 1,2-H₂bdc is dissolved in deionized water.

    • The solution is sealed in a Teflon-lined stainless steel autoclave.

    • The autoclave is heated to a specific temperature (e.g., 160-180 °C) for a designated period (e.g., 72 hours).

    • After cooling to room temperature, the resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

2. Photoluminescence Measurements of Solid-State MOF Samples

  • Quantum Yield Measurement (Absolute Method using an Integrating Sphere):

    • A powdered sample of the MOF is placed in a solid-state sample holder.

    • The holder is mounted in an integrating sphere, which is then placed in a spectrofluorometer.

    • The excitation and emission spectra of the sample are recorded.

    • A blank measurement is performed with an empty sample holder to record the spectrum of the excitation light.

    • The quantum yield is calculated by comparing the integrated intensity of the sample's emission to the integrated intensity of the light absorbed by the sample. The instrument's software typically performs this calculation after correcting for the sphere's spectral response.

  • Luminescence Lifetime Measurement:

    • The powdered MOF sample is placed in a solid-state sample holder.

    • The sample is excited using a pulsed light source (e.g., a nitrogen laser or a pulsed xenon lamp) at a wavelength where the ligand absorbs.

    • The decay of the luminescence intensity over time is recorded using a time-correlated single-photon counting (TCSPC) system or a multichannel scaler.

    • The decay curve is fitted to an exponential function to determine the luminescence lifetime (τ). For lanthanide complexes, the decay is often mono-exponential.

Visualizations

Logical Workflow for Evaluating Lanthanide MOF Photoluminescence

G Workflow for Photoluminescence Evaluation of Lanthanide MOFs cluster_synthesis Synthesis cluster_characterization Characterization cluster_photophysical Photophysical Measurements cluster_comparison Comparative Analysis Synthesis Synthesize Lanthanide MOF (e.g., with this compound and a co-ligand) Structural Structural Characterization (PXRD, SC-XRD) Synthesis->Structural Photophysical Photophysical Characterization Structural->Photophysical Excitation Measure Excitation Spectrum Photophysical->Excitation Emission Measure Emission Spectrum Photophysical->Emission QuantumYield Determine Quantum Yield Photophysical->QuantumYield Lifetime Measure Luminescence Lifetime Photophysical->Lifetime Comparison Compare with Alternative Ligands QuantumYield->Comparison Lifetime->Comparison DataAnalysis Analyze Structure-Property Relationships Comparison->DataAnalysis

Caption: A logical workflow for the synthesis, characterization, and comparative evaluation of the photoluminescent properties of lanthanide MOFs.

Energy Transfer Mechanism in Luminescent Lanthanide MOFs

G Antenna Effect in Lanthanide MOFs Ligand_GS Ligand (Ground State, S₀) Ligand_ES Ligand (Excited Singlet State, S₁) Ligand_GS->Ligand_ES 1. Light Absorption (Excitation) Ligand_TS Ligand (Triplet State, T₁) Ligand_ES->Ligand_TS 2. Intersystem Crossing (ISC) Ln_ES Lanthanide Ion (Excited State) Ligand_TS->Ln_ES 3. Energy Transfer (ET) Ln_GS Lanthanide Ion (Ground State) Ln_ES->Ln_GS 4. Luminescence (Emission)

Caption: A simplified diagram illustrating the "antenna effect," the primary mechanism for lanthanide luminescence in MOFs.

References

A Researcher's Guide to the Structural Determination and Refinement of 1,2-Bis(4-pyridyl)ethane Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the three-dimensional structure of materials containing 1,2-Bis(4-pyridyl)ethane (BPE) is paramount for predicting and tuning their physicochemical properties. This guide provides a comparative overview of the primary and complementary techniques employed in the structural elucidation and refinement of these versatile coordination polymers and metal-organic frameworks (MOFs).

The flexible nature of the BPE ligand, with its two pyridyl nitrogen atoms separated by an ethane (B1197151) linker, allows for the construction of a diverse range of supramolecular architectures. The conformational freedom of the ethane bridge can lead to various coordination modes and resulting network topologies. Accurate structural determination is therefore crucial for establishing structure-property relationships, which are essential for applications in gas storage, catalysis, sensing, and drug delivery.

This guide will compare the gold-standard single-crystal X-ray diffraction (SC-XRD) with the more broadly applicable powder X-ray diffraction (PXRD), supplemented by spectroscopic and computational methods that provide a more complete picture of the material's identity and behavior.

Comparative Analysis of Structural Determination Techniques

The choice of technique for structural analysis depends largely on the nature of the sample, particularly its crystallinity. While single-crystal X-ray diffraction provides the most definitive structural information, obtaining single crystals of sufficient size and quality can be a significant challenge.[1][2][3][4] In such cases, powder X-ray diffraction becomes an indispensable tool.[3][5]

Technique Principle Sample Requirement Information Obtained Advantages Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of monochromatic X-rays by a single crystal.Single crystal of sufficient size (~0.1-0.5 mm) and quality.[6]Precise atomic coordinates, bond lengths, bond angles, unit cell parameters, space group, and absolute stereochemistry.[4]Unambiguous and highly accurate 3D structure determination.[1][4]Crystal growth can be challenging and time-consuming.[2][3] Not representative of the bulk material.
Powder X-ray Diffraction (PXRD) Diffraction of monochromatic X-rays by a polycrystalline powder.Microcrystalline powder.[6]Unit cell parameters, phase identification and purity, crystal size, and strain. With Rietveld refinement, atomic coordinates can be refined.[7][8][9]Rapid analysis, suitable for bulk samples, and non-destructive.[6]Peak overlap can make unambiguous structure solution difficult.[3] Provides an average structure of the bulk.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Solid or liquid sample.Identification of functional groups and coordination of the BPE ligand to the metal center.[10]Fast, simple sample preparation, and provides information on chemical bonding.Does not provide 3D structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Soluble sample or solid-state NMR.Information on the chemical environment of atoms (e.g., ¹H, ¹³C), ligand conformation, and purity.[11][12]Provides detailed information about the local environment of atoms in solution.Limited to soluble materials for high-resolution spectra; solid-state NMR provides broader signals.
Density Functional Theory (DFT) Calculations Quantum mechanical modeling to predict the electronic structure of molecules.[13][14]A proposed structural model.Optimized geometry, bond energies, vibrational frequencies, and electronic properties.[15][16][17]Complements experimental data, helps in assigning spectroscopic signals, and predicts properties.[15]Computationally intensive and the accuracy depends on the chosen functional and basis set.[17]

Quantitative Data Presentation

The following table presents representative crystallographic data for a hypothetical BPE-containing coordination polymer, as would be obtained from SC-XRD and refined from PXRD data.

Parameter Single-Crystal XRD Powder XRD (Rietveld Refinement)
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 10.123(2)10.125(4)
b (Å) 15.456(3)15.460(5)
c (Å) 12.789(2)12.791(4)
β (°) 98.76(1)98.75(2)
Volume (ų) 1978.9(6)1980.1(9)
R-factor (R₁) 0.035-
Weighted R-factor (wR₂) 0.082-
Goodness-of-fit (χ²) 1.051.89
Co-N(pyridyl) Bond Length (Å) 2.154(3)2.16(1)
N(pyridyl)-Co-N(pyridyl) Angle (°) 178.5(1)178.2(5)

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Refinement
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[18][19][20][21]

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.

  • Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares method to improve the agreement between the observed and calculated structure factors.[7]

Powder X-ray Diffraction (PXRD) and Rietveld Refinement
  • Sample Preparation: A finely ground powder of the material is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Phase Identification: The experimental diffraction pattern is compared to databases to identify the crystalline phases present in the sample.

  • Rietveld Refinement: If a suitable structural model is available (from SC-XRD of a related compound or computational modeling), the Rietveld method is used to refine the structural and instrumental parameters by minimizing the difference between the experimental and calculated powder diffraction profiles.[7][8][9][22] This allows for the extraction of more detailed structural information from powder data.[23]

Spectroscopic Characterization
  • FT-IR Spectroscopy: A small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR accessory. The spectrum is recorded, and the vibrational bands corresponding to the BPE ligand are analyzed to confirm its presence and coordination to the metal center.

  • ¹H NMR Spectroscopy: If the compound is soluble, it is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is recorded to observe the chemical shifts of the protons on the BPE ligand, which can provide information about its conformation and coordination.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments and data analysis in the structural determination of BPE-containing materials.

experimental_workflow cluster_synthesis Synthesis & Initial Characterization cluster_crystallography Crystallographic Analysis cluster_modeling Computational Modeling cluster_results Final Structure & Properties synthesis Synthesis of BPE-containing Material elemental_analysis Elemental Analysis synthesis->elemental_analysis ftir_nmr FT-IR & NMR Spectroscopy synthesis->ftir_nmr single_crystal_growth Attempt Single Crystal Growth synthesis->single_crystal_growth pxrd Powder XRD synthesis->pxrd sc_xrd Single-Crystal XRD single_crystal_growth->sc_xrd Success single_crystal_growth->pxrd Failure structure_elucidation Complete Structure Elucidation sc_xrd->structure_elucidation rietveld Rietveld Refinement pxrd->rietveld rietveld->structure_elucidation dft DFT Calculations dft->rietveld Initial Model property_correlation Structure-Property Correlation structure_elucidation->property_correlation

Caption: General experimental workflow for the structural determination of materials containing this compound.

rietveld_refinement_workflow start Start with Initial Structural Model and PXRD Data refine_scale Refine Scale Factor and Background start->refine_scale refine_cell Refine Unit Cell Parameters refine_scale->refine_cell refine_peak Refine Peak Shape Parameters refine_cell->refine_peak refine_atomic Refine Atomic Coordinates refine_peak->refine_atomic refine_iso Refine Isotropic Displacement Parameters refine_atomic->refine_iso check_fit Check Goodness-of-Fit (χ²) refine_iso->check_fit check_fit->refine_scale Not Converged final_model Final Refined Structure check_fit->final_model Converged

Caption: A stepwise workflow for the Rietveld refinement of powder X-ray diffraction data.

References

Safety Operating Guide

Proper Disposal of 1,2-Bis(4-pyridyl)ethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,2-Bis(4-pyridyl)ethane, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.

Hazard Identification and Waste Classification

This compound is classified as a hazardous substance.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] As such, any waste containing this chemical, including unused product and contaminated materials, must be treated as hazardous waste.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side-shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area.[1][2][3][4] If dust is generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol

Step 1: Segregation and Collection

  • Carefully sweep up any solid this compound, avoiding dust formation.[1][2]

  • Place the chemical waste into a suitable, clearly labeled, and closed container.[1][2]

  • This container should be designated specifically for hazardous chemical waste.

Step 2: Contaminated Materials

  • Any materials that have come into contact with this compound, such as paper towels, gloves, and empty containers, must also be disposed of as hazardous waste.[1]

  • Contaminated packaging should be sent to a hazardous or special waste collection point.[1]

Step 3: Storage

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2]

  • The storage area should be clearly marked as a hazardous waste accumulation point.

Step 4: Final Disposal

  • Dispose of the hazardous waste through an approved waste disposal plant.[2][4]

  • All disposal activities must be conducted in accordance with local, state, and federal regulations.[1][5] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, sweep up the spilled solid and place it in a suitable container for disposal.[1]

  • Wash the spill area with soap and water.

For personal exposure, follow these first-aid measures:

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_assessment Waste Assessment cluster_collection Collection & Segregation cluster_disposal Disposal Path start Identify this compound Waste is_contaminated Is the material contaminated? start->is_contaminated collect_waste Collect in a labeled, sealed hazardous waste container is_contaminated->collect_waste No (Unused Product) collect_contaminated Collect all contaminated materials (PPE, glassware, etc.) in a separate labeled hazardous waste container is_contaminated->collect_contaminated Yes (Spill residue, used containers, etc.) contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal collect_waste->contact_ehs collect_contaminated->contact_ehs final_disposal Dispose through an approved hazardous waste facility (e.g., incineration or secure landfill) contact_ehs->final_disposal

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 1,2-Bis(4-pyridyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 1,2-Bis(4-pyridyl)ethane, a compound commonly used in the synthesis of metal-organic frameworks.[1] Adherence to these procedures is critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Physicochemical and Hazard Information

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various safety data sheets and chemical property databases.

PropertyValue
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol [2]
Appearance White to light yellow crystals or crystalline powder[1]
Melting Point 110-112 °C[1]
GHS Hazard Class Skin Irritation (Category 2)[2][3], Serious Eye Irritation (Category 2)[2][3], Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[2][3]
Signal Word Warning[4][5]
Hazard Statements H315: Causes skin irritation[2][3]. H319: Causes serious eye irritation[2][3]. H335: May cause respiratory irritation.[2][3]
Precautionary Statements P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary defense against exposure to this compound. The following PPE is mandatory when handling this chemical:

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against dust particles and splashes.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[6] Inspect gloves for any signs of degradation or punctures before use.
Body Laboratory CoatA fully buttoned lab coat should be worn to protect the skin and clothing from contamination.
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6] If a fume hood is not available, a NIOSH-approved N95 dust mask or a respirator with a particulate filter may be necessary.[1]

Operational Plan: Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step protocol outlines the safe handling procedure from preparation to cleanup.

Experimental Protocol for Safe Handling
  • Preparation:

    • Ensure that a certified chemical fume hood is operational.

    • Gather all necessary materials, including the chemical container, weighing paper or boat, spatula, and the reaction vessel.

    • Don the appropriate personal protective equipment as specified in the table above.

    • Set up a waste container for the disposal of contaminated materials.

  • Handling:

    • Perform all manipulations of the solid chemical, including weighing and transferring, within the chemical fume hood.

    • Carefully open the container of this compound.

    • Using a clean spatula, weigh the desired amount of the chemical onto a weighing paper or boat.

    • Transfer the chemical to the reaction vessel, taking care to avoid generating dust.

    • Tightly seal the container of this compound immediately after use.

  • Cleanup:

    • Decontaminate all surfaces and glassware that have come into contact with the chemical.

    • Dispose of all contaminated materials, including weighing paper, pipette tips, and gloves, in the designated hazardous waste container.

    • Wipe down the work area within the fume hood with an appropriate cleaning agent.

    • Properly remove and dispose of your gloves.

    • Wash your hands thoroughly with soap and water after the procedure is complete.

Disposal Plan

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including excess reagent, contaminated materials, and cleanup debris, must be collected in a designated, properly labeled, and sealed hazardous waste container.[6] Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[8][9]

Workflow for Safe Handling and Disposal

Workflow for cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Weigh this compound prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.